Dapagliflozin 3-o-glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351438-75-9 | |
| Record name | Dapagliflozin 3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical structure of Dapagliflozin 3-o-glucuronide
Structural Characterization, Biosynthesis, and Bioanalytical Protocols
Executive Summary & Structural Identity
Dapagliflozin 3-O-glucuronide (often referred to as M25 or D3OG ) is the primary circulating metabolite of the SGLT2 inhibitor Dapagliflozin. Unlike the parent drug, which actively inhibits glucose reabsorption in the proximal tubule, the 3-O-glucuronide conjugate is pharmacologically inactive (2600-fold less potent).
Understanding the structural integrity and bioanalysis of this metabolite is critical for establishing mass balance in clinical trials and monitoring drug clearance, particularly in patients with renal or hepatic impairment where UGT1A9 activity may vary.
Chemical Identity Table
| Property | Description |
| Systematic Name | (2S,3S,4S,5R,6R)-6-(((2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight | 585.00 g/mol |
| Parent Drug | Dapagliflozin (MW: 408.87 g/mol ) |
| Metabolic Transformation | Glucuronidation (+176.12 Da) |
| Primary Enzyme | UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase) |
| Pharmacological Status | Inactive (SGLT2 IC₅₀ > 10 µM) |
Structural Elucidation & Biosynthesis
The formation of Dapagliflozin 3-O-glucuronide represents a specific regiospecific conjugation. Dapagliflozin is a C-aryl glucoside , meaning the glucose moiety is attached to the aglycone phenyl ring via a carbon-carbon bond (resistant to hydrolysis) rather than a labile O-glycosidic bond.
The "3-O" designation refers to the hydroxyl group at the C3 position of the glucose moiety of the Dapagliflozin molecule itself. This specific hydroxyl group is glucuronidated by the enzyme UGT1A9.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Dapagliflozin to its major metabolite.
Figure 1: Biotransformation pathway of Dapagliflozin mediated by UGT1A9.
Structural Validation Logic
To confirm the identity of the 3-O-glucuronide during synthesis or isolation, the following spectroscopic markers are definitive:
-
Mass Spectrometry (MS):
-
Appearance of a molecular ion at m/z 583.1 [M-H]⁻ (Negative mode).
-
Fragmentation yielding the parent aglycone ion m/z 407.1 [Parent-H]⁻ upon loss of the glucuronic acid moiety (neutral loss of 176 Da).
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The presence of an additional anomeric proton signal (doublet, δ ~4.0–4.5 ppm, J ≈ 8.0 Hz) indicates a β-linked glucuronic acid.
-
Shift Diagnostic: The proton attached to the C3 carbon of the Dapagliflozin glucose ring will exhibit a significant downfield shift (deshielding) compared to the parent spectrum, confirming the site of conjugation.
-
Bioanalytical Protocol: LC-MS/MS Quantification
This protocol outlines a self-validating method for the simultaneous quantification of Dapagliflozin and Dapagliflozin 3-O-glucuronide in plasma.[1][2]
Sample Preparation (Protein Precipitation)
-
Principle: Simple precipitation is preferred to prevent hydrolysis of the glucuronide metabolite.
-
Step 1: Aliquot 50 µL of plasma into a 96-well plate.
-
Step 2: Add 150 µL of Internal Standard (IS) solution (Deuterated Dapagliflozin-D5 in Acetonitrile/Methanol 50:50).
-
Step 3: Vortex vigorously for 2 minutes.
-
Step 4: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).
Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
2.0 min: 80% B
-
3.0 min: 80% B
-
3.1 min: 20% B
-
5.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
The method utilizes Negative Electrospray Ionization (ESI-) for the metabolite to maximize sensitivity and stability.
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Dapagliflozin | Neg (-) | 467.1 [M+Acetate]⁻ | 329.1 | 20 | Acetate adduct is often more stable than [M-H]- for C-glycosides. |
| Dapa-3-O-G | Neg (-) | 583.1 [M-H]⁻ | 407.1 | 25 | Diagnostic Transition: Loss of glucuronic acid (-176 Da). |
| IS (Dapa-D5) | Neg (-) | 472.1 [M+Acetate]⁻ | 334.1 | 20 | Matches parent ionization. |
Critical Note: While Dapagliflozin can be analyzed in positive mode (m/z 426 -> 107), the glucuronide is significantly more sensitive in negative mode. For simultaneous assays, polarity switching or a compromised negative mode method is standard.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for simultaneous quantification.
Synthesis & Standard Generation[4]
For laboratories unable to purchase certified reference material, enzymatic biosynthesis is the most reliable method to generate the 3-O-glucuronide standard, avoiding complex protection/deprotection steps required in chemical synthesis.
Enzymatic Synthesis Protocol
-
Reaction Mix:
-
Substrate: Dapagliflozin (100 µM)
-
Enzyme: Recombinant Human UGT1A9 microsomes (0.5 mg/mL protein)
-
Cofactor: UDP-Glucuronic Acid (2 mM)
-
Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl₂ (10 mM)
-
Activator: Alamethicin (25 µg/mg protein)
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Termination: Stop reaction with ice-cold Acetonitrile.
-
Purification: Isolate the metabolite using semi-preparative HPLC.
-
Validation: Confirm structure via MS (m/z 583 -> 407) and enzymatic hydrolysis (treat with
-glucuronidase to recover parent Dapagliflozin).
References
-
PubChem. (2025).[3] Dapagliflozin 3-O-glucuronide (Compound CID 91617971). National Library of Medicine. [Link]
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. [Link] (Contextual citation for UGT1A9 mechanism).
-
Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis.[1][2][4][5][6] [Link]
-
Kalyan, S., & Parle, A. (2020). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation.[4][7] IOSR Journal of Pharmacy. [Link]
-
Cao, K., et al. (2017).[8] Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin.[8] Journal of Labelled Compounds and Radiopharmaceuticals.[8] [Link]
Sources
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. mdpi.com [mdpi.com]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Dapagliflozin 3-O-Glucuronide (CAS 1351438-75-9)
[3][4][5][6][7][8]
Executive Summary
Dapagliflozin 3-O-glucuronide (D3OG) is the major circulating metabolite of dapagliflozin, formed exclusively via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3] Unlike its parent compound, D3OG lacks pharmacological activity against SGLT2 (2,600-fold less potent) but serves as a critical biomarker for renal clearance and drug-drug interaction (DDI) studies.[3] Its accumulation is significantly correlated with renal impairment, making its quantification essential in clinical pharmacokinetics.[3]
Chemical Identity & Physicochemical Properties
The following data defines the reference standard for D3OG. Researchers should verify these parameters when sourcing materials for bioanalytical assays.
| Parameter | Specification |
| Chemical Name | Dapagliflozin 3-O-β-D-Glucuronide |
| CAS Number | 1351438-75-9 |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight | 585.00 g/mol |
| Parent Compound | Dapagliflozin (CAS 461432-26-8) |
| Solubility | Soluble in DMSO, Methanol, Water |
| Purity Requirement | ≥95% (HPLC) for quantitative standards |
| Appearance | White to off-white crystalline solid |
| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3CO)O)O[C@H]4C(=O)O)O)O)O)O)Cl |
Metabolic Pathway: UGT1A9-Mediated Glucuronidation
Dapagliflozin undergoes extensive metabolism, primarily in the liver and kidney.[4] The dominant pathway is the direct O-glucuronidation at the C3-hydroxyl position of the glucose moiety.[3]
Mechanism of Action[11][15]
-
Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the C3-OH of dapagliflozin.[3]
-
Significance: This conversion renders the molecule hydrophilic, facilitating renal elimination. Approximately 60% of a dapagliflozin dose is recovered in urine as D3OG [1].[6]
Pathway Visualization
The following diagram illustrates the biotransformation of Dapagliflozin to D3OG.
Figure 1: UGT1A9-mediated biotransformation of Dapagliflozin to its 3-O-glucuronide conjugate.[3]
Pharmacokinetics & Renal Implications
Understanding the kinetics of D3OG is critical for dosing in special populations.
-
Renal Impairment: Systemic exposure to D3OG increases markedly as renal function declines.[3] In patients with severe renal impairment, D3OG exposure is significantly higher compared to healthy controls, although the parent drug exposure remains relatively stable [2].
-
Drug-Drug Interactions (DDIs): Since UGT1A9 is the sole major clearance pathway, inhibitors of UGT1A9 (e.g., mefenamic acid) can increase dapagliflozin exposure, while inducers (e.g., rifampin) can decrease it.[3][4] D3OG levels serve as the inverse marker for these interactions.
Analytical Protocol: LC-MS/MS Quantification
The following protocol outlines a validated method for the simultaneous quantification of Dapagliflozin and D3OG in human plasma, based on recent bioanalytical standards [3].
Method Overview
-
Matrix: Human Plasma (K2EDTA).[3]
-
Sample Prep: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).[3]
-
Instrumentation: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).[3]
Step-by-Step Workflow
-
Sample Preparation:
-
Chromatography (UHPLC):
-
Mass Spectrometry (ESI-):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 20 |
| D3OG | 583.1 [M-H]⁻ | 407.1 (Loss of glucuronide) | 25 |
| IS (Dapa-d5) | 412.1 [M-H]⁻ | 334.1 | 20 |
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the extraction and quantification of D3OG in biological matrices.[3]
Synthesis & Sourcing for Research
For research purposes, D3OG is typically obtained via two primary routes:
-
Chemical Standards (Preferred): High-purity standards (>95%) are available from specialized metabolite vendors (e.g., Cayman Chemical, Toronto Research Chemicals).[3] This is the recommended route for quantitative assay validation.
-
Enzymatic Biosynthesis: For metabolic stability studies, D3OG can be generated in situ by incubating Dapagliflozin with:
Note: Chemical synthesis involves the glycosylation of the protected dapagliflozin aglycone with an activated glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester), followed by deprotection.[3] This route requires advanced synthetic organic chemistry capabilities.[3]
References
-
Kasichayanula, S., et al. (2014).[3] "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics. Link
-
van der Walt, J.S., et al. (2013).[3] "A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment." CPT: Pharmacometrics & Systems Pharmacology. Link
-
Zhang, J., et al. (2021).[3] "A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma." Journal of Analytical Methods in Chemistry. Link
-
PubChem Compound Summary. "Dapagliflozin 3-O-glucuronide (CID 91617971)."[3] National Center for Biotechnology Information.[3] Link[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dapagliflozin 3-O-Glucuronide: Metabolic Pathway Elucidation and Structural Characterization
[1][2]
Content Type: Technical Whitepaper Subject: Drug Metabolism & Pharmacokinetics (DMPK) / Medicinal Chemistry Estimated Reading Time: 12 Minutes[1][2]
Executive Summary
The metabolic profiling of Dapagliflozin (Farxiga/Forxiga), a highly selective SGLT2 inhibitor, reveals a clearance mechanism distinct from many oral antidiabetics. Unlike agents primarily cleared via oxidative pathways (CYP450), Dapagliflozin undergoes extensive Phase II conjugation.[1][2] The primary circulating and urinary metabolite is Dapagliflozin 3-O-glucuronide (D3OG) .[1][2]
This guide details the technical discovery of D3OG, emphasizing the role of UGT1A9 , the structural elucidation distinguishing the 3-O regioisomer from other potential conjugates, and the definitive chemical synthesis used to validate these findings. Understanding this pathway is critical for evaluating drug-drug interactions (DDIs) and renal clearance dynamics.[1][2]
Metabolic Pathway & Enzyme Kinetics[2][3]
Dapagliflozin is a C-glucoside, a structural class chosen for its resistance to hydrolytic cleavage by
The Role of UGT1A9
Experimental phenotyping using recombinant human UGTs identified UGT1A9 as the primary catalyst for the formation of D3OG. While UGT1A1, UGT1A10, and UGT2B7 show minor activity, UGT1A9 accounts for the vast majority of intrinsic clearance (
Unique Renal-Hepatic Axis: Unlike most drugs where glucuronidation is almost exclusively hepatic, UGT1A9 is highly expressed in the human kidney cortex.[1][2]
-
Kidney: Significant local metabolism due to high UGT1A9 expression (approx.[2] 8-fold higher mRNA expression in kidney vs. liver).[2][3]
-
Implication: Renal impairment significantly alters D3OG formation kinetics, a critical consideration in clinical dosing.[2]
Pathway Visualization[1]
Figure 1: The primary metabolic clearance pathway of Dapagliflozin via UGT1A9-mediated glucuronidation.[1][2]
Structural Elucidation of D3OG
The identification of D3OG required distinguishing between the four possible hydroxyl conjugation sites on the glucose ring (C2, C3, C4, C6).
Analytical Challenge
Mass spectrometry (LC-MS/MS) of plasma and urine samples revealed a metabolite with a mass shift of +176 Da (glucuronic acid moiety).[1][2]
-
Metabolite [M+H]+: m/z 585
-
Fragmentation: Loss of 176 Da confirmed a glucuronide, but MS/MS fragmentation patterns are often insufficient to assign regiochemistry on a sugar ring.
NMR Characterization
Definitive assignment relied on Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated metabolite.
| Parameter | Observation | Structural Inference |
| 1H NMR Shift | Downfield shift of the proton at C3 of the glucose ring (~0.5 - 1.0 ppm shift relative to parent).[1][2] | Indicates acylation/glycosylation at the C3 oxygen.[4] |
| 13C NMR Shift | Downfield shift of the C3 carbon signal. | Confirms direct attachment at C3. |
| HMBC Correlation | Cross-peak between the anomeric proton of the glucuronic acid and the C3 carbon of the Dapagliflozin glucose moiety. | Definitive proof of the C3-O-Glucuronide linkage.[1][2] |
| ROESY | Spatial proximity correlations between the glucuronic acid anomeric proton and protons H2/H4 of the Dapagliflozin ring. | Confirms stereochemistry ( |
Why the 3-Position?
The C6 primary alcohol is sterically accessible but often less nucleophilic in enzyme pockets than expected. The C2 and C4 positions are sterically hindered or involved in hydrogen bonding networks. The C3 position on the
Synthesis of the Reference Standard
To validate the structure and provide a standard for quantitative bioanalysis, a definitive chemical synthesis was required. The strategy involves selective protection of the Dapagliflozin sugar moiety to expose only the C3-OH.
Synthetic Workflow
Step 1: Selective Protection Dapagliflozin is treated with a bulky protecting group (e.g., TBDMS or benzylidene acetal) that preferentially blocks the C6 and C4/C2 positions.[2] A common strategy for glucose derivatives is forming a 4,6-O-benzylidene acetal, leaving C2 and C3.[1][2]
Step 2: Glycosylation (Koenigs-Knorr Type)
The partially protected Dapagliflozin is reacted with an activated glucuronic acid donor (e.g., acetobromo-
-
Note: This reaction yields the protected glucuronide.
Step 3: Deprotection Sequential removal of the protecting groups (hydrolysis of esters, hydrogenolysis of benzyl groups) yields the final Dapagliflozin 3-O-glucuronide.[2]
Synthesis Diagram[1]
Figure 2: Synthetic logic for the production of the authentic D3OG reference standard.
Pharmacological Characterization[5][6][7][8][9]
Following synthesis, the metabolite was screened to determine its biological activity. This is a standard safety requirement to ensure metabolites do not contribute to off-target toxicity or prolonged efficacy.[1][2]
Experimental Protocols
Protocol: In Vitro UGT Phenotyping
Objective: Confirm UGT1A9 involvement.
-
System Preparation: Thaw recombinant human UGT supersomes (rUGT1A1, 1A9, 2B7, etc.) on ice.
-
Incubation Mix:
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Analysis: Centrifuge (3000 x g, 10 min) and inject supernatant onto LC-MS/MS.
-
Data Analysis: Monitor formation of m/z 585 -> 409 transition. Calculate intrinsic clearance (
) for each isoform.[1][2]
Protocol: Isolation of Metabolite from Urine (Discovery Phase)
Objective: Isolate sufficient quantity for NMR when synthetic standard is unavailable.[2]
-
Collection: Pool urine from healthy volunteers dosed with Dapagliflozin (0–24h post-dose).[1][2]
-
SPE Extraction:
-
Fractionation: Evaporate eluate and reconstitute. Inject onto Semi-Prep HPLC (C18 column).
-
Collection Trigger: Collect fraction corresponding to the [M+H]+ 585 peak.
-
Lyophilization: Freeze-dry the collected fraction to obtain a white powder for NMR analysis (
or solvent).
References
-
Kasichayanula, S., et al. (2014).[2][5] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2.[4][5][6] Clinical Pharmacokinetics. Link
-
Obermeier, M., et al. (2010).[2] In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. Link
-
Meng, W., et al. (2008).[2] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[2][6] Journal of Medicinal Chemistry. Link[1][2]
-
Van der Walt, J.S., et al. (2013).[2][5] A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT: Pharmacometrics & Systems Pharmacology. Link[1][2]
-
PubChem Compound Summary. (2024). Dapagliflozin 3-O-glucuronide (CID 91617971).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapagliflozin 3-o-glucuronide IUPAC name and synonyms
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Pharmacokineticists, and Drug Development Scientists
Executive Summary
Dapagliflozin 3-O-glucuronide (Dapa-3-O-G), also known by its development code BMS-801576 , is the primary pharmacologically inactive metabolite of the SGLT2 inhibitor dapagliflozin. Formed predominantly via the uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9) pathway, this metabolite accounts for approximately 60% of the eliminated dose in humans.
While Dapa-3-O-G lacks therapeutic efficacy (exhibiting 2,600-fold lower potency than the parent drug), its quantification is critical for comprehensive pharmacokinetic (PK) profiling, renal clearance studies, and drug-drug interaction (DDI) assessments. This guide provides a definitive reference for its nomenclature, structural chemistry, biosynthetic origin, and analytical quantification.
Chemical Identity & Nomenclature
Precise nomenclature is essential for regulatory filing and database searching. Dapa-3-O-G is a glucuronide conjugate formed at the C3-hydroxyl position of the glucose moiety of the parent molecule.
Core Identifiers
| Parameter | Detail |
| Common Name | Dapagliflozin 3-O-glucuronide |
| Synonyms | BMS-801576; Dapagliflozin M-15 metabolite; D3OG; Dapagliflozin-3-O-β-D-glucuronide |
| CAS Registry Number | 1351438-75-9 |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight | 585.00 g/mol |
| Monoisotopic Mass | 584.166 g/mol |
Systematic IUPAC Name
The systematic name reflects the β-glycosidic linkage between the glucuronic acid and the 3-position of the glucose ring on the dapagliflozin aglycone.
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Structural Characterization & Biosynthesis
Dapagliflozin is a C-glucoside, meaning the glucose ring is attached to the phenyl group via a carbon-carbon bond (resistant to β-glucosidases). Metabolism occurs via O-glucuronidation on the sugar moiety, specifically at the C3 hydroxyl group.
The UGT1A9 Pathway
The conversion is catalyzed almost exclusively by UGT1A9 , primarily in the liver and kidneys. This specificity makes Dapa-3-O-G a sensitive probe for UGT1A9 activity and potential polymorphisms.
Pathway Diagram
The following diagram illustrates the biotransformation logic.[1]
Figure 1: UGT1A9-mediated metabolic pathway of Dapagliflozin.
Analytical Protocol: LC-MS/MS Quantification
Quantifying Dapa-3-O-G requires a validated LC-MS/MS method.[2][3][4][5][6][7][8][9][10] Due to the polarity of the glucuronide, Negative Ion Mode (ESI-) is often preferred for higher sensitivity and cleaner fragmentation patterns compared to the positive mode often used for the parent drug.
Methodological Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[4][5]
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Formate in Water.
-
Phase B: Acetonitrile or Methanol.[10]
-
MRM Transitions
The detection relies on the cleavage of the glucuronic acid moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Dapa-3-O-G | 583.1 [M-H]⁻ | 407.1 [Aglycone-H]⁻ | 25-35 | Loss of glucuronic acid (176 Da) |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 20-30 | Characteristic fragmentation |
| IS (Dapa-D5) | 412.1 [M-H]⁻ | 334.1 | 20-30 | Deuterated internal standard |
Experimental Workflow
The following workflow ensures high recovery and minimal matrix effects, critical for plasma/urine analysis.
Figure 2: Sample preparation and LC-MS/MS workflow for Dapa-3-O-G quantification.[6]
Clinical Pharmacology & Relevance
Understanding the behavior of Dapa-3-O-G is essential for interpreting clinical data, particularly in special populations.
-
Pharmacokinetics: Following oral administration, dapagliflozin is rapidly absorbed and extensively metabolized. Dapa-3-O-G represents >95% of drug-related material in plasma but contributes no therapeutic effect.
-
Renal Impairment: As Dapa-3-O-G is renally eliminated, its systemic exposure (AUC) increases significantly in patients with severe renal impairment, though this is considered toxicologically benign due to its inactivity.
-
Drug-Drug Interactions (DDI):
-
Inhibitors: Co-administration with Mefenamic Acid (a strong UGT1A9 inhibitor) increases dapagliflozin systemic exposure by inhibiting the formation of Dapa-3-O-G.
-
Inducers: Rifampin (a UGT inducer) decreases dapagliflozin exposure by accelerating the formation of Dapa-3-O-G.
-
References
-
PubChem. Dapagliflozin 3-O-glucuronide (Compound CID 91617971). National Library of Medicine. [Link]
-
Kasichayanula, S., et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Zhang, J., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Biomedical Chromatography.[7][8][10] [Link]
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. abap.co.in [abap.co.in]
- 8. iosrphr.org [iosrphr.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsdronline.com [ijpsdronline.com]
Physicochemical Properties and Bioanalytical Characterization of Dapagliflozin 3-O-glucuronide
Executive Summary
Dapagliflozin 3-O-glucuronide (also known as BMS-801576 ) is the primary inactive metabolite of the SGLT2 inhibitor dapagliflozin. Formed predominantly in the liver and kidney via the UGT1A9 pathway, this glucuronide conjugate accounts for approximately 60% of the administered dose in humans. Unlike its parent compound, it lacks pharmacological activity against SGLT2 (IC50 > 10 µM), making it a critical biomarker for pharmacokinetic clearance rather than a therapeutic agent.
This technical guide provides a definitive physicochemical profile, metabolic pathway analysis, and validated bioanalytical protocols for researchers engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and therapeutic drug monitoring.
Part 1: Chemical Identity & Structural Characterization
Dapagliflozin 3-O-glucuronide represents the conjugation of glucuronic acid to the C-3 hydroxyl group of the distal glucose ring of dapagliflozin. This modification significantly increases polarity, facilitating renal excretion.
Core Chemical Data
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Common Name | Dapagliflozin 3-O-glucuronide (D3OG) |
| CAS Registry Number | 1351438-75-9 |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight | 585.00 g/mol |
| Monoisotopic Mass | 584.166 g/mol |
| Stereochemistry | Beta (β)-linkage at the glycosidic bond |
Structural Visualization
The following diagram illustrates the metabolic conversion of Dapagliflozin to its 3-O-glucuronide form, highlighting the specific site of glucuronidation mediated by UGT1A9.
Figure 1: Metabolic pathway of Dapagliflozin showing the site-specific glucuronidation by UGT1A9.
Part 2: Physicochemical Profile
The conjugation of the glucuronic acid moiety drastically alters the physicochemical properties of the parent molecule, shifting it from a lipophilic drug (LogP ~2.7) to a highly hydrophilic metabolite.
Solubility and Ionization
| Parameter | Value / Description | Context & Implications |
| Solubility (Aqueous) | High (> 10 mg/mL) | The addition of the glucuronic acid moiety confers high water solubility, essential for renal elimination without reabsorption. |
| Solubility (Organic) | Soluble in DMSO, Methanol | Suitable for preparation of stock solutions (typically 1-10 mM) for in vitro assays. |
| pKa (Acidic) | ~2.8 (Carboxylic Acid) | The carboxylic acid on the glucuronide is ionized at physiological pH (7.4), trapping the metabolite in the urine (ion trapping). |
| LogP (Lipophilicity) | < 1.0 (Predicted) | Significantly lower than parent Dapagliflozin (2.7), preventing passive reabsorption in the renal tubules. |
| H-Bond Donors | 7 | Increased hydrogen bonding capacity compared to parent. |
| H-Bond Acceptors | 12 | High polarity index.[1][2] |
Stability Profile
-
Chemical Stability: Stable in aqueous solution at neutral pH. Hydrolysis of the glucuronide bond may occur under strongly acidic conditions (pH < 2) or high temperatures.
-
Enzymatic Stability: Susceptible to hydrolysis by β-glucuronidase (e.g., from E. coli or Helix pomatia), which regenerates the parent dapagliflozin. This property is utilized in bioanalytical assays to measure "total" drug levels if specific metabolite standards are unavailable.
-
Storage: Solid standards should be stored at -20°C. Stock solutions in DMSO/Methanol are stable for >6 months at -80°C.
Part 3: Bioanalytical Characterization & Protocols
Accurate quantification of Dapagliflozin 3-O-glucuronide is essential for pharmacokinetic studies. The following protocol outlines a validated LC-MS/MS workflow.
Mass Spectrometry Fragmentation (ESI)
The metabolite is typically analyzed using Negative Electrospray Ionization (ESI-) due to the acidic nature of the glucuronide, or Positive Mode (ESI+) as an ammonium adduct.
-
Precursor Ion (ESI-): m/z 583.1 [M-H]⁻
-
Product Ion (Quantifier): m/z 407.1 [Aglycone-H]⁻ (Loss of glucuronic acid moiety, -176 Da)
-
Precursor Ion (ESI+): m/z 602.2 [M+NH₄]⁺
-
Key Fragmentation Pathway: The primary fragmentation involves the cleavage of the glycosidic bond between the glucose and the glucuronic acid.
Experimental Protocol: Plasma Extraction & LC-MS/MS
Objective: Quantification of Dapagliflozin 3-O-glucuronide in human plasma.
Reagents:
-
Internal Standard (IS): Dapagliflozin-D5 or stable isotope-labeled glucuronide.
-
Precipitation Agent: Acetonitrile (LC-MS grade).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate).
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 200 µL of Acetonitrile containing the Internal Standard (IS).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Optional: Dilute 1:1 with water to improve peak shape if initial mobile phase is aqueous.
-
-
Chromatographic Conditions:
-
Gradient Elution Program:
-
0.0 - 1.0 min: 90% A / 10% B (Isocratic hold for polar retention)
-
1.0 - 4.0 min: Linear ramp to 10% A / 90% B
-
4.0 - 5.0 min: Hold at 90% B (Wash)
-
5.0 - 5.1 min: Return to 90% A / 10% B
-
5.1 - 8.0 min: Re-equilibration
-
-
Detection (MRM Mode):
-
Monitor m/z 583.1 → 407.1 (Collision Energy: ~20-30 eV).
-
Bioanalytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the extraction and quantification of D3OG from plasma.
Part 4: Metabolic Significance & Kinetics
Understanding the formation of D3OG is crucial for predicting drug-drug interactions (DDIs), particularly with UGT inhibitors.
-
Enzyme Kinetics: The formation is catalyzed by UGT1A9 with minor contributions from UGT2B4 and UGT2B7.[8][9]
-
Interaction Potential:
-
Inhibitors: Strong UGT1A9 inhibitors (e.g., mefenamic acid) can increase systemic exposure of the parent dapagliflozin by inhibiting the formation of D3OG.[10]
-
Inducers: Rifampin (a UGT inducer) decreases parent exposure by accelerating the conversion to D3OG.
-
-
Renal Clearance: D3OG is actively secreted into the urine via OAT3 (Organic Anion Transporter 3), making it a substrate for transporter-mediated interactions, though clinically significant interactions at this step are rare.
References
-
PubChem. (2025).[11] Dapagliflozin 3-O-glucuronide (Compound Summary).[2][12][6] National Library of Medicine. Link
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism and transport of dapagliflozin. Drug Metabolism and Disposition.[13][8] Link
-
Kasichayanula, S., et al. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. Clinical Pharmacokinetics. Link
-
Aubry, A.F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis.[3][5][6][14][15] Link
-
Bristol-Myers Squibb/AstraZeneca. (2014). FDA Clinical Pharmacology Review: Farxiga (Dapagliflozin). FDA Access Data. Link
Sources
- 1. Dapagliflozin 3-O-beta-D-Glucuronide | LGC Standards [lgcstandards.com]
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 11. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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Dapagliflozin 3-o-glucuronide molecular weight and formula
Title: Dapagliflozin 3-O-Glucuronide: Molecular Characterization, Metabolic Pathway, and Analytical Quantification[1][2]
Executive Summary
Dapagliflozin 3-O-glucuronide (also known as BMS-801576) is the primary inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2] Formed extensively in the liver and kidney via the enzyme UGT1A9 , it accounts for approximately 61% of the administered dose in humans. Unlike the parent drug, this glucuronide conjugate lacks pharmacological activity against SGLT2 (IC50 > 10 µM, ~2600-fold less potent). Accurate quantification of this metabolite is critical for clinical pharmacokinetic (PK) profiling, renal impairment studies, and establishing mass balance during drug development.
Section 1: Chemical Identity & Physicochemical Properties
The addition of the glucuronic acid moiety at the C3-hydroxyl position significantly increases the polarity and water solubility of the molecule, facilitating renal excretion.
| Property | Data |
| Chemical Name | Dapagliflozin 3-O-β-D-glucuronide |
| Synonyms | BMS-801576, Dapagliflozin M15 |
| CAS Number | 1351438-75-9 |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight (Average) | 585.00 g/mol |
| Monoisotopic Mass | 584.16605 Da |
| Solubility | High (Water, Methanol, DMSO) |
| pKa | ~2.9 (Carboxylic acid of glucuronide) |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Structural Insight: Dapagliflozin is a C-aryl glucoside.[1][2] The metabolic conjugation occurs at the 3-hydroxyl group of the glucose ring of the parent molecule, not on the aglycone phenyl rings. This specific regioselectivity is dictated by the binding pocket of the UGT1A9 enzyme.
Section 2: Biosynthesis & Metabolic Pathway
Dapagliflozin undergoes minimal oxidative metabolism (CYP450).[2] The dominant clearance pathway is glucuronidation.
Enzymatic Kinetics:
-
Primary Enzyme: UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase 1-9).[1][2]
-
Secondary Enzymes: UGT2B4, UGT2B7 (Minor contributions).[2]
-
Reaction Type: SN2-like nucleophilic attack of the dapagliflozin 3-OH group on UDP-glucuronic acid.[1][2]
Pathway Diagram (Graphviz):
Caption: Metabolic conversion of Dapagliflozin to its 3-O-glucuronide via UGT1A9, leading to renal elimination.[1][2][3]
Section 3: Analytical Quantification (LC-MS/MS)
Quantification of Dapagliflozin 3-O-glucuronide (D3OG) requires a specific LC-MS/MS protocol distinct from the parent drug due to its high polarity.[1][2]
Methodology Overview
-
Matrix: Human Plasma or Urine.[4]
-
Sample Preparation: Protein Precipitation (PPT) with Methanol is preferred over Liquid-Liquid Extraction (LLE) because the polar glucuronide extracts poorly into non-polar organic solvents (like MTBE) used for the parent drug.[2]
-
Instrumentation: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500).[2]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Poroshell 120 EC-C18).[1][2]
-
Why: High aqueous stability is needed to retain the polar glucuronide.
-
-
Mobile Phase:
-
Elution Order: D3OG elutes earlier than Dapagliflozin due to higher polarity.[2]
Mass Spectrometry Parameters (Negative Mode)
Negative electrospray ionization (ESI-) is the industry standard for glucuronides due to the carboxylic acid moiety.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Transition Type |
| Dapa 3-O-Gluc | 583.2 [M-H]⁻ | 407.1 | 20-30 | Quantifier (Loss of Glucuronide) |
| Dapa 3-O-Gluc | 583.2 [M-H]⁻ | 329.1 | 40-50 | Qualifier (Aglycone fragment) |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 25 | Quantifier |
Protocol Note: The transition m/z 583 → 407 corresponds to the neutral loss of the glucuronic acid moiety (-176 Da), a characteristic fragmentation pathway for O-glucuronides.
Section 4: Experimental Generation (In Vitro)
For labs unable to purchase the standard, D3OG can be biosynthesized using liver microsomes.
Protocol: Enzymatic Biosynthesis
-
Incubation System:
-
Procedure:
-
Validation: Analyze supernatant via LC-MS/MS using the transitions defined in Section 3.
References
-
PubChem. Dapagliflozin 3-O-glucuronide | C27H33ClO12.[1][2] National Library of Medicine. Available at: [Link][1][2]
-
Kasichayanula, S., et al. (2014).[2] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics. Available at: [Link][1][2]
-
Aubry, A.F., et al. (2010).[2][6] Validated LC–MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis. Available at: [Link]
-
FDA Center for Drug Evaluation and Research. (2014). Application Number: 202293Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review.[1][2] Available at: [Link][1][2]
-
Obermeier, M., et al. (2010).[2] In vitro characterization of the metabolism of the SGLT2 inhibitor dapagliflozin. Drug Metabolism and Disposition.[4][7] Available at: [Link]
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. irjms.com [irjms.com]
- 6. iosrphr.org [iosrphr.org]
- 7. ijper.org [ijper.org]
Technical Guide: Dapagliflozin 3-O-Glucuronide Mechanism of Formation
[1]
Executive Summary
This technical guide details the metabolic biotransformation of Dapagliflozin (Farxiga/Forxiga), a selective SGLT2 inhibitor, into its major inactive metabolite, Dapagliflozin 3-O-glucuronide (D3OG).[1] Unlike many oral antidiabetics metabolized via oxidative CYP450 pathways, Dapagliflozin undergoes direct Phase II conjugation. This process is primarily catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) , predominantly in the liver and kidneys.[1][2]
Understanding this pathway is critical for drug development professionals assessing drug-drug interaction (DDI) risks, renal impairment dosing, and bioanalytical assay development.[1]
Molecular Architecture & Reaction Mechanism[1]
Structural Basis
Dapagliflozin is a C-glucoside , characterized by a chemically stable carbon-carbon bond linking the glucose moiety to the aglycone phenyl ring.[1] This C-glycosidic bond renders the drug resistant to hydrolysis by intestinal glucosidases, ensuring high oral bioavailability.
However, the glucose moiety itself contains multiple hydroxyl (-OH) groups susceptible to conjugation.[1] The specific metabolic event is the transfer of glucuronic acid to the hydroxyl group at the C3 position of the glucose ring.
The Glucuronidation Reaction
The formation of D3OG follows a nucleophilic substitution mechanism:
-
Cofactor Binding: The enzyme UGT1A9 binds the cofactor UDP-glucuronic acid (UDPGA).[1]
-
Nucleophilic Attack: The hydroxyl oxygen at position C3 of Dapagliflozin acts as the nucleophile.
-
Catalysis: It attacks the anomeric carbon (C1) of the glucuronic acid moiety on UDPGA.
-
Inversion: The reaction proceeds with inversion of configuration at the anomeric center of the glucuronic acid, resulting in a
-O-glucuronide linkage. -
Release: UDP is released as the leaving group.
Pathway Visualization
[2][3][4][5]
Enzymology & Kinetics
Enzyme Specificity
While multiple UGT isoforms exist, UGT1A9 is the high-specificity driver for Dapagliflozin glucuronidation.
-
Primary Driver: UGT1A9 (Responsible for >60% of clearance).[1][2][3][4]
-
Minor Contributors: UGT2B4 and UGT2B7.
-
CYP450 Role: Negligible (<10% oxidative metabolism).[1]
This reliance on UGT1A9 rather than CYP3A4 or CYP2C9 is advantageous, as it minimizes DDIs with common co-medications (e.g., statins, anticoagulants).
Kinetic Profile
Dapagliflozin exhibits linear, dose-proportional pharmacokinetics over the therapeutic range (0.1 mg to 500 mg).[1][2] This suggests that the formation of D3OG is non-saturable at clinical concentrations.
| Parameter | Value / Characteristic | Clinical Implication |
| Primary Enzyme | UGT1A9 | Polymorphisms in UGT1A9 may slightly alter exposure but are rarely clinically significant.[1] |
| Reaction Type | Phase II Conjugation | Low risk of reactive intermediate formation compared to Phase I oxidation. |
| Linearity | Linear (First-order) | Clearance is constant; AUC increases proportionally with dose.[1] |
| Metabolite Activity | Inactive | D3OG is ~2600-fold less potent against SGLT2; contributes no therapeutic effect.[1] |
| Elimination | Renal (Active secretion) | D3OG is actively secreted into urine; renal impairment increases D3OG systemic exposure.[1] |
Experimental Protocol: In Vitro Formation Assay
The "Latency" Challenge
A critical, often overlooked aspect of UGT assays is latency . UGT active sites are located within the lumen of the endoplasmic reticulum (ER). In standard microsomal preparations, the ER membrane forms closed vesicles, blocking the entry of the polar cofactor UDPGA.
-
Requirement: You must use a pore-forming agent.[1] Alamethicin is the gold standard (superior to detergents like Brij-58 which may inhibit enzyme activity).[1]
Step-by-Step Incubation Protocol
Objective: Quantify the formation rate of D3OG using Human Liver Microsomes (HLM).
-
Preparation of Stock Solutions:
-
Pre-Incubation (Activation Step):
-
Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Buffer.[1]
-
Incubate on ice for 15 minutes. Reason: Allows alamethicin to perforate the microsomal membrane.
-
-
Reaction Initiation:
-
Termination:
-
After defined time (e.g., 30 min), quench with ice-cold Acetonitrile containing Internal Standard (e.g., [13C]-Dapagliflozin).
-
Centrifuge at 4000g for 10 min to pellet protein.
-
Analytical Workflow (LC-MS/MS)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1] Mode: Negative Electrospray Ionization (ESI-).[1] Glucuronides ionize best in negative mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.2 | Loss of fragment |
| D3OG (Metabolite) | 583.2 [M-H]⁻ | 407.1 | Neutral loss of Glucuronic Acid (-176 Da) |
Workflow Diagram
Clinical Pharmacology & Implications[1][6][7][8]
Renal Impairment
Since D3OG is eliminated via the kidneys, renal impairment leads to a significant accumulation of the metabolite.
-
Observation: In severe renal impairment (eGFR < 30 mL/min), D3OG systemic exposure (AUC) increases significantly.[1]
-
Safety: Because D3OG is inactive and non-toxic, this accumulation does not require dose adjustment for safety reasons (though efficacy of the parent drug drops because it relies on filtration).
Drug-Drug Interactions (DDI)[1]
-
Perpetrator Potential: Dapagliflozin does not inhibit CYPs or UGTs significantly.[1][5]
-
Victim Potential: Strong UGT1A9 inhibitors (e.g., mefenamic acid) could theoretically increase dapagliflozin levels.[1] However, clinical studies (e.g., with rifampin or mefenamic acid) show these changes are not clinically relevant, reinforcing the robustness of the glucuronidation pathway.
References
-
Kasichayanula, S., et al. (2014). "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics.
-
Obermeier, M., et al. (2010). "In vitro characterization of the metabolism of dapagliflozin." Drug Metabolism and Disposition. (Foundational paper identifying UGT1A9).[1]
-
FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Dapagliflozin (NDA 202293)."[1]
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[6] Drug Metabolism and Disposition.
-
PubChem Compound Summary. "Dapagliflozin 3-O-glucuronide." [1]
Sources
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- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Mechanistic & Kinetic Profiling: The Role of UGT1A9 in Dapagliflozin 3-O-Glucuronide Synthesis
[1][2]
Executive Summary
Dapagliflozin is a potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM), Heart Failure, and Chronic Kidney Disease. Unlike many oral antidiabetic agents that rely on Cytochrome P450 (CYP) oxidative metabolism, dapagliflozin is cleared primarily via conjugation.
The uridine diphosphate glucuronosyltransferase UGT1A9 is the principal enzyme responsible for the metabolic clearance of dapagliflozin, catalyzing its conversion to the inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG) .[1][2] This guide details the mechanistic basis of this reaction, the kinetic dominance of UGT1A9 in both hepatic and renal tissues, and the experimental frameworks required to validate this pathway in a drug development setting.
Molecular Mechanism of Glucuronidation
The metabolic clearance of dapagliflozin is driven by the transfer of glucuronic acid from the cofactor uridine-5'-diphospho-glucuronic acid (UDPGA) to the C3-hydroxyl group of the dapagliflozin glucose moiety.[1]
Structural Transformation
Dapagliflozin contains a C-aryl glucoside structure, which confers resistance to hydrolysis by glucosidases.[1] However, the hydroxyl groups on the glucose ring remain susceptible to Phase II conjugation. UGT1A9 exhibits high regioselectivity for the C3-hydroxyl position.[1]
-
Substrate: Dapagliflozin (C21H25ClO6)[1]
-
Enzyme: UGT1A9 (Major), UGT1A1/UGT2B4 (Minor/Negligible)[1]
-
Cofactor: UDP-Glucuronic Acid (UDPGA)[1]
-
Product: Dapagliflozin 3-O-glucuronide (Inactive, highly water-soluble)[1]
Pathway Visualization[1][4]
Figure 1: The metabolic pathway of Dapagliflozin to Dapagliflozin 3-O-glucuronide, highlighting the central role of UGT1A9 and subsequent renal elimination.[1]
Enzymatic Kinetics & Tissue Specificity[1]
A critical and often overlooked aspect of dapagliflozin metabolism is the extrahepatic contribution of UGT1A9. While the liver is the standard site for metabolism, UGT1A9 is highly expressed in the human kidney cortex.
Kinetic Profiling: Liver vs. Kidney
Experimental data indicates that the intrinsic clearance (
| Parameter | Human Liver Microsomes (HLM) | Human Kidney Microsomes (HKM) | Implication |
| D3OG Formation Rate | ~60.8 pmol/min/mg protein | ~184 pmol/min/mg protein | Kidney is a major metabolic site.[1][2] |
| Enzyme Kinetics | Michaelis-Menten | Michaelis-Menten | Non-allosteric behavior.[1] |
| Primary Isoform | UGT1A9 | UGT1A9 | Consistent isoform dependency. |
Data Source: Kasichayanula et al. (2012) & Obermeier et al. (2010)[1]
Isoform Selectivity
Reaction phenotyping using recombinant UGTs (rUGTs) demonstrates the exclusivity of UGT1A9:
-
UGT1A9: High turnover.
-
UGT1A1, UGT2B4, UGT2B7: Minimal to negligible turnover.
-
Inhibition: Dapagliflozin itself inhibits UGT1A9 with a
of approximately 12–15 µM, but at therapeutic concentrations, this auto-inhibition is not clinically limiting.
Experimental Framework: Reaction Phenotyping
To validate the role of UGT1A9 in a new experimental setting (e.g., comparing a generic or new formulation), the following "Reaction Phenotyping" protocol is recommended. This protocol uses chemical inhibition to confirm pathway specificity.
Reagents & Materials
-
Enzyme Source: Recombinant human UGT1A9 (rUGT1A9) or Human Liver Microsomes (HLM).[1][3]
-
Substrate: Dapagliflozin (1–100 µM range).
-
Cofactor: UDPGA (2–5 mM final concentration).
-
Pore-Forming Agent: Alamethicin (Essential for microsomal permeability; 50 µg/mL).[1]
-
Selective Inhibitor: Niflumic Acid (Selective for UGT1A9;
).[1] -
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM
.
Step-by-Step Protocol
-
Activation: Pre-incubate microsomes/rUGT with Alamethicin on ice for 15 minutes to permeabilize the membrane and expose the UGT active site.
-
Pre-Incubation: Mix activated enzyme, Buffer (
), and Dapagliflozin (Substrate) at 37°C for 5 minutes.-
Control Arm: Vehicle only.
-
Inhibition Arm: Add Niflumic Acid (1-5 µM).[1]
-
-
Initiation: Start reaction by adding UDPGA .
-
Incubation: Incubate at 37°C for 30–60 minutes (ensure linear range).
-
Termination: Stop reaction with ice-cold Acetonitrile (ACN) containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the D3OG transition (m/z transition specific to the glucuronide adduct).
Experimental Workflow Diagram
Figure 2: Reaction phenotyping workflow to validate UGT1A9 specificity using chemical inhibition.
Clinical Pharmacology & Pharmacogenetics[1]
Understanding the UGT1A9 pathway is essential for predicting Drug-Drug Interactions (DDIs) and assessing genetic risks.[1]
Drug-Drug Interactions (DDIs)
Since UGT1A9 is the primary clearance mechanism, strong inhibitors or inducers of this enzyme significantly alter dapagliflozin exposure (AUC).[1]
-
Mefenamic Acid (Strong Inhibitor): Increases dapagliflozin AUC by ~50%.
-
Rifampin (Inducer): Decreases dapagliflozin AUC by ~22%.
-
Clinical Relevance: While these changes are measurable, they are generally not considered clinically critical enough to require dose adjustment for dapagliflozin, demonstrating the robustness of the pathway.
Pharmacogenetics (UGT1A9 Polymorphisms)
Genetic variations in UGT1A9 (e.g., UGT1A9*3) are known to affect the metabolism of other drugs (e.g., mycophenolic acid). However, for dapagliflozin:
-
Finding: Clinical studies have shown that UGT1A9 polymorphisms do not have a clinically meaningful impact on dapagliflozin clearance.[4]
-
Data: Geometric mean ratios for clearance in variant carriers fall within the range of wild-type subjects.
References
-
Kasichayanula, S., et al. (2012). "The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus."[5] British Journal of Clinical Pharmacology, 76(3), 432-444.[1][2]
-
Obermeier, M., et al. (2010).[3] "In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans."[1][6] Drug Metabolism and Disposition, 38(3), 405-414.[1]
-
Pattanawongsa, A., et al. (2015).[3][7] "Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions."[1][3] Drug Metabolism and Disposition, 43(10), 1468-1476.[1][3]
-
European Medicines Agency. (2012). "Assessment Report: Forxiga (Dapagliflozin)." EMA/CHMP/626353/2012.
-
FDA Clinical Pharmacology Review. (2014). "Dapagliflozin (Farxiga) NDA 202293." Center for Drug Evaluation and Research.
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Dapagliflozin 3-O-glucuronide – Characterization of an Inactive Metabolite
[1]
Executive Summary
This technical guide provides a comprehensive analysis of Dapagliflozin 3-O-glucuronide (D3OG) , the primary circulating metabolite of the SGLT2 inhibitor dapagliflozin.[1] Designed for drug development professionals and application scientists, this document details the metabolic pathway mediated by UGT1A9 , validates the pharmacological inactivity of D3OG, and outlines robust LC-MS/MS methodologies for its quantification. Understanding D3OG is critical for interpreting pharmacokinetic (PK) data, particularly in populations with renal impairment where metabolite accumulation occurs without clinical toxicity.
Introduction: The Metabolic Logic of Dapagliflozin
Dapagliflozin is a potent, selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) , used to improve glycemic control in Type 2 Diabetes Mellitus (T2DM).[2][3][4] Unlike traditional hypoglycemic agents, its mechanism is insulin-independent, relying on the inhibition of renal glucose reabsorption in the proximal tubule.
To ensure safety and predictable clearance, the drug was designed to undergo metabolic inactivation rather than forming active or toxic intermediates. The primary clearance pathway is hepatic and renal glucuronidation, converting the active C-glucoside parent drug into the inactive O-glucuronide metabolite, D3OG.
Metabolic Pathway & Enzymology
The biotransformation of dapagliflozin is highly specific. While oxidative metabolism (CYP450) plays a minor role (<10%), the dominant pathway is direct conjugation.
The Role of UGT1A9
The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) is the primary catalyst responsible for converting dapagliflozin to D3OG.
-
Substrate Specificity: Dapagliflozin possesses multiple hydroxyl groups on its glucose moiety. UGT1A9 selectively targets the 3-hydroxyl group of the sugar ring.
-
Reaction Type: Glucuronidation transfers glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the substrate, increasing polarity and water solubility to facilitate renal excretion.
-
Abundance: D3OG accounts for approximately 61% of the administered dose recovered in urine, confirming it as the major clearance product.
Pathway Visualization
The following diagram illustrates the conversion of Dapagliflozin to D3OG, highlighting the structural transformation mediated by UGT1A9.
Figure 1: UGT1A9-mediated metabolic pathway of dapagliflozin.[5] The 3-O-glucuronidation renders the molecule pharmacologically inert and hydrophilic for excretion.[5]
Pharmacological Validation of Inactivity
A critical aspect of dapagliflozin's safety profile is the confirmed inactivity of its major metabolite. This ensures that accumulation of the metabolite (e.g., in renal failure) does not result in exaggerated pharmacological effects (hypoglycemia).
Comparative Potency (SGLT2 Inhibition)
In vitro assays utilizing CHO-K1 cells expressing human SGLT2 have quantified the inhibitory potential of D3OG compared to the parent drug.
| Compound | Target | IC50 (nM) | Relative Potency | Status |
| Dapagliflozin | hSGLT2 | ~1.1 | 1x | Active |
| Dapagliflozin 3-O-glucuronide | hSGLT2 | > 2,600 | < 0.0004x | Inactive |
Scientific Insight: The addition of the bulky glucuronic acid moiety at the 3-position sterically hinders the molecule's ability to bind to the sodium-glucose cotransporter, effectively nullifying its biological activity.
Clinical Implications in Renal Impairment
-
Accumulation: In patients with severe renal impairment (eGFR < 30 mL/min), systemic exposure (AUC) to D3OG increases significantly due to reduced renal clearance.
-
Safety: Because D3OG is inactive, this accumulation does not lead to increased SGLT2 inhibition or toxicity, validating the drug's safety profile in this population.
Bioanalytical Quantification (LC-MS/MS)
For pharmacokinetic studies, distinguishing the parent drug from its glucuronide is essential. The following protocol outlines a validated LC-MS/MS workflow.
Method Parameters[1][6][7][8][9][10][11]
-
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).
-
Ionization Mode:
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm).[5]
-
Mobile Phase: Gradient elution with Ammonium Formate (10mM) and Acetonitrile/Methanol.
-
Separation: Critical to resolve D3OG from the parent to prevent source fragmentation of the metabolite back into the parent (in-source decay), which would overestimate parent drug levels.
-
Mass Transitions (MRM)
-
Dapagliflozin (Parent): m/z 407 [M-H]⁻ or 426 [M+NH4]⁺.[5]
-
D3OG (Metabolite):
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Dapagliflozin and D3OG.
Experimental Protocol: Enzymatic Generation of D3OG
For researchers requiring D3OG standards for retention time confirmation or inhibition assays, enzymatic synthesis is a robust, self-validating alternative to complex chemical synthesis.
Objective
Generate Dapagliflozin 3-O-glucuronide using recombinant UGT1A9 supersomes.
Materials
-
Substrate: Dapagliflozin (10 mM stock in DMSO).
-
Enzyme: Recombinant Human UGT1A9 Supersomes (commercially available).[5]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 25 mM stock.[5]
-
Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl2 (10 mM).[5]
-
Pore Forming Agent: Alamethicin (25 µg/mL).[5]
Protocol Steps
-
Pre-Incubation: Thaw UGT1A9 supersomes on ice. Dilute to 0.5 mg protein/mL in Tris-HCl buffer containing MgCl2 and Alamethicin.[5] Incubate on ice for 15 minutes to permeabilize the membrane.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
-
180 µL Pre-incubated Enzyme Mix.
-
2 µL Dapagliflozin stock (Final conc: 100 µM).[5]
-
-
Initiation: Add 20 µL UDPGA stock (Final conc: 2.5 mM). Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for 60–120 minutes.
-
Termination: Stop the reaction by adding 200 µL ice-cold Acetonitrile (containing Internal Standard if quantification is required).
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
Validation: Analyze the supernatant via LC-MS/MS.
-
Success Criteria: Appearance of a peak at m/z 583 (negative mode) eluting earlier than the parent drug (due to increased polarity).
-
References
-
Kasichayanula, S. et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. British Journal of Clinical Pharmacology. Link
-
Obermeier, M. et al. (2010). In vitro characterization of the metabolism of dapagliflozin, an SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. Link
-
Aubry, A. F. et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis. Link
-
PubChem Compound Summary. (2025). Dapagliflozin 3-O-glucuronide.[5][1][3][] National Center for Biotechnology Information. Link[5]
-
Pattanawongsa, A. et al. (2015).[7] Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition. Link
Sources
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Renal Excretion Pathway of Dapagliflozin 3-O-glucuronide: A Technical Guide
This guide details the renal excretion pathway of Dapagliflozin 3-O-glucuronide (D3OG), the major inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2][3][4] It synthesizes metabolic formation, transporter kinetics, and clinical pharmacokinetics into a unified technical narrative.[4]
Executive Summary
The renal excretion of Dapagliflozin 3-O-glucuronide (D3OG) is not a passive filtration process but a complex interplay of local renal metabolism and active transport .[4] While dapagliflozin (parent) is cleared negligibly by the kidneys (<2%), D3OG accounts for ~61% of the dose in urine.[4]
Crucially, D3OG in the urine originates from two distinct sources:
-
Systemic Filtration: Clearance of circulating hepatic-formed D3OG.[4]
-
Renal Bio-transformation: Local glucuronidation of parent dapagliflozin by renal UGT1A9, followed by immediate apical secretion.[4]
This dual-origin mechanism explains why renal impairment disproportionately affects the formation clearance of the metabolite, distinct from simple filtration decline.[4]
Metabolic Formation & Chemical Context
Dapagliflozin is metabolized primarily via glucuronidation, bypassing significant CYP450 oxidative pathways.[4]
-
Enzyme: Uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9 ).[1][4]
-
Reaction: Conjugation of glucuronic acid to the C-glucoside parent structure.[4]
-
Sites of Metabolism:
-
Product: Dapagliflozin 3-O-glucuronide (Inactive against SGLT2; 2600-fold less potent).[1][4]
The Renal Excretion Pathway
The appearance of D3OG in urine is the net result of glomerular filtration, tubular secretion, and local tubular metabolism.[4]
A. Glomerular Filtration
As a polar conjugate (MW ~585 Da) with high water solubility, circulating D3OG is freely filtered at the glomerulus.[4] However, its protein binding (parent dapagliflozin is ~91% bound) limits the efficiency of passive filtration, necessitating active tubular secretion mechanisms.[4]
B. Active Tubular Secretion & Local Formation
This phase differentiates D3OG handling from simple organic anions.[4]
-
Basolateral Uptake (Parent & Metabolite):
-
Intracellular Metabolism (The "Renal Fraction"):
-
Apical Efflux:
-
The intracellularly formed and transported D3OG must be effluxed into the tubular lumen.[4]
-
Transporters: Multidrug Resistance Proteins (MRP2/ABCC2 and MRP4/ABCC4 ) and Breast Cancer Resistance Protein (BCRP/ABCG2 ) are the canonical efflux pumps for glucuronide conjugates on the apical membrane.[4]
-
Pathway Visualization
Caption: Dual-pathway excretion showing systemic filtration and local renal synthesis via UGT1A9.[4]
Experimental Validation Protocols
To validate the specific transporters and enzymes involved, the following self-validating experimental workflows are recommended.
Protocol A: Transporter Substrate Identification (In Vitro)
Objective: Confirm OAT3-mediated uptake of D3OG.[4]
-
System: HEK293 cells stably transfected with OAT3 (SLC22A8) vs. Mock-transfected control.[4]
-
Substrate Preparation: Radiolabeled [14C]-D3OG or LC-MS/MS quantification.[4]
-
Inhibition Check: Use Probenecid (pan-OAT inhibitor) as a positive control for inhibition.[4]
-
Uptake Assay:
-
Incubate cells with D3OG (1–100 µM) for 2, 5, and 10 mins (determine linear range).
-
Lyse cells and measure intracellular concentration.[4]
-
Validation Criteria: Uptake ratio (OAT3/Mock) > 2.0; >50% inhibition by Probenecid.
-
Protocol B: Renal Microsomal Glucuronidation
Objective: Quantify the "Renal Fraction" of metabolism.[4]
-
System: Human Kidney Microsomes (HKM) vs. Human Liver Microsomes (HLM).[4]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).[4]
-
Specific Inhibitor: Niflumic acid (selective UGT1A9 inhibitor).[4]
-
Workflow:
Caption: Workflow for quantifying renal contribution to D3OG formation using kidney microsomes.
Clinical Implications: Renal Impairment
The pharmacokinetics of D3OG are highly sensitive to renal function, but not in a linear filtration-only manner.[4]
Impact of CKD (Chronic Kidney Disease)[4][5][6][7]
-
Reduced Formation: As renal mass and tubule function decline, the local expression of UGT1A9 decreases.[4] This leads to a drop in the renal formation of D3OG.[1][2][4]
-
Reduced Excretion: The filtration and secretion of systemically formed D3OG decrease.[4]
-
Net Effect:
Data Summary: PK Parameters in Renal Impairment[1][2][3][4][6][8]
| Parameter | Normal Function (CrCl > 80 mL/min) | Severe Impairment (CrCl < 30 mL/min) | Mechanism of Change |
| Dapa Elimination | ~60% to D3OG | Reduced | Loss of Renal UGT1A9 activity |
| Renal Fraction | 40–55% of D3OG formed in kidney | ~10% formed in kidney | Loss of functional proximal tubules |
| D3OG Exposure | Baseline | Increased (~2-3 fold) | Reduced Filtration + Secretion |
| Urine Glucose | High | Low | Reduced Filtered Glucose Load |
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. Clin Pharmacokinet. [Link]
-
A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT Pharmacometrics Syst Pharmacol. [Link][4]
-
Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule. J Nucl Med. [Link][4]
-
Disposition and Metabolism of Dapagliflozin. Drug Metab Dispos. [Link]
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Guide: Stability Assessment and Bioanalysis of Dapagliflozin 3-O-Glucuronide in Biological Matrices
Executive Summary
Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely used for Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] Its primary metabolic clearance pathway involves uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9)-mediated conjugation to form Dapagliflozin 3-O-glucuronide (D3OG) .[6] While D3OG is pharmacologically inactive (2600-fold less potent than the parent), its stability in biological matrices is a critical variable in pharmacokinetic (PK) and toxicokinetic assessments.
This guide addresses the specific stability challenges associated with D3OG—primarily enzymatic hydrolysis in urine and in-source fragmentation during LC-MS/MS analysis . Failure to control these variables can lead to the "back-conversion" of metabolite to parent, resulting in a gross overestimation of Dapagliflozin exposure.
Chemical Basis and Stability Profile[7]
Structural Characteristics
Unlike acyl glucuronides, which are notorious for chemical instability (acyl migration) and reactivity with plasma proteins, D3OG is an ether (O-) glucuronide .
-
Chemical Stability: The ether linkage at the C3-position of the distal glucose ring renders D3OG chemically robust under physiological pH (7.4) and typical storage conditions. It does not undergo the acyl migration observed in carboxylic acid drugs.
-
Enzymatic Liability: The primary stability risk is enzymatic hydrolysis . Endogenous
-glucuronidase (in plasma/tissues) and bacterial -glucuronidase (in non-sterile urine) can cleave the ether bond, reverting D3OG back to Dapagliflozin.
Metabolic Pathway and Conversion Risk
The following diagram illustrates the bidirectional relationship between the parent drug and the metabolite, highlighting the critical control points for bioanalysis.
Figure 1: Metabolic interconversion between Dapagliflozin and D3OG.[6] The red dashed line represents the ex vivo hydrolysis risk in biological matrices.
Stability in Biological Matrices
Plasma Stability
-
Risk Level: Low to Moderate.
-
Mechanism: Human plasma contains low levels of
-glucuronidase. D3OG is generally stable at room temperature for short durations (< 4 hours) and highly stable at -20°C or -80°C. -
Protocol: Standard EDTA or heparinized plasma is acceptable. Acidification is typically not required for O-glucuronides, unlike acyl glucuronides.
Urine Stability (Critical Control Point)
-
Risk Level: High.
-
Mechanism: Urine often contains bacteria (especially in diabetic patients prone to UTIs) that produce
-glucuronidase. This enzyme rapidly hydrolyzes D3OG back to Dapagliflozin. Since D3OG concentrations in urine are significantly higher than parent concentrations, even 1% hydrolysis can double the apparent concentration of the parent drug. -
Mitigation:
-
Temperature Control: Keep samples at 4°C immediately after collection.
-
Stabilization: Although not always mandatory if processed quickly, the addition of a
-glucuronidase inhibitor (e.g., 1,4-saccharolactone ) is the gold standard for long-term stability assurance.
-
Bioanalytical Challenges: LC-MS/MS Interference
A frequent error in Dapagliflozin bioanalysis is the in-source fragmentation of D3OG. During electrospray ionization (ESI), the fragile glucuronide bond can break before the precursor ion is selected, creating a parent-like ion from the metabolite.
The Interference Mechanism
If D3OG and Dapagliflozin co-elute, the mass spectrometer cannot distinguish between the "true" parent and the "artifact" parent generated from the metabolite.
Figure 2: Mechanism of in-source fragmentation where D3OG mimics the parent drug, leading to bioanalytical bias.
Chromatographic Solution
To prevent this, chromatographic resolution is mandatory. D3OG is more polar and must elute before Dapagliflozin.
-
Target Resolution: Baseline separation (Resolution > 1.5).
-
Column Choice: C18 columns (e.g., Agilent Poroshell 120 EC-C18 or Waters XSelect HSS T3) are effective.
-
Mobile Phase: Gradient elution with Ammonium Acetate (5-10 mM) and Acetonitrile/Methanol is recommended to ensure separation.
Experimental Protocols
Sample Collection and Handling
| Matrix | Collection Container | Stabilizer | Storage Condition |
| Plasma | K2/K3 EDTA or Heparin | None required for routine analysis. | -20°C or -80°C |
| Urine | Sterile Polypropylene | Recommended: 1,4-Saccharolactone (if delayed processing) or Boric Acid. | -80°C (Preferred) |
Extraction Methodology (Protein Precipitation)
Rationale: Simple and effective for high-throughput analysis, provided chromatographic separation is robust.
-
Aliquot: Transfer 100 µL of plasma/urine into a clean tube.
-
IS Addition: Add 20 µL of Internal Standard (e.g., Dapagliflozin-D5 or C13-D3OG).
-
Precipitation: Add 400 µL of ice-cold Methanol or Acetonitrile.
-
Vortex: Mix vigorously for 1 minute.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly or dilute with mobile phase (Water:MeOH 50:50) to match initial gradient conditions.
LC-MS/MS Parameters (Negative Mode)
-
Ionization: ESI Negative Mode (Dapagliflozin forms acetate adducts [M+CH3COO]- or deprotonated ions [M-H]-).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 (Aglycone fragment) | 20-30 |
| Dapagliflozin | 467.1 [M+Acetate]⁻ | 329.1 | 15-25 |
| D3OG | 583.2 [M-H]⁻ | 407.1 (Loss of Gluc) | 25-35 |
Validation Criteria (Acceptance Limits)
To ensure the method is reliable, the following stability assessments must be performed during validation:
-
Freeze-Thaw Stability: 3 cycles at -20°C and -80°C. Degradation must be < 15%.
-
Bench-Top Stability: 4-6 hours at room temperature.
-
In-Source Fragmentation Check: Inject a pure standard of D3OG (at high concentration, e.g., 1000 ng/mL) and monitor the Dapagliflozin transition (407->329).
-
Acceptance: The response at the retention time of Dapagliflozin must be negligible (< 20% of the LLOQ of Dapagliflozin).
-
-
Conversion Assessment: Spike D3OG into blank urine and incubate at 37°C for 2 hours. Analyze for Dapagliflozin formation to assess enzymatic hydrolysis risk.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Oxford Academic / Journal of Chromatographic Science. Available at: [Link]
-
Dapagliflozin 3-O-glucuronide Structure and Properties. PubChem. Available at: [Link]
-
Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites. Drug Metabolism and Disposition. Available at: [Link]
-
Validated LC-MS/MS methods for the determination of dapagliflozin in rat plasma. Bioanalysis. Available at: [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dapagliflozin on urinary metabolites in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cjap.ytbmed.net [cjap.ytbmed.net]
- 6. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of Dapagliflozin 3-o-glucuronide standard
Commercial Suppliers & Bioanalytical Protocol for Dapagliflozin 3-O-glucuronide
Executive Summary: The Metabolic Pivot of Dapagliflozin
In the development and clinical monitoring of Dapagliflozin (Farxiga/Forxiga), the 3-O-glucuronide metabolite (D3OG) is not merely a byproduct; it is the primary circulating chemical entity.[1][2] Following oral administration, Dapagliflozin undergoes extensive metabolism, predominantly via UGT1A9 -mediated glucuronidation at the C3-hydroxyl position.[1][2]
For researchers and bioanalytical scientists, D3OG represents the critical "inactive" counterbalance to the active parent drug. Accurate quantification of D3OG is essential for:
-
ADME Studies: Validating renal clearance mechanisms (SGLT2 inhibition vs. metabolite excretion).
-
Drug-Drug Interaction (DDI): Assessing UGT1A9 inhibition or induction.[1][2][3]
-
Clinical Pharmacology: Monitoring accumulation in renal impairment (where D3OG exposure increases disproportionately).[1][2]
This guide provides a vetted supplier landscape, technical specifications, and a self-validating LC-MS/MS protocol for the rigorous analysis of this standard.
Commercial Supplier Landscape
The following table synthesizes the primary commercial sources for high-purity Dapagliflozin 3-O-glucuronide. Selection should be based on the specific requirement for isotopic labeling (for MS internal standards) versus bulk quantity (for metabolite profiling).[1][2]
Table 1: Comparative Supplier Analysis
| Supplier | Catalog # | Purity | Format | Isotope Availability | Primary Application |
| Cayman Chemical | 22458 | ≥95% | Solid (500 µg, 1 mg) | No | Qualitative ID, Initial Screening |
| Toronto Research Chemicals (TRC) | D185380 | N/A* | Solid (1 mg - 25 mg) | Yes (d5) | Bioanalysis (Quantification) |
| Synthose | DD373 | ≥98% | Crystalline Solid | No | High-Purity Reference Standard |
| Axios Research | N/A | N/A | Solid | Yes (d5) | Internal Standard Sourcing |
| Simson Pharma | D780003 | N/A | Solid | No | Bulk Sourcing (India) |
*Note: TRC typically provides high purity (>95%) but requires specific CoA verification per batch.[1][2]
Recommendation for Bioanalysis:
For GLP-compliant quantitative assays, Toronto Research Chemicals or Axios Research are the preferred vendors due to the availability of the Dapagliflozin 3-O-glucuronide-d5 stable isotope.[1][2] Using a non-deuterated internal standard (e.g., Empagliflozin) is suboptimal for glucuronides due to significant differences in ionization efficiency and matrix effect susceptibility.[1]
Technical Specifications & Stability
-
Chemical Name: Dapagliflozin 3-O-β-D-Glucuronide[1][2][4][5][6]
-
Molecular Formula: C₂₇H₃₃ClO₁₂
-
Molecular Weight: 585.00 g/mol [4]
-
Solubility: Soluble in Methanol, DMSO, and Water (slightly).[1]
-
Stability Warning: Glucuronides are susceptible to in-source fragmentation (converting back to parent) and enzymatic hydrolysis .[1][2]
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Dapagliflozin to D3OG, highlighting the specific enzymatic mediation by UGT1A9.
Caption: UGT1A9-mediated metabolic pathway converting Dapagliflozin to its 3-O-glucuronide conjugate.[1][2][7]
Self-Validating Bioanalytical Protocol (LC-MS/MS)
This protocol is designed to be self-validating by incorporating a stable isotope internal standard (SIL-IS) to correct for the ion suppression often observed with polar glucuronides in urine and plasma matrices.[1][2]
A. Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma or Urine (50 µL).[1]
-
Internal Standard Spike: Add 20 µL of Dapagliflozin 3-O-glucuronide-d5 (100 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid) .
-
Why: Acidified ACN ensures precipitation while stabilizing the glucuronide.
-
-
Vortex & Centrifuge: 10 min at 4,000 x g.
-
Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).
B. Chromatographic Conditions
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm).[1]
-
Rationale: The HSS T3 phase is specifically designed to retain polar compounds like glucuronides, preventing them from eluting in the solvent front (void volume) where suppression is highest.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native).[1][2]
-
Gradient: 10% B to 90% B over 4 minutes.
C. Mass Spectrometry (Negative ESI)
Glucuronides ionize preferentially in negative mode ([M-H]⁻) due to the carboxylic acid on the glucuronic acid moiety.[1][2]
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanistic Insight |
| D3OG | 583.1 [M-H]⁻ | 407.1 | 25 | Loss of Glucuronic Acid (-176 Da) |
| D3OG-d5 (IS) | 588.1 [M-H]⁻ | 412.1 | 25 | Isotope labeled analog |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.0 | 20 | Cleavage of sugar ring |
D. Validation Workflow Diagram
Caption: Logic flow for validating the D3OG bioanalytical method.
References
-
PubChem. (2025).[1][2] Dapagliflozin 3-O-glucuronide (Compound Summary). National Library of Medicine. [Link][1][2]
-
Kasichayanula, S., et al. (2013).[1] Influence of Hepatic Impairment on the Pharmacokinetics and Safety of Dapagliflozin. Clinical Pharmacology in Drug Development.
-
Obermeier, M., et al. (2010).[1] In vitro characterization of the metabolism of dapagliflozin. Drug Metabolism and Disposition.[3]
-
Axios Research. (2024).[1] Dapagliflozin 3-O-beta-D-Glucuronide-d5 Reference Standard. [Link][1][2][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. synthose.com [synthose.com]
- 5. Dapagliflozin 3-O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 6. Dapagliflozin 3-O-beta-D-Glucuronide-d5 | Axios Research [axios-research.com]
- 7. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of Dapagliflozin 3-O-β-D-Glucuronide Reference Standard
Topic: Synthesis of Dapagliflozin 3-O-glucuronide Reference Standard Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Metabolism and Pharmacokinetics (DMPK) Specialists.[1]
Executive Summary & Scientific Rationale
Dapagliflozin (Farxiga®) is a potent, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3][4][5] In humans, its metabolic clearance is primarily driven by UGT1A9-mediated glucuronidation, yielding Dapagliflozin 3-O-β-D-glucuronide (Dapa-3-G) as the major circulating metabolite (approx. 61% of dose).[1][5]
Under the FDA's "Safety Testing of Drug Metabolites" (MIST) guidelines, the synthesis and characterization of major metabolites are critical for toxicity assessment and bioanalytical method validation. However, the chemical synthesis of Dapa-3-G is non-trivial due to the presence of four competing hydroxyl groups on the glucose moiety of the parent C-aryl glucoside.
This protocol details two complementary approaches for generating high-purity (>98%) reference material:
-
Biocatalytic Synthesis: Utilizing recombinant UGT1A9 for absolute regioselectivity.[1]
-
Chemical Synthesis: A semi-synthetic protection/deprotection strategy designed for scalability.[1]
Structural Analysis & Retrosynthesis
Target Molecule: Dapagliflozin 3-O-β-D-glucuronide CAS: 1351438-75-9 Molecular Formula: C27H33ClO12 Molecular Weight: 585.0 g/mol [1]
Retrosynthetic Logic: The core challenge is distinguishing the C3-hydroxyl from the C2, C4, and C6 hydroxyls.
-
C6-OH: Primary alcohol; sterically most accessible but chemically distinct.[1]
-
C2-OH: Sterically hindered by the bulky C1-aryl aglycone.[1]
-
C4-OH: Often protected simultaneously with C6 via acetals.[1]
-
C3-OH: The target site.[1] Accessible after 4,6-protection.[1][6]
Visualizing the Logic
Caption: Retrosynthetic strategy leveraging 4,6-O-benzylidene protection to direct regioselective glycosylation to the C3 position.
Protocol A: Biocatalytic Synthesis (High Selectivity)
Best for: Rapid generation of mg-scale standards with guaranteed regiochemistry.[1]
Materials
-
Enzyme: Recombinant Human UGT1A9 (Supersomes™ or equivalent).[1]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).[1]
-
Buffer: Tris-HCl (50 mM, pH 7.5), MgCl2 (10 mM).
-
Additive: Alamethicin (pore-forming peptide) to maximize active site access.[1]
Methodology
-
Preparation: In a glass reaction vessel, prepare a reaction mixture containing:
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding UGT1A9 (1.0 mg protein/mL).[1]
-
Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 4–6 hours. Monitor conversion by HPLC-UV.
-
Termination: Quench reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min to remove protein.
-
Isolation: Evaporate supernatant to dryness. Reconstitute in water/methanol for Prep-HPLC.
Protocol B: Chemical Synthesis (Scalable)
Best for: Gram-scale production of reference standards.
Step 1: Selective 4,6-O-Benzylidene Protection
This step locks the primary C6 and secondary C4 hydroxyls, leaving C2 and C3 exposed.[1]
-
Reactants: Dissolve Dapagliflozin (1.0 eq) in anhydrous DMF.
-
Reagent: Add Benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Conditions: Stir at 50°C under reduced pressure (rotary evaporator vacuum) to remove methanol byproduct, driving the equilibrium forward.
-
Workup: Neutralize with Et3N, dilute with EtOAc, wash with water.[1] Purify by flash chromatography (Hexane/EtOAc).
-
Result: Dapagliflozin-4,6-O-benzylidene acetal .
Step 2: Regioselective Glycosylation
The C2-OH is sterically crowded by the adjacent aryl group, making the C3-OH the preferred nucleophile.
-
Acceptor: Dapagliflozin-4,6-O-benzylidene acetal (1.0 eq).[1]
-
Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate (1.5 eq).
-
Promoter: Silver Carbonate (Ag2CO3) or BF3[1]·OEt2 (Lewis Acid).[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
-
Procedure:
-
Mix Acceptor and Promoter in solvent over 4Å molecular sieves.[1] Stir for 30 min.
-
Add Donor dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Purification: Silica gel chromatography. Isolate the 3-O-protected glucuronide intermediate .
Step 3: Global Deprotection
-
Deacetylation/Hydrolysis: Treat the intermediate with LiOH (aqueous/THF) to remove the methyl ester and acetyl groups on the glucuronide moiety.
-
Debenzylidenation: Treat with 80% Acetic Acid at 60°C or catalytic Hydrogenation (Pd/C, H2) if the benzylidene is stubborn (Note: Dapagliflozin's chloro-aryl group is stable to mild hydrogenolysis, but acid hydrolysis is preferred to avoid dechlorination risk).[1]
-
Final Isolation: The crude product is a mixture containing the target Dapa-3-G.[1]
Purification & Characterization Protocol
Preparative HPLC Purification
Since chemical synthesis may yield minor amounts of 2-O isomer, Prep-HPLC is mandatory.[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 21.2 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 60% B over 30 minutes.
-
Detection: UV at 224 nm (Dapagliflozin absorption max).[1]
Analytical Validation Criteria
To qualify as a Reference Standard, the material must meet these specifications:
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV / UPLC-MS | > 98.0% area |
| Identity | HRMS (ESI-) | [M-H]- m/z 583.15 (Calc: 583.158) |
| Regiochemistry | 2D NMR (HMBC) | Correlation between Glucuronic acid anomeric proton (H-1') and Dapagliflozin C3 carbon.[1] |
| Stereochemistry | 1H NMR | Coupling constant of anomeric proton J1',2' > 7.0 Hz (confirming β-configuration).[1] |
Structure Verification (HMBC Logic)
-
Key Signal: Look for the cross-peak between the anomeric proton of the glucuronic acid moiety (typically δ 4.2–4.8 ppm) and the C3 carbon of the Dapagliflozin glucose ring (typically δ 80–85 ppm).
-
Differentiation: The C2 carbon is shifted significantly upfield compared to C3 due to the proximity of the aryl ring; lack of correlation to C2 confirms 3-O substitution.
References
-
Bristol-Myers Squibb/AstraZeneca. (2010).[1] Dapagliflozin (BMS-512148) Advisory Committee Briefing Document.[1] FDA.gov.[1] Link
-
Obermeier, M., et al. (2010).[1] In vitro characterization of the metabolism of dapagliflozin. Drug Metabolism and Disposition, 38(12).[1] Link
-
Kasichayanula, S., et al. (2014).[1] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin.[5] Clinical Pharmacokinetics, 53, 17–27. Link[1]
-
PubChem Compound Summary. (2024). Dapagliflozin 3-O-glucuronide (CID 91617971).[1] National Library of Medicine.[1] Link[1]
-
Cayman Chemical. (2024).[1] Dapagliflozin 3-O-beta-D-glucuronide Product Information.Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Effects of Dapagliflozin on 24-Hour Glycemic Control in Patients with Type 2 Diabetes: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9845303B2 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Analytical Methods for Dapagliflozin 3-O-Glucuronide Quantification
Application Note & Protocol Guide
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Dapagliflozin (DAPA) is a selective SGLT2 inhibitor used for Type 2 Diabetes and heart failure management. While the parent drug is the active moiety, its metabolism is dominated by UGT1A9-mediated glucuronidation to Dapagliflozin 3-O-glucuronide (D3OG) .
Quantifying D3OG is critical for three reasons:
-
Metabolic Stability (MIST): D3OG circulates at higher concentrations than the parent drug (approx. 60% of dose recovered in urine as D3OG).
-
Renal Impairment Studies: As a renally cleared metabolite, D3OG accumulation correlates with reduced GFR.
-
Analytical Interference: D3OG is a fragile conjugate. Under high-energy mass spectrometry conditions, it can undergo in-source fragmentation , reverting to the parent DAPA. If not chromatographically separated, this leads to a gross overestimation of the parent drug concentration.
This guide presents a Simultaneous Negative ESI LC-MS/MS Protocol that solves the polarity mismatch between the lipophilic parent and the hydrophilic glucuronide without requiring rapid polarity switching.
Part 2: Biological & Metabolic Context
Dapagliflozin is metabolized primarily in the liver and kidney. The conversion is a direct conjugation, making the metabolite significantly more polar and water-soluble.
Figure 1: Metabolic pathway of Dapagliflozin highlighting the UGT1A9-mediated conversion to the 3-O-glucuronide.
Part 3: Method Development Strategy
Polarity & Ionization Mode Selection
-
The Problem: DAPA is often analyzed in Positive Mode ([M+NH4]+, m/z 426), while Glucuronides (D3OG) ionize best in Negative Mode ([M-H]-, m/z 583) due to the carboxylic acid moiety.
-
The Solution: Use Negative Mode for BOTH .
-
D3OG deprotonates easily: [M-H]- at m/z 583.
-
DAPA can form a stable Acetate adduct [M+CH3COO]- at m/z 467 or lose a proton [M-H]- at m/z 407 depending on mobile phase pH.
-
Advantage: Eliminates "polarity switching" time (20-50ms), allowing for faster chromatography and more data points across narrow peaks.
-
Chromatographic Separation (Critical Control Point)
You must chromatographically separate D3OG from DAPA.
-
Risk: If D3OG co-elutes with DAPA, in-source fragmentation of D3OG (losing the glucuronic acid) will produce an ion at m/z 407/408 that mimics the parent drug.
-
Column Choice: A standard C18 is often too hydrophobic for the glucuronide (elutes in void volume).
-
Recommendation: Use a C18 column with polar end-capping (e.g., Waters HSS T3 or Agilent Poroshell EC-C18) to retain the glucuronide sufficiently.
Part 4: Detailed Experimental Protocol
A. Reagents & Materials[1][2][3][4]
-
Reference Standards: Dapagliflozin (purity >99%), Dapagliflozin 3-O-glucuronide (purity >95%).[1][2]
-
Internal Standard (IS): Dapagliflozin-D5 or Empagliflozin.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Acetate (volatile buffer for negative mode).
B. Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is cleaner, but PPT is sufficient for plasma and prevents glucuronide hydrolysis during drying steps.
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Vortex: Mix aggressively for 2 minutes.
-
Centrifuge: 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% Formic Acid).
-
Note: Diluting with water improves peak shape for the early-eluting glucuronide.
-
C. LC-MS/MS Conditions[1][5][7][8][9]
| Parameter | Setting | Rationale |
| System | UHPLC coupled to Triple Quadrupole (QQQ) | High sensitivity required for low PK troughs. |
| Column | Waters XSelect HSS T3 (2.1 x 100mm, 2.5µm) | "T3" bonding retains polar glucuronides better than standard C18. |
| Mobile Phase A | 10mM Ammonium Acetate in Water (pH ~5.0) | Promotes negative ionization; pH 5 balances deprotonation. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 5 µL | Minimize matrix load. |
Gradient Profile:
-
0.0 min: 10% B (Hold for glucuronide retention)
-
1.0 min: 10% B
-
4.0 min: 90% B (Elute parent DAPA)
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibrate)
D. Mass Spectrometry Parameters (Negative ESI)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |
| D3OG | 583.1 [M-H]- | 407.1 (Aglycone) | 25 | Quantifier |
| D3OG | 583.1 [M-H]- | 329.1 (Fragment) | 40 | Qualifier |
| DAPA | 407.1 [M-H]- | 329.1 | 20 | Quantifier |
| DAPA | 467.2 [M+OAc]- | 329.1 | 30 | Alt. Transition |
Note: The transition 583 -> 407 represents the loss of the glucuronic acid moiety (176 Da).
Part 5: Validation & Quality Control[10]
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow emphasizing the critical separation stage.
Self-Validating Checks (The "Trustworthiness" Pillar)
-
In-Source Fragmentation Check:
-
Inject a pure standard of D3OG (1 µg/mL).
-
Monitor the DAPA transition (407 -> 329).[3]
-
Pass Criteria: You should see a peak at the D3OG retention time in the DAPA channel. This is the "crosstalk" signal.
-
Action: Ensure the retention time of D3OG (e.g., 1.5 min) is fully resolved from DAPA (e.g., 3.2 min). If they overlap, the D3OG crosstalk will falsely inflate the DAPA quantification.
-
-
Urine Stability:
-
Glucuronides in urine can hydrolyze back to parent drug if left at room temperature or high pH.
-
Protocol: Acidify urine collection containers (add Formic Acid to final 0.1% v/v) or process immediately at 4°C.
-
-
Linearity & Range:
-
DAPA: 2 – 1000 ng/mL.
-
D3OG: 10 – 5000 ng/mL (Metabolite levels are typically higher).
-
Part 6: References
-
Kasichayanula, S., et al. (2013). "The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus." British Journal of Clinical Pharmacology.
-
Aubry, A.-F., et al. (2010). "Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma."[4] Bioanalysis.
-
Ji, Q., et al. (2015). "Selective reaction monitoring of negative electrospray ionization acetate adduct ions for the bioanalysis of dapagliflozin in clinical studies."[4] Analytical Chemistry.
-
European Medicines Agency (EMA). "Assessment Report: Forxiga (Dapagliflozin)." Procedure No. EMEA/H/C/002322.
Sources
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Dapagliflozin 3-O-Glucuronide in Human Plasma
Methodology for Metabolic Stability and Pharmacokinetic Profiling
Executive Summary & Clinical Context
Dapagliflozin (DAPA) , a selective SGLT2 inhibitor, is widely used for Type 2 Diabetes Mellitus (T2DM) and heart failure. While the parent drug drives therapeutic efficacy, its metabolic fate is dominated by UGT1A9 -mediated glucuronidation, yielding Dapagliflozin 3-O-glucuronide (D3OG) .[1]
According to FDA Clinical Pharmacology reviews, D3OG is an inactive metabolite but accounts for approximately 61% of the administered dose in human plasma [1]. Consequently, accurate quantification of D3OG is critical for:
-
Renal Impairment Studies: D3OG clearance correlates with renal function.
-
Drug-Drug Interactions (DDI): Assessing inhibition/induction of UGT1A9.
-
Mass Balance Studies: Verifying total drug recovery.
The Analytical Challenge: D3OG is highly polar and susceptible to In-Source Fragmentation (ISF) . In the ion source, the labile O-glucuronide bond can rupture, converting D3OG back into DAPA. If D3OG and DAPA are not chromatographically separated, this ISF artifact will cause a false positive overestimation of the parent drug .
This protocol details a robust, self-validating LC-MS/MS method using Negative Electrospray Ionization (ESI-) and a high-retentivity column chemistry to ensure specificity.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic conversion mediated by UGT1A9.
Caption: Primary metabolic pathway of Dapagliflozin via UGT1A9 to the 3-O-glucuronide metabolite.[1][2]
Method Development Strategy (The "Why")
3.1 Chromatographic Chemistry: HSS T3 vs. C18
Standard C18 columns often fail to retain polar glucuronides sufficiently, causing them to elute in the solvent front (suppression zone).
-
Selection: We utilize a Waters XSelect HSS T3 (High Strength Silica) or equivalent C18 column with polar-embedded technology.
-
Reasoning: The T3 bonding technology provides superior retention for polar compounds in 100% aqueous mobile phases, allowing D3OG to be retained away from the void volume and separated from DAPA.
3.2 Ionization & Mobile Phase
While Dapagliflozin can be analyzed in positive mode (as ammonium adducts), Negative Mode (ESI-) is superior for D3OG due to the carboxylic acid on the glucuronic acid moiety.
-
Buffer: 10mM Ammonium Acetate .
-
Mechanism: Acetate prevents pH fluctuations and facilitates the formation of stable [M-H]- ions for the glucuronide and [M+Acetate]- adducts for the parent, enhancing sensitivity.
Experimental Protocol
4.1 Chemicals & Reagents
-
Reference Standards: Dapagliflozin, Dapagliflozin 3-O-glucuronide.[1][2][3][4][5][6][7][8]
-
Internal Standard (IS): Dapagliflozin-D5 or C13-D3OG.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.
4.2 Sample Preparation: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is generally poor for polar glucuronides. PPT is the method of choice.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 150 µL of ice-cold Methanol (1:3 ratio).
-
Vortex: Mix vigorously for 60 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase and prevent peak broadening).
4.3 LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).[9]
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Vol: 5 µL.
Mobile Phase Gradient:
-
MP A: 10mM Ammonium Acetate in Water (Native pH ~6.8).
-
MP B: Acetonitrile.
| Time (min) | % A | % B | Event |
| 0.00 | 90 | 10 | Loading |
| 1.00 | 90 | 10 | Isocratic Hold (Retain Glucuronide) |
| 4.00 | 10 | 90 | Elution |
| 5.00 | 10 | 90 | Wash |
| 5.10 | 90 | 10 | Re-equilibration |
| 7.00 | 90 | 10 | End |
Mass Spectrometry (ESI Negative):
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V to -3000 V.
-
Gas Temp: 350°C (High temp aids glucuronide desolvation).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| D3OG | 583.2 [M-H]⁻ | 407.1 (Aglycone) | Quant | 25 |
| D3OG | 583.2 [M-H]⁻ | 113.0 (Sugar Frag) | Qual | 35 |
| DAPA | 467.2 [M+OAc]⁻ | 329.1 | Quant | 20 |
| DAPA | 467.2 [M+OAc]⁻ | 407.1 [M-H]⁻ | Qual | 15 |
Note: For DAPA, the acetate adduct (467) is often more abundant in ammonium acetate buffer than the deprotonated ion (407).
Workflow Visualization
Caption: Step-by-step sample preparation workflow using protein precipitation.
Critical Control Point: In-Source Fragmentation (ISF) Check
This is the most important validation step. Before running study samples, you must quantify the rate of D3OG conversion to DAPA inside the source.
Protocol:
-
Inject a pure standard of D3OG (e.g., 1000 ng/mL).
-
Monitor the MRM channel for DAPA (467 -> 329).
-
Observation: You will see a peak in the DAPA channel at the retention time of D3OG.
-
Calculation:
-
Acceptance: If chromatographic separation is achieved (Resolution > 1.5), ISF is irrelevant because the peaks do not overlap. If they co-elute, ISF must be < 15% and mathematically corrected. With the HSS T3 column method described above, D3OG (RT ~2.5 min) should elute earlier than DAPA (RT ~3.8 min), eliminating this risk.
References
-
FDA Center for Drug Evaluation and Research. (2013). Clinical Pharmacology and Biopharmaceutics Review: Dapagliflozin (NDA 202293). Retrieved from [Link][6][10]
-
European Medicines Agency (EMA). (2012). Assessment Report: Forxiga (Dapagliflozin). Retrieved from [Link]
-
Areti, S., et al. (2020). Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma.[9] ResearchGate.[3][11] Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. PK-DB [pk-db.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bioanalytical Method Validation for Dapagliflozin 3-O-glucuronide: A Strategic Protocol
Application Note & Technical Guide
Executive Summary
This guide outlines a robust LC-MS/MS methodology for the quantification of Dapagliflozin 3-O-glucuronide (Dapa-3-O-G) in biological matrices. As the primary pharmacologically inactive metabolite of the SGLT2 inhibitor Dapagliflozin, accurate measurement of Dapa-3-O-G is critical for regulatory compliance (MIST guidelines), renal clearance studies, and drug-drug interaction (DDI) assessments involving UGT1A9.
Key Technical Challenge: The primary failure mode in this assay is in-source fragmentation , where the glucuronide metabolite degrades into the parent drug within the mass spectrometer ion source. This protocol incorporates specific chromatographic strategies to resolve this issue, ensuring data integrity in compliance with ICH M10 and FDA (2018) Bioanalytical Method Validation guidelines.
Scientific Background & Mechanistic Insight
2.1 Metabolic Pathway
Dapagliflozin is extensively metabolized, primarily by UGT1A9 (uridine diphosphate glucuronosyltransferase 1A9) in the liver and kidney.[1]
-
Parent: Dapagliflozin (MW ~408.8 Da)
-
Metabolite: Dapagliflozin 3-O-glucuronide (MW ~584.9 Da)[2]
-
Clearance: The metabolite is renally excreted. In patients with renal impairment, systemic exposure to Dapa-3-O-G increases significantly, necessitating robust monitoring.
2.2 The "In-Source Fragmentation" Risk
Glucuronide conjugates are thermally labile. In the electrospray ionization (ESI) source, high temperatures and voltages can cause the loss of the glucuronic acid moiety (176 Da) before the precursor ion is selected by the first quadrupole (Q1).
-
Result: Dapa-3-O-G (m/z 583) mimics Dapagliflozin (m/z 407).
-
Consequence: If the metabolite and parent co-elute, the fragmented metabolite signal will be indistinguishable from the actual parent drug, leading to a gross overestimation of Dapagliflozin concentration.
-
Solution: Chromatographic separation is mandatory .
Experimental Protocol
3.1 Chemicals & Reagents
-
Analytes: Dapagliflozin 3-O-glucuronide (Reference Standard >98%), Dapagliflozin (for resolution testing).
-
Internal Standard (IS): Dapagliflozin-D5 or Dapa-3-O-G-13C6.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Buffers: Ammonium Formate (10 mM), Formic Acid.
3.2 Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) offers high throughput and sufficient recovery for this polar metabolite. Solid Phase Extraction (SPE) is recommended if sensitivity < 1 ng/mL is required.
-
Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of cold Methanol (-20°C).
-
Note: Avoid strong acids in the precipitation solvent to prevent hydrolysis of the ether glucuronide.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).
3.3 LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters HSS T3 (for better retention of polar glucuronides).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.5).
-
Mobile Phase B: Methanol (or Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Load/Desalt |
| 0.50 | 10% | Hold |
| 3.00 | 90% | Elution of Metabolite & Parent |
| 4.00 | 90% | Wash |
| 4.10 | 10% | Re-equilibration |
| 6.00 | 10% | Stop |
Mass Spectrometry (MS)
-
Mode: Negative ESI (Electrospray Ionization).[3]
-
Why? Glucuronides possess a carboxylic acid group that ionizes efficiently in negative mode [M-H]⁻.
-
-
Source Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C (Keep moderate to minimize in-source fragmentation)
-
Gas Flow: 10 L/min[4]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
|---|---|---|---|---|
| Dapa-3-O-G | 583.2 [M-H]⁻ | 407.1 (Aglycone) | Quantifier | 20-25 |
| Dapa-3-O-G | 583.2 | 329.1 | Qualifier | 35-40 |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | Quantifier | 20-25 |
| IS (Dapa-D5) | 412.1 | 334.1 | Quantifier | 20-25 |
Visualization: Workflow & Logic
Figure 1: Bioanalytical Workflow
Caption: Step-by-step extraction and analysis workflow ensuring sample integrity and data validity.
Figure 2: Managing In-Source Fragmentation
Caption: Decision logic to detect and mitigate glucuronide breakdown in the ion source.
Validation Parameters (ICH M10 Compliance)
To ensure the method is "fit for purpose," the following validation experiments are mandatory.
5.1 Selectivity & Specificity
-
Requirement: Analyze blank matrix from 6 individual sources (including lipemic and hemolyzed).
-
Acceptance: Interference at the retention time of Dapa-3-O-G must be < 20% of the LLOQ response.
-
Cross-Interference: Inject High QC of Dapagliflozin (Parent) and monitor the Glucuronide channel to ensure no isotopic contribution or up-mass interference.
5.2 Linearity & Range
-
Range: Typically 1.0 – 1000 ng/mL (Plasma).
-
Curve: Minimum 6 non-zero standards.
-
Weighting: 1/x² linear regression is standard for ESI data.
-
Criteria: Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% (±20% for LLOQ).
5.3 Accuracy & Precision
-
QC Levels: LLOQ, Low, Medium, High.
-
Runs: 3 separate validation runs.
-
Replicates: n=5 per level per run.
-
Criteria:
-
Accuracy: Mean %Nominal between 85-115%.
-
Precision: %CV < 15%.
-
5.4 Matrix Effect
-
Method: Post-column infusion or spiking post-extraction.
-
Calculation: Compare response of spiked extracted blank vs. neat solution.
-
IS Normalization: The IS-normalized matrix factor should have a CV < 15% across 6 lots.
5.5 Stability [5][6]
-
Benchtop: 4-24 hours at room temperature (Critical: Glucuronides may hydrolyze; keep pH neutral).
-
Freeze/Thaw: 3 cycles from -20°C or -70°C to RT.
-
Processed Sample: 24-48 hours in autosampler (4-10°C).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Parent Peak in Blank | Carryover or In-Source Fragmentation | 1. Use a needle wash with high organic (e.g., ACN:IPA:Water).2. Check chromatography; if "Parent" appears at "Metabolite" RT, it is fragmentation, not contamination. |
| Low Sensitivity | Ion Suppression | Switch to Ammonium Acetate instead of Formate. Ensure mobile phase pH is > 4.0 to favor deprotonation [M-H]⁻. |
| Non-Linearity | Saturation of Detector | Glucuronides ionize very efficiently. If the high standard saturates, use a less sensitive product ion or detune the collision energy. |
| RT Shift | pH instability | Glucuronides are polar and sensitive to pH changes. Ensure the aqueous buffer is fresh and pH-adjusted. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link
-
Kasichayanula, S., et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. British Journal of Clinical Pharmacology. Link
-
Manikandan, P., et al. (2019). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation. IOSR Journal of Pharmacy and Biological Sciences. Link
-
Aubry, A.F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis. Link
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Application Note: High-Sensitivity Quantitation of Dapagliflozin 3-O-Glucuronide in Human Plasma via LC-MS/MS
Abstract & Introduction
Dapagliflozin is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of Type 2 Diabetes Mellitus (T2DM) and heart failure. While the parent drug drives therapeutic efficacy, accurate pharmacokinetic (PK) profiling requires the simultaneous monitoring of its major metabolite, Dapagliflozin 3-O-glucuronide (D3OG) .
D3OG is an inactive metabolite formed primarily by the enzyme UGT1A9 in the liver and kidneys.[1][2] It accounts for approximately 60% of the administered dose in human plasma, making it a critical marker for metabolic stability, renal clearance studies, and regulatory safety assessments (MIST guidelines).
The Analytical Challenge: Quantifying D3OG presents specific bioanalytical hurdles:
-
Polarity: As a glucuronide conjugate, it is significantly more polar than the parent drug, requiring careful chromatographic retention strategies.
-
In-Source Fragmentation: Glucuronides are prone to losing the glucuronic acid moiety within the ion source. If D3OG converts back to the aglycone (dapagliflozin) before mass filtration, it can artificially inflate the measured concentration of the parent drug.
This protocol details a robust, self-validating LC-MS/MS workflow using negative electrospray ionization (ESI-) to quantify D3OG in human plasma with high specificity and sensitivity.
Metabolic Pathway & Mechanism[1][3][4]
Understanding the formation of D3OG is essential for interpreting PK data. Dapagliflozin undergoes direct glucuronidation, bypassing Phase I oxidative metabolism (CYP450).
Figure 1: Dapagliflozin Metabolic Pathway
Caption: UGT1A9-mediated conversion of Dapagliflozin to its 3-O-glucuronide conjugate.[3]
Experimental Protocol
Chemicals and Reagents
-
Reference Standards: Dapagliflozin (purity >99%), Dapagliflozin 3-O-glucuronide (purity >98%).[3][4][5][6][7][8][9]
-
Internal Standard (IS): Dapagliflozin-d5 (deuterated) is preferred to compensate for matrix effects.
-
Matrix: K2EDTA Human Plasma.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is selected here for high-throughput clinical efficiency. The use of Methanol rather than Acetonitrile helps solubilize the polar glucuronide more effectively.
-
Aliquot: Transfer 100 µL of human plasma into a 96-well plate or centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 300 µL of ice-cold Methanol (100%).
-
Vortex: Mix vigorously for 2 min.
-
Centrifugation: Spin at 4,000 rpm (approx. 2500 x g) for 10 min at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Water (Milli-Q). Note: Dilution with water is critical to improve peak shape on the C18 column for the early-eluting glucuronide.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or Agilent Poroshell 120 EC-C18.
-
Rationale: The HSS T3 technology provides superior retention for polar compounds (glucuronides) compared to standard C18, preventing D3OG from eluting in the void volume.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).
-
Mobile Phase B: Acetonitrile.[10]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Loading (Retain Glucuronide) |
| 1.0 | 10 | Isocratic Hold |
| 5.0 | 90 | Elution of Parent |
| 6.0 | 90 | Wash |
| 6.1 | 10 | Re-equilibration |
| 9.0 | 10 | End of Run |
Mass Spectrometry (MS):
-
Ionization: Negative Electrospray Ionization (ESI-).[8]
-
Why Negative Mode? Glucuronides possess a carboxylic acid moiety that deprotonates easily (
), providing higher sensitivity than positive mode. Dapagliflozin forms stable acetate adducts in negative mode.
-
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| Dapa-3G | 583.2 | 407.1 | Quant | Loss of Glucuronide (-176) |
| Dapagliflozin | 467.1 | 329.1 | Quant | Loss of Sugar + Acetate |
| Dapa-d5 (IS) | 472.1 | 334.1 | Quant | IS Response |
Analytical Workflow Diagram
Figure 2: Sample-to-Data Workflow
Caption: Step-by-step bioanalytical workflow from plasma extraction to data acquisition.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is trustworthy and meets FDA/EMA Bioanalytical Method Validation guidelines, the following control experiments are mandatory.
The "In-Source Fragmentation" Check
The Risk: D3OG (m/z 583) can lose the glucuronic acid group in the hot ESI source, converting to Dapagliflozin (m/z 407). If they co-elute, the D3OG signal will mask as the Parent drug, causing overestimation of Dapagliflozin.
The Validation Step:
-
Inject a pure standard of D3OG (1000 ng/mL).
-
Monitor the transition for Dapagliflozin (467 -> 329 or 407 -> 329).
-
Acceptance Criteria: You should see a peak at the retention time of D3OG in the Parent channel.
-
Crucial Requirement: The retention time of D3OG (e.g., 2.5 min) must be completely resolved from the retention time of Dapagliflozin (e.g., 4.8 min). Baseline separation (Resolution > 1.5) is non-negotiable.
Matrix Effect Assessment
Since D3OG is polar and elutes early, it is susceptible to suppression by phospholipids.
-
Protocol: Infuse D3OG post-column while injecting a blank plasma extract.
-
Observation: Monitor for dips in the baseline at the D3OG retention time. If suppression >20% is observed, switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Waters Oasis HLB).
Stability
D3OG is an ether glucuronide, generally more stable than acyl glucuronides. However, stability must be proven.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at room temperature.
-
Processed Stability: 24 hours in the autosampler (10°C).
Expected Performance Data
| Parameter | Specification |
| Linearity Range | 10.0 – 5000 ng/mL (D3OG) |
| LLOQ | 10.0 ng/mL |
| Precision (CV%) | < 15% (Intra- and Inter-day) |
| Accuracy (RE%) | ± 15% of nominal |
| Recovery | > 85% (via MeOH precipitation) |
| Retention Times | D3OG: ~2.5 min | Dapagliflozin: ~4.8 min |
References
-
Obermeier, M., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.[11][12] Bioanalysis.[1][4][6][7][9][10][11][12][13] Link
-
Kasichayanula, S., et al. (2013).[3] The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus.[1][2][4] British Journal of Clinical Pharmacology.[1] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Zhang, H., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Journal of Chromatographic Science. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
- 13. ijrar.org [ijrar.org]
Quantification of Dapagliflozin 3-O-Glucuronide in Human Urine by LC-MS/MS
Application Note: AN-DAPA-MET-02 [1]
Executive Summary
This application note details a robust, high-sensitivity protocol for the quantification of Dapagliflozin 3-O-glucuronide (D3OG) in human urine.[1] While Dapagliflozin (DAPA) is a potent SGLT2 inhibitor used for Type 2 Diabetes and Heart Failure, its primary clearance pathway involves hepatic and renal metabolism via UGT1A9 to form the pharmacologically inactive D3OG.[2]
Approximately 61% of an oral dose is excreted in urine as D3OG, compared to <2% as the parent drug.[3] Therefore, accurate quantification of D3OG is critical for:
-
Mass Balance Studies: Confirming total drug recovery.
-
Renal Impairment Profiling: Assessing UGT1A9 activity changes in CKD patients.
-
Drug-Drug Interaction (DDI) Studies: Evaluating perpetrators that inhibit/induce UGT1A9 (e.g., mefenamic acid, rifampin).[1][2]
This guide prioritizes a Negative Electrospray Ionization (ESI-) approach for the glucuronide, offering superior sensitivity over positive mode often used for the parent.
Scientific Background & Mechanism[1][4][5]
Metabolic Pathway
Dapagliflozin is a C-glycoside.[1][4] Unlike O-glycosides, the C-C bond is resistant to hydrolysis by glucosidases.[1] However, the hydroxyl groups on the glucose moiety are targets for conjugation. The primary metabolic event is glucuronidation at the C3-hydroxyl position mediated by UDP-glucuronosyltransferase 1A9 (UGT1A9) .[1][4]
Key Causality:
-
Why Urine? D3OG is highly polar and water-soluble, facilitating rapid renal elimination.[1]
-
Why 3-O-Glucuronide? Steric accessibility at the C3 position makes it the preferred site for UGT1A9 conjugation.[1]
Pathway Visualization[1]
Figure 1: Metabolic clearance pathway of Dapagliflozin via UGT1A9 to the 3-O-glucuronide metabolite.[1]
Experimental Protocol
Method Development Strategy: "Dilute-and-Shoot" vs. SPE
For urinary D3OG, we recommend a Dilute-and-Shoot (DnS) approach over Solid Phase Extraction (SPE).[1]
-
Reasoning: D3OG concentrations in urine are typically high (µg/mL range).[1] SPE introduces unnecessary cost and the risk of metabolite loss if the sorbent wash steps are too aggressive for the polar glucuronide.
-
Stability Warning: Glucuronides are susceptible to in-source fragmentation (ISF) and enzymatic hydrolysis.[1] The DnS method minimizes sample handling time, preserving integrity.
Reagents & Materials
-
Reference Standard: Dapagliflozin 3-O-glucuronide (>98% purity).[1]
-
Internal Standard (IS): Dapagliflozin-d5 (preferred) or D3OG-13C6.[1]
-
Matrix: Drug-free human urine (pooled).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]
Sample Preparation Workflow
Step 1: Thawing & Homogenization [1]
-
Thaw urine samples at room temperature. Vortex for 30 seconds.
-
Critical Control: If sediment is present, centrifuge at 3000 x g for 5 mins before pipetting.
Step 2: Internal Standard Addition
-
Aliquot 50 µL of urine into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of Internal Standard solution (in MeOH:Water 50:50).
-
Note: The organic solvent helps precipitate urinary proteins that could foul the column.
-
Step 3: Dilution & Centrifugation
-
Vortex for 1 min.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh vial/plate.
-
Add 400 µL of Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase conditions.
-
Why? Injecting a high-organic solvent plug (Step 2) onto a reverse-phase column can cause "solvent effect" peak broadening for early eluting polar compounds like D3OG.[1] Diluting with aqueous buffer sharpens the peak.
-
LC-MS/MS Analytical Conditions
Chromatography (LC)[1][5][6][7]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]
-
Selection: Core-shell particles provide high resolution at lower backpressures than sub-2µm fully porous particles.[1]
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Vol: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 3.50 | 40 | 60 |
| 3.60 | 5 | 95 |
| 4.50 | 5 | 95 |
| 4.60 | 90 | 10 |
| 6.00 | 90 | 10 |[1]
Mass Spectrometry (MS)[1][2][6][7][8]
-
Mode: Negative Electrospray Ionization (ESI-).[1]
-
Expert Insight: While Dapagliflozin (parent) is often analyzed in Positive mode as an ammonium adduct
, the glucuronide moiety contains a carboxylic acid group that ionizes efficiently in Negative mode , providing cleaner baselines in urine matrix.[1]
-
-
Source Parameters:
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| D3OG | 583.1 [M-H]⁻ | 407.1 [Aglycone-H]⁻ | 30 | 25 | Quantifier |
| D3OG | 583.1 | 113.0 (Gluc frag) | 30 | 40 | Qualifier |
| IS (Dapa-d5) | 412.1 | 333.1 | 30 | 20 | Internal Std |
Analytical Workflow Diagram
Figure 2: Step-by-step "Dilute-and-Shoot" analytical workflow for urinary D3OG.
Method Validation & Troubleshooting
Validation Parameters (FDA/EMA Guidelines)
-
Linearity: 0.5 – 100 µg/mL (Urine concentrations are high; high range is necessary).
-
Precision/Accuracy: CV < 15% for QC samples.
-
Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. Urine salts can suppress ionization; the 1:5 dilution step in the protocol mitigates this.
Critical Control Point: In-Source Fragmentation (ISF)
A common error in glucuronide analysis is ISF, where the metabolite breaks down in the ion source back into the parent drug before entering the quadrupole.
-
The Risk: If you are measuring Parent and Metabolite simultaneously, ISF of the Metabolite will artificially inflate the Parent signal.
-
The Check: Inject a pure standard of D3OG. Monitor the transition for the Parent Drug. If a peak appears at the retention time of D3OG, ISF is occurring. Lower the Cone Voltage or Fragmentor Voltage to resolve this.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Broadening | Solvent mismatch (injection solvent too strong).[1] | Ensure Step 3 (Dilution with aqueous buffer) is performed.[1] |
| Low Sensitivity | Ion suppression from urine salts. | Increase the dilution factor (1:10) or switch to divert valve (send first 1 min to waste). |
| Carryover | Sticky glucuronide on needle.[1] | Use a needle wash of 50:50 MeOH:ACN + 0.1% FA. |
| Retention Shift | pH fluctuation in mobile phase. | Freshly prepare Mobile Phase A; Glucuronide retention is pH-sensitive (COOH pKa ~3.5).[1] |
References
-
FDA Clinical Pharmacology Review. (2013).[1][9] NDA 202293: Dapagliflozin (Farxiga).[1][9] Center for Drug Evaluation and Research.
-
Kasichayanula, S., et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment.[1] CPT: Pharmacometrics & Systems Pharmacology.
-
PubChem Compound Summary. (2024). Dapagliflozin 3-O-glucuronide (CID 91617971).[1] National Center for Biotechnology Information. [1][4]
-
Zhang, Y., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma.[10] Biomedical Chromatography.[6][11][12]
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. iosrphr.org [iosrphr.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
Application Note: High-Fidelity Sample Preparation for Dapagliflozin and Dapagliflozin 3-O-Glucuronide
[1][2][3]
Abstract
The accurate quantification of Dapagliflozin (DAPA) and its major inactive metabolite, Dapagliflozin 3-O-glucuronide (D3OG), presents a distinct bioanalytical challenge due to the significant polarity divergence between the lipophilic parent drug and its highly polar glucuronide conjugate.[1] Furthermore, the susceptibility of ether glucuronides to in-source fragmentation during MS/MS analysis necessitates rigorous chromatographic resolution.[2][3] This guide details two optimized sample preparation protocols—Rapid Protein Precipitation (PPT) for high-throughput plasma analysis and Solid Phase Extraction (SPE) for complex matrices like urine—ensuring data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3][1]
Introduction & Metabolic Context
Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[2][3][1][4] Following oral administration, it undergoes extensive metabolism, primarily via UGT1A9, to form the inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG).[2][3][1]
-
Dapagliflozin (Parent): Lipophilic, retained well on C18.[1]
-
D3OG (Metabolite): Highly polar, elutes early on standard C18, susceptible to matrix suppression.[1]
The "Ghost Peak" Phenomenon (Critical Causality)
A critical failure mode in DAPA/D3OG analysis is in-source fragmentation .[2][3][1] In the electrospray ionization (ESI) source, the labile O-glucuronide bond of D3OG can rupture before mass filtration.[1] This causes D3OG to shed its glucuronic acid moiety (-176 Da), appearing in the Q1 scan as the parent Dapagliflozin ion.[1]
The Consequence: If D3OG and Dapagliflozin are not chromatographically separated, the fragmented D3OG will be indistinguishable from the actual parent drug, leading to a gross overestimation of Dapagliflozin concentration. Sample preparation must therefore be coupled with a chromatographic method that ensures baseline separation.
Visualizing the Workflow
The following diagram illustrates the metabolic pathway and the decision matrix for selecting the appropriate sample preparation technique.
Figure 1: Metabolic pathway of Dapagliflozin and decision tree for sample preparation based on biological matrix.
Pre-Analytical Handling
To prevent ex vivo hydrolysis of the glucuronide back to the parent drug (back-conversion), strict temperature and pH control are required during collection.
-
Anticoagulant: K2EDTA or Lithium Heparin.[1]
-
Stabilization: Keep samples on ice immediately after collection. Store at -20°C or -80°C.
-
Acidification (Optional but Recommended for Urine): For urine samples, adding a buffer to maintain pH ~4.0–5.0 can stabilize the glucuronide species during storage.
Protocol A: Rapid Protein Precipitation (PPT)
Best For: Plasma/Serum samples in high-throughput PK studies (clinical phases).[2][3][1] Mechanism: Organic solvent denatures plasma proteins, releasing bound drug while keeping both polar and non-polar analytes in the supernatant.
Materials
-
Precipitant: Methanol (LC-MS grade) containing Internal Standard (IS) (e.g., DAPA-d5).[2][3][1]
-
Plate: 96-well precipitation plate or 1.5 mL microcentrifuge tubes.
Step-by-Step Procedure
-
Aliquot: Transfer 50 µL of plasma into the plate/tube.
-
Precipitate: Add 200 µL of Methanol containing IS. (Ratio 1:4 v/v).[3][1]
-
Note: Methanol is preferred over Acetonitrile for D3OG as it often yields better recovery for polar glucuronides and produces a softer precipitate that is easier to aspirate.
-
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge: Spin at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a clean plate.
-
Dilution (Critical): Add 100 µL of Water (0.1% Formic Acid).
Protocol B: Solid Phase Extraction (SPE)
Best For: Urine samples (to remove salts/pigments) or Plasma requiring ultra-low sensitivity (sub-ng/mL).[3][1] Mechanism: Polymeric Reversed-Phase (HLB) sorbent captures both the lipophilic parent and the polar glucuronide, allowing aggressive washing of salts.
Materials
-
Cartridge/Plate: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X), 30 mg or 60 mg.[2][3][1]
-
Reagents: Methanol, Water, 2% Formic Acid in Water.[3]
Step-by-Step Procedure
-
Conditioning:
-
Sample Loading:
-
Mix 100 µL Urine/Plasma with 100 µL 2% Formic Acid (acidification ensures the glucuronic acid moiety is protonated, improving retention on RP sorbent).
-
Load the mixture onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Wash 1 (Salt Removal):
-
Wash 2 (Matrix Removal):
-
1.0 mL 5% Methanol in Water.[1]
-
Caution: Do not use high % organic in the wash, or you will elute the polar D3OG prematurely.
-
-
Elution:
-
Elute with 2 x 250 µL Methanol.
-
-
Evaporation & Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase (e.g., 50:50 10mM Ammonium Acetate : Acetonitrile).
-
Chromatographic Separation Strategy
Sample prep is only as good as the chromatography. You must use a column capable of retaining polar compounds to separate D3OG from the void volume and the parent.
-
Column: High-strength silica (HSS) T3 or similar C18 designed for 100% aqueous compatibility.[2][3][1]
-
Gradient: Start at low organic (e.g., 10% B) to retain D3OG, then ramp to 90% B to elute Dapagliflozin.[1]
Comparison of Extraction Efficiency (Typical Values)
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Recovery (DAPA) | > 90% | > 85% |
| Recovery (D3OG) | > 90% | > 80% |
| Matrix Effect | Moderate (Suppression likely) | Low (Clean extracts) |
| Throughput | High (96-well friendly) | Medium |
| Cost | Low | High |
Troubleshooting & Validation
-
Back-Conversion Check: Inject a pure standard of D3OG. Monitor the transition for Dapagliflozin.[8] If a peak appears at the Dapagliflozin retention time, your source temperature is too high or the declustering potential is too aggressive.
-
Carryover: DAPA is sticky.[1] Ensure the autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:IPA).[1]
-
Internal Standard: Use stable isotope-labeled standards (e.g., Dapagliflozin-13C6 or D3OG-d5) to compensate for matrix effects, especially in PPT methods.
References
-
Development and Validation of LC-MS/MS Method for Detection and Characterisation of Forced Degradation Products of Dapagliflozin. Rasayan Journal of Chemistry, 2022. Link
-
Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma. ResearchGate, 2020. Link
-
A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. PubMed Central, 2013.[2][3][1] Link
-
FDA Clinical Pharmacology Review: Dapagliflozin (NDA 202293). FDA.gov, 2013.[1] Link
-
Dapagliflozin 3-O-glucuronide Chemical Properties. PubChem, 2025.[2][3][1][9] Link[2][3][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Protein Precipitation for Dapagliflozin 3-O-Glucuronide Extraction
Executive Summary
This guide details a validated, high-throughput Protein Precipitation (PPT) protocol for the extraction of Dapagliflozin 3-O-glucuronide (D3OG) from human plasma.[1][2] While Dapagliflozin (DAPA) is a lipophilic SGLT2 inhibitor, its major metabolite, D3OG, is a hydrophilic conjugate formed via UGT1A9 metabolism.[3]
This physicochemical divergence presents a bioanalytical challenge: standard extraction methods optimized for the parent drug often yield poor recovery for the polar glucuronide. This protocol utilizes a Methanol-driven precipitation strategy coupled with controlled dilution , ensuring high recovery (>90%) and preventing solvent-strength mismatch during LC-MS/MS analysis.
Scientific Background & Mechanistic Rationale[4][5][6]
The Metabolic Context
Dapagliflozin is extensively metabolized, primarily by UGT1A9 in the liver and kidney, to form the inactive metabolite D3OG.[4][5] Unlike oxidative metabolites (CYP-mediated), this glucuronidation adds a massive polar moiety (glucuronic acid, 176 Da) to the aglycone core.
-
Parent: Dapagliflozin (LogP ~2.4, Lipophilic)
-
Metabolite: D3OG (LogP < 0, Highly Hydrophilic)
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is often the default for protein precipitation due to tighter protein pellets, it is suboptimal for D3OG.
-
Solubility: The polar glucuronide exhibits higher solubility in Methanol/Water systems than in pure ACN. ACN can occasionally precipitate polar metabolites along with proteins (co-precipitation), leading to signal loss.
-
Chromatographic Integrity: Methanol is a weaker eluent than ACN in Reverse Phase (RP) chromatography. Injecting a methanol-rich supernatant is less likely to cause "solvent effects" (peak fronting/splitting) than an ACN-rich supernatant, especially for early-eluting polar compounds like D3OG.
Stability Considerations
Dapagliflozin has been reported to degrade under strong acidic conditions (hydrolysis). While ether glucuronides (like D3OG) are generally stable, the simultaneous quantification of parent and metabolite requires a pH-neutral or mildly buffered environment.
-
Recommendation: Avoid high concentrations of Formic Acid (>0.1%) in the precipitation solvent. Use Ammonium Acetate to maintain pH stability.
Experimental Protocol
Reagents & Materials
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Precipitating Agent: Methanol (LC-MS Grade) containing Internal Standard (IS).
-
Suggested IS: Dapagliflozin-D5 or [13C6]-Dapagliflozin.
-
-
Diluent: 10 mM Ammonium Acetate in Water.
-
Equipment: Refrigerated Centrifuge (20,000 x g capable), Vortex Mixer, 96-well plates.
Step-by-Step Workflow
Step 1: Sample Preparation Thaw plasma samples on ice. Vortex for 10 seconds to ensure homogeneity.
Step 2: Protein Precipitation
-
Transfer 50 µL of Plasma into a 1.5 mL tube or 96-well deep-well plate.
-
Add 200 µL of Methanol (containing IS at 100 ng/mL).
-
Ratio: 1:4 (Sample:Solvent). This ensures >98% protein removal.[1]
-
-
Vortex vigorously for 2 minutes. Crucial: This disrupts the protein-drug binding.
Step 3: Phase Separation Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Note: Cold centrifugation helps compact the pellet and stabilizes the glucuronide.
Step 4: Supernatant Handling & Dilution (The "Polishing" Step)
-
Why this step? Injecting pure methanol can distort the peak shape of D3OG on a C18 column.
-
Transfer 100 µL of the supernatant to a clean well.
-
Add 100 µL of 10 mM Ammonium Acetate (aq) .
-
Vortex gently to mix.
-
Final Composition: ~50% Methanol. This matches the initial mobile phase conditions of most LC methods, ensuring sharp peak focusing.
-
Step 5: Analysis Inject 5-10 µL onto the LC-MS/MS system.
Visualization: Extraction Workflow
The following diagram illustrates the critical decision points in the extraction logic, specifically the dilution step often missed in standard protocols.
Caption: Workflow highlighting the critical dilution step to prevent solvent effects on polar glucuronides.
LC-MS/MS Configuration & Validation[2][8][9][10]
Mass Spectrometry Parameters
Dapagliflozin and D3OG are best detected in Negative Electrospray Ionization (ESI-) mode. Dapagliflozin often forms acetate adducts, while D3OG forms the deprotonated ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| Dapagliflozin | 467.1 | 329.1 | [M+CH3COO]⁻ | Acetate Adduct -> Aglycone |
| D3OG | 583.2 | 407.1 | [M-H]⁻ | Loss of Glucuronic Acid (-176) |
| IS (Dapa-D5) | 472.1 | 334.1 | [M+CH3COO]⁻ | Isotope Match |
Note: Exact m/z values may vary slightly based on instrument calibration.
Chromatography (Recommended)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters XSelect HSS T3.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: Start at 30% B to retain D3OG, ramp to 90% B to elute Parent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Distorted D3OG Peak | Solvent mismatch (High % MeOH in injection). | Increase the dilution factor with Buffer A (Step 4). |
| Low Recovery | Co-precipitation or Protein Binding. | Ensure Vortex time is >1 min. Switch from ACN to MeOH. |
| In-Source Fragmentation | D3OG breaking down to Parent in the source. | Optimize De-clustering Potential (DP). Ensure chromatographic separation of D3OG and Parent to confirm quantitation. |
References
-
Kasichayanula, S., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2.[3] Clinical Pharmacokinetics.
-
Zhang, J., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Biomedical Chromatography.
-
Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin in rat plasma.[6] Bioanalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Dapagliflozin 3-O-glucuronide as a Biomarker for Dapagliflozin Exposure and UGT1A9 Activity
Abstract & Introduction
Dapagliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM), heart failure, and chronic kidney disease. While the parent drug drives therapeutic efficacy, its metabolic fate is governed almost exclusively by Uridine Diphosphate Glucuronosyltransferase 1A9 (UGT1A9) .
Approximately 60% of a dapagliflozin dose is converted to the pharmacologically inactive metabolite Dapagliflozin 3-O-glucuronide (Dapa-3-O-G) .[1] Unlike cytochrome P450-mediated metabolism, this pathway makes Dapa-3-O-G a critical biomarker for:
-
Systemic Exposure: It serves as a surrogate for total drug clearance.
-
UGT1A9 Phenotyping: It acts as an in vivo probe for UGT1A9 activity, relevant in drug-drug interaction (DDI) studies.
-
Renal Handling: As a hydrophilic conjugate, its clearance is highly dependent on renal function, making it a sensitive marker in renal impairment studies.
This guide provides a validated analytical framework for quantifying Dapa-3-O-G alongside the parent drug, emphasizing the mechanistic rationale behind sample preparation and mass spectrometry conditions.
Biological Context & Metabolic Flux[2]
Understanding the metabolic pathway is essential for interpreting PK data. Dapagliflozin resists oxidative metabolism (CYP450 < 10%) and instead undergoes direct conjugation.
The UGT1A9 Pathway
The conversion occurs primarily in the liver and kidneys.[1][2][3][4] The abundance of UGT1A9 in the renal cortex suggests that a significant fraction of metabolism may occur locally in the kidney, influencing the local concentration of the parent drug before excretion.
Pathway Visualization
The following diagram illustrates the metabolic flux and the central role of UGT1A9.
Figure 1: Metabolic pathway of dapagliflozin showing the conversion to 3-O-glucuronide via UGT1A9 and subsequent renal elimination.[1][3]
Analytical Strategy: LC-MS/MS Quantification
Quantifying glucuronides presents specific challenges:
-
Polarity: They are highly polar, requiring specific column chemistry for retention.
-
Fragmentation: They often lose the glucuronic acid moiety easily; source parameters must be gentle to prevent in-source fragmentation.
-
Adduct Formation: Dapagliflozin often forms acetate or ammonium adducts depending on the mobile phase.
Method Selection: Negative Mode Electrospray (ESI-)
While dapagliflozin can be detected in positive mode (as
-
Sensitivity: The glucuronide (Dapa-3-O-G) ionizes strongly in negative mode (
). -
Simplicity: Using the same polarity for both analytes eliminates the need for rapid polarity switching, improving the duty cycle and data points per peak.
-
Adducts: Dapagliflozin forms a stable acetate adduct (
) in the presence of ammonium acetate/formate.
Experimental Protocols
Protocol A: Sample Preparation (Protein Precipitation)
Rationale: Glucuronides are polar and may be lost during the wash steps of Solid Phase Extraction (SPE) if not carefully optimized. Protein precipitation (PPT) provides high recovery for both the lipophilic parent and hydrophilic metabolite.
Reagents:
-
Precipitant: Methanol (LC-MS grade) containing Internal Standard (IS).
-
Internal Standard: Deuterated Dapagliflozin-3-O-glucuronide (
-Dapa-3-O-G) is preferred.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Precipitate: Add 150 µL of Methanol containing IS (e.g., 200 ng/mL).
-
Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with water (Milli-Q) before injection.
Protocol B: LC-MS/MS Conditions
Chromatography (LC):
-
Column: Waters XSelect HSS T3 (
mm, 3.5 µm).[5][6]-
Why? The HSS T3 bonding is designed to retain polar compounds (glucuronides) while withstanding 100% aqueous conditions.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Loading |
| 1.0 | 20% | Isocratic Hold (Polar retention) |
| 4.0 | 90% | Elution of Parent |
| 5.0 | 90% | Wash |
| 5.1 | 20% | Re-equilibration |
| 7.0 | 20% | End |
Mass Spectrometry (MS/MS):
-
Source: ESI Negative Mode.
-
Capillary Voltage: 2.5 kV (lower voltage reduces in-source fragmentation of glucuronide).
-
Desolvation Temp: 400°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Cone Voltage (V) | Collision Energy (eV) |
| Dapa-3-O-G | 583.2 | 407.1 (Aglycone) | Quant | 30 | 20 |
| Dapagliflozin | 467.1 | 329.1 (Fragment) | Quant | 20 | 18 |
| IS (Dapa-D5) | 472.1 | 334.1 (Fragment) | IS | 20 | 18 |
Data Analysis & Validation Criteria
Stability Considerations
Unlike acyl glucuronides, Dapa-3-O-G is an ether glucuronide .
-
Stability: It is chemically stable and does not undergo significant acyl migration or spontaneous hydrolysis in plasma at room temperature for up to 24 hours.
-
Validation: However, "back-conversion" during processing (in-source fragmentation) must be monitored. Inject a pure standard of Dapa-3-O-G and monitor the Dapagliflozin channel. Response in the parent channel should be < 0.5% of the glucuronide response.
Acceptance Criteria (Bioanalytical Method Validation)
-
Linearity:
(Weighted ). -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: > 85% for both analytes using the PPT method.
Analytical Workflow Diagram
The following diagram details the decision logic and flow for the bioanalytical method.
Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Dapagliflozin and its glucuronide metabolite.
References
-
Kasichayanula, S., et al. (2014). "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2."[1] Clinical Pharmacokinetics. Link
-
Obermeier, M., et al. (2010). "In vitro characterization of the metabolism and transport of dapagliflozin." Drug Metabolism and Disposition. Link
-
Hanson, R. L., et al. (2013). "A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment." CPT: Pharmacometrics & Systems Pharmacology. Link
-
Aubry, A. F., et al. (2010). "Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and diabetic rat plasma." Bioanalysis. Link
-
FDA Clinical Pharmacology Review. "Dapagliflozin (Farxiga) NDA 202293." Center for Drug Evaluation and Research. Link
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Precision Metabolic Profiling of Dapagliflozin 3-O-glucuronide
Abstract
This application note details the experimental frameworks for studying Dapagliflozin 3-O-glucuronide (D3OG) , the primary pharmacologically inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2][3][4] Unlike typical hepatic clearance, dapagliflozin exhibits a unique renal-hepatic metabolic duality , with significant glucuronidation occurring in the kidneys via UGT1A9 .[2][3] This guide provides protocols for reaction phenotyping (Liver vs. Kidney), LC-MS/MS bioanalytical separation to prevent in-source fragmentation errors, and transporter interaction studies.[1][2][3] These protocols are essential for defining clearance mechanisms and predicting Drug-Drug Interactions (DDIs) in populations with renal impairment.[1][2][3]
Metabolic Pathway & Mechanistic Significance[3][5][6]
Dapagliflozin is cleared primarily via metabolism rather than renal excretion of the parent drug. The dominant pathway is direct glucuronidation at the C3-hydroxyl group of the glucose moiety, mediated almost exclusively by UGT1A9 (UDP-glucuronosyltransferase 1-9).[1][2][3]
The "Kidney-Centric" Metabolism
While the liver is the standard site for glucuronidation, dapagliflozin metabolism is distinct. In vitro data indicates that Human Kidney Microsomes (HKM) exhibit approximately 3-fold higher intrinsic clearance (
Pathway Visualization
The following diagram illustrates the conversion of Dapagliflozin to D3OG and its subsequent disposition.
Figure 1: Metabolic pathway of Dapagliflozin highlighting the differential contribution of hepatic and renal UGT1A9.[1][2][3]
Application I: Reaction Phenotyping (Liver vs. Kidney)
Objective: To quantify the contribution of renal vs. hepatic tissue in the formation of D3OG using microsomal fractions.
Experimental Design Strategy
Standard metabolic stability assays often overlook extrahepatic metabolism. For dapagliflozin, parallel incubation of HLM and HKM is mandatory.
Critical Reagent Note: Glucuronidation assays require pore-forming agents (Alamethicin) to allow the cofactor (UDPGA) to access the luminal UGT enzymes within the microsomal vesicles.[2][3]
Protocol: Comparative Glucuronidation Assay
Materials:
-
Enzyme Sources: Pooled Human Liver Microsomes (HLM) and Human Kidney Microsomes (HKM) (20 mg/mL).[1][2][3]
-
Substrate: Dapagliflozin (Stock: 10 mM in DMSO).[3]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).[1][2][3]
-
Buffer: 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.
Step-by-Step Workflow:
-
Activation Step (Crucial):
-
Reaction Mixture Prep:
-
Prepare reaction tubes containing Tris-MgCl₂ buffer and the activated microsomes.
-
Add Dapagliflozin (Range: 1 – 500 µM for kinetic determination; 10 µM for clearance checks).[3]
-
-
Initiation:
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoint Optimization: D3OG formation is linear up to 60 minutes; recommended sampling at 30 minutes.
-
-
Termination:
-
Clarification:
-
Centrifuge at 4,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.
-
Application II: Bioanalytical Quantification (LC-MS/MS)
Objective: Accurate quantification of D3OG in plasma/media while avoiding "In-Source Fragmentation" artifacts.
The Technical Challenge: Glucuronides are thermally labile. In the electrospray ionization (ESI) source, D3OG can lose the glucuronic acid moiety, reverting to the parent dapagliflozin mass. If the metabolite and parent are not chromatographically separated , this fragmentation will cause a false positive over-estimation of the parent drug concentration.
LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters XSelect HSS T3 or Agilent Poroshell 120), 2.1 x 100 mm | High retention required to separate polar glucuronide from parent.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate in Water | Ammonium formate enhances negative mode ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[2][3] |
| Ionization Mode | ESI Negative (-) | Dapagliflozin forms stable acetate adducts [M+CH3COO]- or [M-H]- ions.[1][2][3] |
| Dapa Transition | m/z 467.1 | Specific for parent.[2][3] |
| D3OG Transition | m/z 583.2 | Monitors loss of glucuronic acid (176 Da).[1][2][3] |
Analytical Workflow Diagram
Figure 2: Bioanalytical workflow emphasizing the necessity of chromatographic separation to prevent isobaric interference.
Application III: Transporter & DDI Studies
Objective: Investigate the disposition of Dapagliflozin and D3OG involving renal transporters (OAT3).
Dapagliflozin is a substrate of OAT3 (Organic Anion Transporter 3) .[3] Since D3OG formation is high in the kidney, OAT3 likely facilitates the uptake of the parent drug from blood into the proximal tubule cells where UGT1A9 resides.
Inhibition Protocol (OAT3)
To verify if renal clearance is transporter-dependent:
-
Cell Line: HEK293 cells overexpressing OAT3.
-
Substrate: [14C]-Dapagliflozin.
-
Readout: Measure intracellular accumulation of radiolabeled Dapa.
Drug-Drug Interaction (DDI) Flags
When designing clinical DDI studies, researchers should utilize D3OG ratios as a marker for UGT1A9 modulation:
-
Inhibitor: Mefenamic Acid (Strong UGT1A9 inhibitor).[2][3][5] Expectation: Decreased D3OG/Dapa ratio.
-
Inducer: Rifampin (Broad inducer).[2][3] Expectation: Decreased Dapa AUC (via UGT induction).
References
-
Kasichayanula, S. et al. (2014).[3][6] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2.[7][8][9][10] Clinical Pharmacokinetics.
-
Obermeier, M. et al. (2010).[3] In vitro characterization of the metabolism of dapagliflozin, a selective SGLT2 inhibitor, in humans and preclinical species. Drug Metabolism and Disposition.
-
FDA Center for Drug Evaluation and Research. (2013).[3][11] Clinical Pharmacology Review: Dapagliflozin (NDA 202293).[2][3][11][12] FDA Access Data.
-
Zhang, J. et al. (2025).[3] A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma.[4][13] Biomedical Chromatography.
-
PubChem. (2025).[2][3] Dapagliflozin 3-O-glucuronide Compound Summary. National Library of Medicine.
Sources
- 1. synthose.com [synthose.com]
- 2. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential pharmacology and clinical utility of dapagliflozin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Bioanalysis & Pharmacokinetics of Dapagliflozin 3-O-glucuronide in Non-Diabetic Cohorts
[1]
Executive Summary & Clinical Rationale
While Dapagliflozin (DAPA) was originally developed for Type 2 Diabetes Mellitus (T2DM), its clinical utility has expanded significantly to non-diabetic populations, particularly for the treatment of Heart Failure (HFrEF) and Chronic Kidney Disease (CKD).
In these populations, the pharmacokinetics (PK) of DAPA are altered not by blood glucose levels, but by renal function. The primary metabolic pathway involves the conversion of DAPA to the pharmacologically inactive Dapagliflozin 3-O-glucuronide (D3OG) via the enzyme UGT1A9 .[1][2]
Why measure D3OG in non-diabetic studies?
-
Renal Clearance Sentinel: D3OG is cleared almost exclusively by the kidneys.[3][4][5] In CKD patients, D3OG accumulates significantly more than the parent drug (up to 52% higher Cmax), making it a sensitive marker for renal clearance changes.
-
Mass Balance & Safety: D3OG accounts for ~60% of the administered dose.[1] Understanding its accumulation is vital for confirming safety in patients with severe renal impairment (eGFR < 30 mL/min).
-
Bioanalytical Integrity: Because D3OG circulates at higher concentrations than DAPA in renally impaired patients, it poses a risk of "in-source fragmentation" during LC-MS/MS analysis, potentially leading to overestimation of the parent drug if not chromatographically resolved.
Metabolic Pathway & Mechanism
Dapagliflozin undergoes extensive metabolism, primarily glucuronidation.[3][4][5] The kidney itself is a major site of this metabolism, expressing UGT1A9 at levels ~8-fold higher than the liver.[1]
Pathway Visualization
Figure 1: Metabolic pathway of Dapagliflozin highlighting the critical role of renal UGT1A9 and the accumulation loop in renal impairment.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the simultaneous quantification of Dapagliflozin and D3OG in human plasma.[6] It addresses the critical challenge of separating the polar glucuronide from the parent to prevent ion suppression and in-source fragmentation.
A. Reagents & Materials[7]
-
Analytes: Dapagliflozin (Parent), Dapagliflozin 3-O-glucuronide (Metabolite).[3][2][4][5][7][8][9]
-
Internal Standard (IS): [¹³C₆]-Dapagliflozin or Deuterated analog.
-
Matrix: Human Plasma (K₂EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.
B. Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) can be used, but protein precipitation (PPT) offers higher recovery for the polar glucuronide metabolite.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to a clean vial.
-
Dilution: Dilute the supernatant with 200 µL of 10 mM Ammonium Acetate (aq) to match the initial mobile phase composition (improves peak shape).
C. LC-MS/MS Conditions
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad or equivalent.
Chromatography:
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 3.5 µm) or Poroshell 120 EC-C18.
-
Note: HSS T3 is preferred for retaining polar glucuronides.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 20% B
-
8.0 min: Stop (Re-equilibration)
-
Mass Spectrometry (Negative Mode ESI):
-
Rationale: Dapagliflozin forms stable acetate adducts [M+CH3COO]- in negative mode, providing better sensitivity than positive mode for this compound class.
-
Source Temp: 500°C.
-
Ion Spray Voltage: -4500 V.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Dapagliflozin | 467.1 [M+Acetate]- | 329.1 | Quantifier |
| D3OG | 583.2 [M-H]- | 407.1 [Aglycone] | Quantifier |
| IS (Dapa-D5) | 472.1 | 334.1 | Internal Std |
Critical QC Step:In-Source Fragmentation Check. Inject a pure standard of D3OG (without parent). Monitor the transition for the Parent Drug (467 -> 329).[9] If a peak appears at the retention time of the Parent, the source temperature is too high, causing the glucuronide to cleave before the quadrupole. Optimize source temp to minimize this < 1%.
Pharmacokinetic Data Interpretation
In non-diabetic studies, particularly those involving renal impairment, the ratio of Metabolite-to-Parent changes drastically.
Comparative PK Parameters (Renal Impairment vs. Healthy)
Data derived from population PK modeling and clinical studies (Kasichayanula et al., 2013).[10]
| Parameter | Healthy Volunteers (Normal Function) | Moderate Renal Impairment (CKD Stage 3) | Severe Renal Impairment (CKD Stage 4) |
| Dapa Cmax | Reference | ↑ 6-10% | ↑ 9-15% |
| Dapa AUC | Reference | ↑ 30-50% | ↑ 50-75% |
| D3OG Cmax | Reference | ↑ 37% | ↑ 52% |
| D3OG AUC | Reference | ↑ 100% (2-fold) | ↑ ~150-200% |
| Renal Clearance | Normal | ↓ Decreased | ↓↓ Significantly Decreased |
Interpretation Guide:
-
D3OG Accumulation: The glucuronide accumulates disproportionately compared to the parent drug in CKD. This is because the parent drug is metabolized (hepatic + renal) but the metabolite relies heavily on renal excretion.
-
Safety: Despite the accumulation, D3OG is pharmacologically inactive and non-toxic, which supports the safety profile of Dapagliflozin in CKD patients (DAPA-CKD trial).
-
Protein Binding: Dapagliflozin is highly protein-bound (~91%). In renal impairment, protein binding may decrease, potentially increasing the free fraction of the drug, though clinical significance is minimal due to the wide therapeutic index.
References
-
Kasichayanula, S., et al. (2013). "The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus." British Journal of Clinical Pharmacology.
-
Heerspink, H.J.L., et al. (2020). "Dapagliflozin in Patients with Chronic Kidney Disease (DAPA-CKD)." The New England Journal of Medicine.[11]
-
FDA Clinical Pharmacology Review. "Dapagliflozin (NDA 202293) - Clinical Pharmacology and Biopharmaceutics Review." U.S. Food and Drug Administration.
-
Zhang, J., et al. (2025). "A Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma." Journal of Chromatographic Science.
-
Obermeier, M., et al. (2010). "In vitro characterization of the metabolism of dapagliflozin." Drug Metabolism and Disposition.
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dapagliflozin in patients with chronic kidney disease – Chronic Kidney Disease Learning Zone – Medthority [medthority.com]
Dapagliflozin 3-O-glucuronide in Drug-Drug Interaction Studies: Metabolic Mechanisms, Bioanalysis, and Regulatory Assessment
[1]
Executive Summary
Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely used for Type 2 Diabetes Mellitus (T2DM), heart failure, and chronic kidney disease.[1] Its primary metabolic clearance pathway involves glucuronidation by UGT1A9 to form the pharmacologically inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG) .[1][2][3]
In drug development, D3OG represents a critical checkpoint for Drug-Drug Interaction (DDI) assessment.[1] Unlike cytochrome P450 (CYP)-mediated metabolism, the dominance of UGT1A9 renders dapagliflozin a "victim" to strong UGT inhibitors (e.g., mefenamic acid) or inducers (e.g., rifampin).[1] Furthermore, while D3OG is inactive against SGLT2, its high circulating concentrations necessitate rigorous evaluation as a potential "perpetrator" of transporter-mediated interactions, particularly involving OAT3.
This application note provides a comprehensive technical guide for evaluating D3OG in DDI studies, including reaction phenotyping, transporter inhibition assays, and LC-MS/MS bioanalysis.
Metabolic Mechanism & Pathway Analysis[1][4]
The UGT1A9-Mediated Pathway
Dapagliflozin undergoes extensive metabolism, primarily in the liver and kidney.[3] The pivotal reaction is the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the C3-hydroxyl group of dapagliflozin.
-
Enzyme: UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase 1A9).[1]
-
Product: Dapagliflozin 3-O-glucuronide (D3OG).[1][2][4][5][6]
-
Clearance Contribution: UGT1A9 accounts for >60% of dapagliflozin clearance. CYP-mediated oxidation is a minor pathway (<10%).[1]
Clinical Significance of D3OG
-
Exposure: D3OG is the major circulating metabolite in human plasma.
-
Activity: D3OG is approximately 2,600-fold less potent than dapagliflozin against SGLT2 and is considered pharmacologically inactive.[1]
-
Excretion: D3OG is primarily eliminated via renal excretion.[1][2][3]
Pathway Visualization
The following diagram illustrates the metabolic conversion and the specific DDI risks associated with the UGT1A9 pathway.
Figure 1: Metabolic pathway of Dapagliflozin highlighting the critical role of UGT1A9 and potential points of interaction.
Experimental Protocols
Protocol A: UGT Reaction Phenotyping (In Vitro)
Objective: To confirm UGT1A9 as the primary enzyme responsible for D3OG formation and evaluate the impact of specific inhibitors.
Reagents & Materials
-
Enzyme Sources: Recombinant human UGT1A9, UGT1A1, UGT2B7 (supersomes or baculosomes).[1]
-
Substrate: Dapagliflozin (10 mM stock in DMSO).
-
Cofactor: UDPGA (5 mM final concentration).[1]
-
Buffer: Tris-HCl (50 mM, pH 7.4) with MgCl2 (5 mM).
-
Pore-forming agent: Alamethicin (25 µg/mL) to permeabilize microsomes.[1]
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Methodology
-
Activation: Incubate recombinant UGTs (0.5 mg protein/mL) with Alamethicin on ice for 15 minutes.
-
Pre-incubation: Mix activated UGTs, Tris-HCl/MgCl2 buffer, and Dapagliflozin (1–100 µM range) at 37°C for 5 minutes.
-
Note: For inhibition studies, add selective inhibitors (e.g., Niflumic acid for UGT1A9) at this stage.[1]
-
-
Initiation: Start the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for 30–60 minutes (ensure linear range).
-
Termination: Quench with 3 volumes of ice-cold ACN containing IS.
-
Processing: Centrifuge at 4,000 rpm for 10 min at 4°C. Collect supernatant for LC-MS/MS analysis.
Data Analysis:
-
Plot velocity (
) vs. substrate concentration ( ).[1] -
Fit data to Michaelis-Menten equation to determine
and .[1] -
Calculate Intrinsic Clearance (
).[1]
Protocol B: Transporter Inhibition Assay (OAT3)
Objective: To determine if D3OG acts as a perpetrator by inhibiting the Organic Anion Transporter 3 (OAT3), potentially affecting the clearance of co-administered drugs (e.g., diuretics).[1]
Reagents & Materials
-
Cell Line: HEK293 or CHO cells stably overexpressing human OAT3 (SLC22A8).[1]
-
Probe Substrate: [3H]-Estrone-3-sulfate (E3S) or [14C]-Para-aminohippurate (PAH).[1]
-
Test Compound: D3OG (0.1 – 500 µM).[1]
-
Control Inhibitor: Probenecid (Positive control).[1]
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
Step-by-Step Methodology
-
Seeding: Plate OAT3-expressing cells in 24-well plates (poly-D-lysine coated) 24 hours prior to assay.
-
Washing: Aspirate media and wash cells 2x with warm Transport Buffer.
-
Dosing: Add Transport Buffer containing the Probe Substrate + D3OG (at varying concentrations).[1]
-
Incubation: Incubate for 2–5 minutes at 37°C (initial rate conditions).
-
Termination: Aspirate buffer rapidly and wash cells 3x with ice-cold PBS.
-
Lysis: Add 0.1 N NaOH to lyse cells.
-
Quantification: Measure intracellular radioactivity using Liquid Scintillation Counting (LSC).
Data Interpretation:
-
Calculate % Inhibition relative to control.[1]
-
If inhibition >50% is observed, determine
.[1] -
Note: Dapagliflozin and D3OG are typically weak inhibitors of OAT3 (
), often exceeding clinically relevant , suggesting low DDI risk.[1]
Protocol C: LC-MS/MS Quantification of Dapagliflozin & D3OG
Objective: Simultaneous bioanalysis of parent and metabolite in human plasma.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+) |
| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 3.5 µm) or equivalent C18 |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH ~3.[1]5) |
| Mobile Phase B | Acetonitrile (LC-MS grade) |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 30% B; 1-4 min: 30%->90% B; 4-5 min: 90% B; 5.1 min: 30% B |
Mass Spectrometry Settings (ESI Negative Mode)
-
Ionization: Electrospray Ionization (ESI-).[1]
-
MRM Transitions:
Sample Preparation (Protein Precipitation)[1][5][8]
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
Precipitation: Add 200 µL of Methanol containing Internal Standard (e.g., D3-Dapagliflozin).
-
Mixing: Vortex for 5 minutes at high speed.
-
Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C.
-
Injection: Inject 2–5 µL of the supernatant.
Regulatory Assessment (MIST Guidelines)
The FDA and EMA Metabolites in Safety Testing (MIST) guidelines require evaluation of unique or disproportionate human metabolites.
-
D3OG Status: It is a major metabolite (
of parent).[1][2] -
Safety Coverage:
-
Since D3OG is a Phase II conjugate (glucuronide), it is generally considered chemically stable and non-reactive.[1]
-
Toxicological studies in animals (rats/dogs) must confirm exposure coverage.[1] If human exposure to D3OG significantly exceeds animal exposure, a separate safety assessment may be required. However, for Dapagliflozin, D3OG has been deemed safe due to its lack of pharmacological activity and absence of structural alerts for toxicity.
-
DDI Decision Tree (Perpetrator Assessment)
Use this logic flow to determine if D3OG requires further clinical DDI testing.[1]
Figure 2: Decision logic for evaluating the necessity of clinical DDI studies based on in vitro D3OG data.
References
-
Kasichayanula, S., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics, 53(1), 17-27.[1] Link
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human and preclinical species. Drug Metabolism and Disposition. Link
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Farxiga (Dapagliflozin). Application No: 202293Orig1s000.[1] Link
-
European Medicines Agency (EMA). (2012).[1] Assessment Report: Forxiga (Dapagliflozin). Link
-
Wang, Y., et al. (2025). A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma.[8] Journal of Chromatographic Science. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenicity Risk Assessment Supports the Chronic Safety of Dapagliflozin, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution LC-MS/MS Quantitation of Dapagliflozin 3-O-Glucuronide in Preclinical Matrices
This Application Note is designed for bioanalytical scientists and pharmacologists involved in the preclinical development of SGLT2 inhibitors. It addresses the specific challenges of quantifying the polar 3-O-glucuronide metabolite alongside the parent drug.
Introduction & Scientific Rationale
Dapagliflozin (DAPA) is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3][4][5] While the parent compound drives therapeutic efficacy, the Dapagliflozin 3-O-glucuronide (D3OG) metabolite represents the primary clearance pathway in humans and key preclinical species (Rat, Dog, Monkey).
Why Measure D3OG?
-
Metabolic Clearance Assessment: D3OG formation is mediated primarily by UGT1A9 .[6] Quantifying D3OG is a direct readout of UGT activity, essential for predicting drug-drug interactions (DDIs) with UGT inhibitors (e.g., mefenamic acid).
-
Renal Transporter Interactions: Unlike the parent, D3OG is a substrate for renal organic anion transporters (OAT3). Its accumulation in renal impairment models can differ significantly from the parent drug.
-
Species Translation: While humans excrete ~61% of the dose as D3OG, rodents exhibit higher biliary excretion. Accurate D3OG tracking allows for better allometric scaling of clearance.
The Analytical Challenge
-
Polarity Mismatch: D3OG is significantly more polar (logP ~ -0.5) than Dapagliflozin (logP ~ 2.4), leading to poor retention on standard C18 columns and potential co-elution with matrix salts.
-
In-Source Fragmentation: Glucuronides are thermally labile. Improper ion source settings can cause D3OG to fragment back to the parent drug inside the source, artificially inflating the parent drug signal.
-
Isomer Interference: Dapagliflozin has multiple hydroxyl groups; separation from the minor 2-O-glucuronide isomer is critical for regulatory compliance.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation and excretion logic, highlighting the critical node (UGT1A9) that this protocol targets.
Caption: Metabolic trajectory of Dapagliflozin highlighting the UGT1A9-mediated conversion to the 3-O-glucuronide and subsequent renal elimination.[2][6]
Experimental Protocol
A. Materials & Reagents[4][5][7][8][9][10][11]
-
Analytes: Dapagliflozin (Parent), Dapagliflozin 3-O-glucuronide (Metabolite).[1][2][4][6][7][8][9][10]
-
Internal Standard (IS): Dapagliflozin-d5 (Deuterated parent is sufficient for both, as D3OG-d5 is rare. Note: Verify retention time separation to avoid cross-talk).
-
Matrix: Plasma (K2EDTA) or Urine (diluted).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.
B. Sample Preparation: Protein Precipitation (PPT)
Rationale: Solid Phase Extraction (SPE) often results in breakthrough of the polar glucuronide. A clean PPT method preserves both polar and non-polar analytes.
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: Acidified ACN helps stabilize the glucuronide and improves protein crash efficiency.
-
-
Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of 10 mM Ammonium Acetate (aq) .
-
Critical Step: Diluting the organic supernatant with aqueous buffer is mandatory to prevent "solvent effect" (peak fronting) of the early-eluting glucuronide on the LC column.
-
C. LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Chromatography (The "Retain & Separate" Strategy)
-
Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Why? HSS T3 technology provides superior retention for polar compounds (D3OG) compared to standard C18, preventing it from eluting in the void volume.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8).
-
Mobile Phase B: Acetonitrile/Methanol (90:10).
-
Note: Avoid acidic mobile phases in negative mode if possible, as acetate buffer enhances ionization for these chlorinated species.
-
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 10% B (Hold for 0.5 min to trap D3OG)
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.5 min: Stop
-
Mass Spectrometry Parameters (Negative ESI)
-
Ionization: Electrospray Ionization (ESI) - Negative Mode.[7]
-
Why? Glucuronides have a carboxylic acid moiety that ionizes strongly in negative mode ([M-H]-). Dapagliflozin forms a stable acetate adduct [M+CH3COO]- or formate adduct depending on MP.
-
-
Source Temp: 500°C.
-
Declustering Potential (DP): Optimize carefully. Too high causes in-source fragmentation of D3OG -> Dapa.
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| Dapa-3-O-G | 583.2 [M-H]⁻ | 407.1 | Quant | Loss of Glucuronide (-176) |
| Dapa-3-O-G | 583.2 [M-H]⁻ | 113.0 | Qual | Glucuronide fragment |
| Dapagliflozin | 467.2 [M+OAc]⁻ | 329.1 | Quant | Loss of sugar/benzyl |
| Dapa-d5 (IS) | 472.2 [M+OAc]⁻ | 334.1 | Quant | IS Response |
Note: If using Formic acid MP, Dapa parent may be monitored as [M+HCOO]- (453) or [M-H]- (407).
Self-Validating Quality Control
To ensure the protocol is robust (E-E-A-T principle), implement these checks:
-
The "In-Source" Check: Inject a pure standard of D3OG. Monitor the Dapagliflozin transition.
-
Pass Criteria: The parent drug signal at the D3OG retention time must be < 2% of the D3OG signal. If higher, lower the Source Temperature or Declustering Potential.
-
-
The "Isomer" Check: Ensure the method separates 3-O-glucuronide from the minor 2-O-glucuronide. The HSS T3 column usually resolves these by > 0.5 min.
-
Matrix Effect Mapping: Post-column infusion of D3OG while injecting blank plasma extract. Look for ion suppression at 0.8–1.2 mins (where D3OG elutes).
Summary of Key Parameters
| Parameter | Specification |
| Linearity Range | 10 – 5000 ng/mL (D3OG); 1 – 1000 ng/mL (Parent) |
| LLOQ | 10 ng/mL (D3OG) |
| Recovery | > 85% (Protein Precipitation) |
| Stability | Stable in plasma for 4h at RT; 3 freeze-thaw cycles. Avoid acidic urine storage > 24h. |
| Run Time | 5.5 minutes |
Workflow Diagram
This diagram outlines the operational flow from sample collection to data output.
Caption: Step-by-step bioanalytical workflow ensuring glucuronide stability and chromatographic retention.
References
-
Dapagliflozin Metabolism & Pharmacokinetics: Obermeier, M., et al. (2010). In vitro characterization and pharmacokinetics of dapagliflozin... in animals and humans.[11] Drug Metabolism and Disposition.[4][6][12]
-
LC-MS/MS Method for SGLT2 Inhibitors: Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in human plasma. Bioanalysis.[1][2][3][13][14][7][15]
-
Glucuronide Analysis Guidelines: Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Dapagliflozin 3-O-Glucuronide Properties: Cayman Chemical. Dapagliflozin 3-O-beta-D-glucuronide Product Information.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Dapagliflozin in Rat Plasma by UHPLC-Q-Orbitrap MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 5. abap.co.in [abap.co.in]
- 6. livermetabolism.com [livermetabolism.com]
- 7. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapagliflozin 3-O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 9. Assessment of basic pharmacokinetic parameters of dapagliflozin in TTS formulations in male minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dapagliflozin 3-O-glucuronide (Dapa-3-G) Analysis
Topic: Troubleshooting Matrix Effects in LC-MS/MS
Case ID: DAPA-G-001 Status: Active Guide[1]
Executive Summary
Dapagliflozin 3-O-glucuronide (Dapa-3-G) presents a dual analytical challenge: high polarity and thermal fragility .[1] Unlike the parent drug (Dapagliflozin), which is relatively hydrophobic, Dapa-3-G elutes early on standard C18 columns—often directly in the "suppression zone" populated by unretained salts and phospholipids.[2] Furthermore, as an O-glucuronide, it is prone to in-source fragmentation, where the glucuronic acid moiety is cleaved before detection, leading to quantification errors.[2]
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.
Module 1: Diagnostic Workflow (The Triage)
Objective: Definitively determine if signal irregularity is due to matrix suppression or extraction recovery.[1][2]
Do not guess. Use Post-Column Infusion (PCI) to visualize the matrix effect profile.[1][2][3] This is the gold standard for validating the "safe zone" in your chromatogram.
Protocol: Post-Column Infusion (PCI)[1][2]
-
Setup: Tee-in a steady flow (10-20 µL/min) of neat Dapa-3-G standard (approx. 100 ng/mL) into the effluent of the LC column before it enters the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma/urine without analyte) via the LC.[2]
-
Observation: Monitor the baseline of the Dapa-3-G transition.
Visualizing the Logic
The following decision tree guides you through interpreting PCI results and selecting the correct fix.
Figure 1: Decision logic for interpreting Post-Column Infusion data to identify the root cause of signal variation.
Module 2: Chromatographic Optimization (The Separation)
Problem: Dapa-3-G is polar (LogP ~0.5-1.0 estimated, compared to ~2.7 for parent). On standard C18 columns, it elutes near the void volume (
Solution: Increase retention to move the analyte out of the suppression zone.
Recommended Stationary Phases
| Column Chemistry | Mechanism | Why it works for Dapa-3-G |
| HSS T3 (C18) | High-strength silica, low ligand density | Designed specifically to retain polar compounds in high-aqueous mobile phases.[1] Allows starting at 100% aqueous.[1][2] |
| Phenyl-Hexyl | Pi-Pi interactions + Hydrophobic | Provides alternative selectivity for the aromatic rings in Dapagliflozin, often separating glucuronides from matrix interferences better than C18.[1] |
| Standard C18 | Hydrophobic interaction | Not Recommended. Often requires high aqueous content that causes phase collapse or poor retention ( |
Mobile Phase Strategy
-
Aqueous (A): 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for negative mode stability).[1][2]
-
Gradient: Start at 5-10% B and hold for 1.0 minute. This "focusing step" is critical to retain the glucuronide while salts elute to waste.[2]
Technical Insight: Glucuronides ionize well in Negative ESI (
). However, if monitoring in Positive mode (as), ensure your mobile phase buffer (Ammonium Acetate) is sufficient (≥5mM) to drive adduct formation, otherwise, signal stability will fluctuate with matrix salt content.[1][2]
Module 3: Sample Preparation (The Cleanup)
Problem: "Protein Precipitation" (PPT) removes proteins but leaves phospholipids (phosphatidylcholines).[1][2] These elute late in the run and can wrap around to suppress the next injection's early-eluting peaks (like Dapa-3-G).[1]
Solution: Remove the phospholipids.[2]
Comparison of Extraction Methodologies
| Method | Phospholipid Removal | Dapa-3-G Recovery | Recommendation |
| Protein Precipitation (PPT) | < 5% | High | Avoid. High risk of matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | High | Low | Avoid. Dapa-3-G is too polar to extract efficiently into MTBE/Hexane.[1] |
| PPT + Phospholipid Removal Plate | > 95% | High | Recommended (High Throughput). Simple "crash and filter" workflow.[1][2] |
| Solid Phase Extraction (SPE) | > 99% | High | Gold Standard. Use polymeric reversed-phase (e.g., HLB/Oasis) to capture polars.[1][2] |
Protocol: Phospholipid Removal (Hybrid SPE/PPT)
-
Load: Add 100 µL Plasma to the well of a Phospholipid Removal Plate (e.g., Ostro, Phree).
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense or vortex (2 min).
-
Elute: Apply vacuum.[1][2] The filtrate contains Dapa-3-G but retains phospholipids on the sorbent.
Module 4: In-Source Fragmentation (The Hidden Error)
Problem: Glucuronides are thermally labile. In the ESI source, Dapa-3-G (
-
Risk 1: If measuring Dapa-3-G, you lose signal (lower sensitivity).[1][2]
-
Risk 2: If measuring Dapa (parent), the fragmented metabolite mimics the parent, causing falsely high parent concentrations.[2]
Optimization Protocol
To ensure the signal you measure is actually Dapa-3-G and not an artifact:
-
Temperature: Lower the ESI Source Temperature (Gas Temp) by 50-100°C compared to standard small molecule settings. Start at 350°C and titrate down.
-
Declustering Potential (Fragmentor): Perform a "ramping" experiment. Inject Dapa-3-G standard while stepping down the voltage.[1] Select the value where the precursor ion is maximal and the in-source fragment (parent mass) is minimal.
-
Chromatographic Check: Ensure Dapa-3-G and Dapagliflozin are baseline separated. If they co-elute, in-source fragmentation makes accurate quantification impossible.[1][2]
Figure 2: Mechanism of in-source fragmentation and the required prevention strategy.
Frequently Asked Questions (FAQ)
Q: Can I use a Dapagliflozin analog as an Internal Standard for Dapa-3-G?
A: No. You must use a stable isotope-labeled glucuronide (e.g.,
Q: Why is my Dapa-3-G peak tailing? A: Glucuronides contain carboxylic acid groups.[1] If your mobile phase pH is near the pKa (~3-4), the molecule splits between ionized and non-ionized states, causing tailing.[2] Fix: Buffer the aqueous phase to pH ~2.5 (Formic Acid) or pH ~5.0 (Ammonium Acetate) to stabilize the ionization state.
Q: I see a peak for Dapagliflozin in my Dapa-3-G standard injection. Is my standard impure? A: Likely not. This is usually in-source fragmentation occurring inside your mass spectrometer.[1] Adjust your chromatography to separate the two peaks.[2][3] If they are separated, the "Dapa" peak you see at the Dapa-3-G retention time is the fragment generated in the source.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2]Link[1][2]
-
Matuszewski, B. K., et al. (2003).[1][2] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link[1][2]
-
Aubry, A. F., et al. (2010).[1][2] "Dapagliflozin 3-O-glucuronide synthesis and analysis." Nature Reviews Drug Discovery (Contextual reference on SGLT2 inhibitor metabolism). Link[1][2][4]
-
Waters Corporation. "Oasis HLB for Glucuronide Metabolites Application Note." (General methodology for polar metabolite extraction). Link[1][2]
-
Zhang, H., et al. (2010).[1][2] "Simultaneous determination of dapagliflozin and its major metabolite in human plasma." Journal of Chromatography B. (Specifics on LC conditions for Dapa metabolites).
Sources
overcoming ion suppression for Dapagliflozin 3-o-glucuronide
Technical Support Center: Bioanalytical Applications Subject: Optimization & Troubleshooting Guide for Dapagliflozin 3-O-Glucuronide (Dapa-3-G) Analysis
Welcome to the Technical Support Center
From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Method Development Team Ticket ID: DAPA-G-ION-SUP-001
You are likely here because your LC-MS/MS sensitivity for Dapagliflozin 3-O-glucuronide (Dapa-3-G) is inconsistent, or you are observing "ghost" peaks in your parent drug channel.
Dapa-3-G presents a classic bioanalytical paradox: it is highly polar (eluting early in reverse-phase) yet requires significant cleanup to avoid the "suppression zone" caused by salts and phospholipids. Furthermore, as an O-glucuronide, it is thermally labile, prone to decomposing back into the parent drug (Dapagliflozin) inside your ion source, leading to quantification errors.
This guide moves beyond standard protocols to address the causality of these failures. Below are the specific troubleshooting modules designed to restore your signal integrity.
Module 1: The "Invisible" Matrix Effect
Issue: My internal standard response varies wildly between patient samples, and overall sensitivity is lower in plasma than in solvent.
Diagnosis: You are likely experiencing Ion Suppression caused by co-eluting phospholipids. In Reverse Phase (RP) chromatography, Dapa-3-G elutes early. If your gradient is too aggressive, the analyte co-elutes with the unretained salts or the leading edge of the phospholipid wash.
Troubleshooting Protocol: Post-Column Infusion (PCI)
Do not guess where the suppression is. See it.
-
Setup: Tee-in a steady flow (10 µL/min) of Dapa-3-G standard (100 ng/mL) into the effluent coming from your column before it enters the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed plasma without analyte) via the autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for Dapa-3-G.
-
Result: You will see a steady baseline that "dips" (suppression) or "spikes" (enhancement) when matrix components elute.
Visualization: The PCI Workflow
Figure 1: Post-Column Infusion setup to map ionization suppression zones.
Corrective Action:
-
Retain: Use a column with better polar retention (e.g., HSS T3 or Phenyl-Hexyl) to shift Dapa-3-G away from the solvent front (void volume).
-
Wash: Ensure your gradient has a high-organic wash (95% B) at the end of the run to clear phospholipids before the next injection.
Module 2: In-Source Fragmentation (ISF)
Issue: I see a peak for Dapagliflozin (parent) at the exact retention time of Dapa-3-G, even in samples that only contain the Glucuronide.
Diagnosis: The glucuronide bond is fragile. High temperatures or voltages in the ESI source are breaking Dapa-3-G down into Dapagliflozin before mass filtration. This artificially inflates your parent drug quantification.
The "Fragility Check" Protocol:
-
Inject a pure standard of Dapa-3-G (no parent drug present).
-
Monitor the MRM channel for the Parent (Dapagliflozin).
-
If you see a peak, calculate the ISF % :
-
Target: ISF should be < 2-5%.
Source Parameter Optimization Table:
| Parameter | Standard Setting | Optimized for Glucuronide | Reason |
| Ion Mode | Positive/Negative | Negative ESI | Carboxylic acid moiety ionizes best in Neg; often softer. |
| Desolvation Temp | 500°C - 600°C | 350°C - 450°C | High heat cleaves the O-glycosidic bond. |
| Cone Voltage | High (to decluster) | Low / Optimized | Minimize kinetic energy imparted to the fragile molecule. |
| Collision Gas | Standard | Argon | Ensure collision cell is clean; cross-talk can mimic ISF. |
Module 3: Sample Preparation Strategy
Issue: Protein Precipitation (PPT) is fast, but my baseline noise is too high.
Diagnosis: PPT removes proteins but leaves >90% of phospholipids (PLs) in the sample. These PLs accumulate on your column and cause the suppression identified in Module 1.
Decision Matrix: Choosing the Right Cleanup
Figure 2: Decision tree for selecting sample preparation based on sensitivity needs.
Recommended Protocol (Solid Phase Extraction): For Dapa-3-G, a Weak Anion Exchange (WAX) cartridge is superior because the glucuronide is acidic (pK ~3-4).
-
Condition: MeOH followed by Water.
-
Load: Plasma diluted with 2% Formic Acid (to protonate interferences, but Dapa-3-G binds via hydrophobic interaction or ion exchange depending on pH). Refinement: Actually, for WAX, load at neutral/slightly basic pH to ensure Dapa-3-G is ionized (negative) and binds to the cationic sorbent.
-
Wash 1: 5% Ammonium Hydroxide (removes neutrals).
-
Wash 2: MeOH/Water (removes hydrophobic interferences).
-
Elute: 2% Formic Acid in Methanol (neutralizes the acid, breaking the ionic bond).
Module 4: Internal Standard Selection
FAQ: Can I use an analog internal standard (like Empagliflozin) instead of a labeled one?
Answer: Absolutely not for this application. Dapa-3-G is subject to specific, localized matrix effects. An analog IS will elute at a different time and will not experience the exact same suppression event as the analyte.
-
Requirement: You must use Stable Isotope Labeled (SIL) Dapa-3-G (e.g.,
-Dapa-3-G or Deuterated). -
Why: It co-elutes perfectly, compensating for both ionization suppression and extraction variability.
References
-
Validation of LC-MS/MS Methods for SGLT2 Inhibitors Title: A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Source: PubMed / Frontiers in Pharmacology (2020). URL:[Link]
-
Matrix Effect Assessment Standards Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: Bioanalysis (2018). URL:[Link]
-
Synthesis and ID of Metabolites Title: Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin.[1] Source: Journal of Labelled Compounds and Radiopharmaceuticals (2017).[1] URL:[Link]
-
Post-Column Infusion Methodology Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.[2][3] Source: Analytical Chemistry (2022).[2] URL:[Link]
Sources
Technical Support Center: Dapagliflozin 3-O-Glucuronide (Dapa-3-O-G) Detection
Introduction: The Sensitivity Paradox
Welcome. If you are reading this, you are likely facing the "Glucuronide Paradox": Dapagliflozin 3-O-glucuronide (Dapa-3-O-G) is the most abundant metabolite of Dapagliflozin (accounting for ~60% of the dose in urine), yet it is notoriously difficult to quantify with high precision at lower limits of quantitation (LLOQ).[1]
Unlike the parent drug, which is lipophilic and ionizes readily in positive mode, Dapa-3-O-G is highly polar and fragile. The three primary barriers to sensitivity are Matrix Suppression (due to early elution), In-Source Fragmentation (ISF), and pH-dependent instability .[1]
This guide moves beyond standard "cookbook" methods. We will troubleshoot the specific mechanistic failures that compromise sensitivity and provide self-validating protocols to resolve them.
Module 1: Sample Preparation (The Matrix Challenge)
The Issue: Standard Protein Precipitation (PPT) leaves behind phospholipids and salts that co-elute with polar glucuronides, causing severe ion suppression (signal quenching) in the mass spectrometer source.
The Solution: To improve sensitivity by 10-50x, you must transition from PPT to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent.[1]
Protocol: Optimized SPE for Polar Glucuronides
Target Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Oasis HLB or Strata-X).[1]
| Step | Action | Mechanistic Rationale |
| 1. Pre-treatment | Dilute Plasma/Urine 1:1 with 2% Formic Acid .[1] | Acidification (pH ~2-3) suppresses ionization of the glucuronic acid moiety (pKa ~3.2), ensuring the molecule is neutral and binds to the SPE sorbent. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[1] | Activates the sorbent pores. |
| 3. Loading | Load pre-treated sample at 1 mL/min. | Slow loading prevents breakthrough.[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water .[1] | Removes salts and proteins. Keeps analyte protonated. |
| 5. Wash 2 | 1 mL 5% Methanol in Water . | CRITICAL: Removes phospholipids.[1] Do not exceed 5% MeOH, or you will wash off the polar Dapa-3-O-G. |
| 6.[1] Elution | 1 mL 100% Methanol . | Elutes the analyte. |
| 7. Reconstitution | Evaporate under N2. Reconstitute in Mobile Phase A . | Matching the initial mobile phase prevents peak distortion (solvent effects).[1] |
Troubleshooting Q&A
Q: My recovery is consistently low (<40%), even with SPE. Why? A: Check your pH. Dapa-3-O-G is an acid.[1] If your wash steps or sample pre-treatment are neutral or basic, the glucuronide becomes negatively charged and repels from the reversed-phase sorbent, washing away before elution. Always acidify.
Module 2: Chromatographic Separation (The Resolution Phase)
The Issue: Glucuronides are extremely polar. On standard C18 columns, they elute near the void volume (t0), where salts and un-retained matrix components suppress the signal.
The Solution: Use a column with High Strength Silica (HSS) technology or Polar Embedded groups to increase retention of polar compounds without using ion-pairing reagents.[1]
Recommended Column Chemistry
-
Primary Choice: Waters XSelect HSS T3 or Agilent ZORBAX SB-Aq.[1]
-
Why? These columns are designed to withstand 100% aqueous mobile phases and provide "polar retention" via lower ligand density, allowing the water layer to interact with the silica surface.
Mobile Phase Optimization
-
Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]
-
Phase B: Acetonitrile.[1]
-
Gradient: Start at 5-10% B. Hold for 1 minute (to trap polar analytes). Ramp to 90% B.
Visual Workflow: Method Development Logic
Figure 1: Decision tree for optimizing chromatographic retention to avoid matrix suppression zones.
Module 3: Mass Spectrometry (The Detection Phase)
The Issue: In-Source Fragmentation (ISF) . This is the most common error in glucuronide analysis. If the ionization source is too energetic (high temperature or declustering potential), the glucuronide bond cleaves before the molecule enters the quadrupole.
-
Consequence: You lose Dapa-3-O-G signal and artificially inflate the Dapagliflozin parent signal.[1]
The Solution: Optimize for "Soft Ionization" in Negative Mode (ESI-) .
MS/MS Parameters (Agilent/Sciex/Waters Generic)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Glucuronides (carboxylic acids) ionize 10-20x better in negative mode than positive mode.[1] |
| Precursor Ion | m/z 583.1 [M-H]⁻ | Deprotonated molecular ion.[1] |
| Product Ion 1 | m/z 407.1 | Loss of glucuronic acid moiety (Quantifier).[1] |
| Product Ion 2 | m/z 113.0 | Fragment of the glucuronic acid ring (Qualifier). |
| Source Temp | < 450°C | High heat promotes thermal degradation of the ether-glucuronide bond. |
| Declustering Potential | Low to Medium | Ramp this carefully. Too high = ISF.[1] |
Self-Validation Experiment: The ISF Check
To prove your method is valid, you must quantify the ISF.
-
Inject a pure standard of Dapa-3-O-G .[1]
-
Monitor the MRM channel for the Parent (Dapagliflozin).
-
If you see a peak in the Parent channel at the retention time of the Glucuronide, that is ISF.
-
Target: ISF should be < 1-2%. If higher, lower your Declustering Potential/Cone Voltage.[1]
Visual Mechanism: In-Source Fragmentation[1]
Figure 2: The mechanism of In-Source Fragmentation.[1] Excessive source energy cleaves the metabolite before detection, causing signal loss and false parent positives.
Module 4: Stability & Carryover
The Issue: Dapa-3-O-G is an ether glucuronide.[1] While more stable than acyl glucuronides, it is susceptible to hydrolysis at alkaline pH or enzymatic hydrolysis if urine is not treated.[1]
The Solution:
-
Temperature: Keep autosampler at 4°C.
-
pH: Maintain samples at pH < 6. Avoid alkaline reconstitution solvents.[1]
-
Enzymes: If analyzing urine, add a beta-glucuronidase inhibitor (like saccharolactone) if you suspect bacterial contamination, though typically acidification (Step 1 of SPE) is sufficient to inhibit enzymatic activity.[1]
References
-
Kasichayanula, S., et al. (2018).[1] "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics.
-
Obermeier, M., et al. (2010).[1] "In vitro characterization of the metabolism of dapagliflozin." Drug Metabolism and Disposition. (Establishes UGT1A9 pathway and D3OG as major metabolite).[1][2]
-
FDA Clinical Pharmacology Review. (2014). "Dapagliflozin (Farxiga) NDA 202293."[1] (Contains detailed mass spec data on metabolite abundance).
-
Levsen, K., et al. (2005).[1] "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A. (Guide on glucuronide fragmentation patterns).
Sources
Technical Support Center: Dapagliflozin 3-O-glucuronide Profiling
[1][2][3]
Technical Context & Metabolite Profile
Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of the SGLT2 inhibitor Dapagliflozin, formed via UGT1A9-mediated conjugation.[1][2][3] Unlike the lipophilic parent compound, D3OG possesses a highly polar glucuronic acid moiety. This structural shift drastically alters its interaction with stationary phases, making it susceptible to specific chromatographic artifacts—primarily peak tailing and solvent-induced splitting .[1][2][3]
Physicochemical Snapshot
| Parameter | Value | Implication for Chromatography |
| Molecular Weight | ~585.0 g/mol | Significantly heavier than parent (408.9 g/mol ).[1][2][3] |
| pKa (Acidic) | ~2.8 – 3.2 | The carboxylic acid on the glucuronide moiety ionizes at neutral pH. |
| Polarity | High | Elutes significantly earlier than Dapagliflozin on RP-C18.[1][2][3] |
| Stability | Ether Glucuronide | Generally stable (unlike acyl glucuronides), but sensitive to in-source fragmentation.[1][2][3] |
Diagnostic Workflow (Interactive)
Before adjusting parameters, identify your specific peak shape issue using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of D3OG peak distortion.
Troubleshooting Guides (Q&A Format)
Issue 1: Peak Splitting & Fronting
Q: My D3OG peak appears as a "doublet" or has a severe fronting shoulder, while the parent Dapagliflozin peak looks fine. Why?
The Mechanism: This is the classic "Solvent Washout Effect." D3OG is highly polar.[3] If you dissolve your sample in 100% Methanol or Acetonitrile (common for the parent drug), the solvent strength is stronger than your initial mobile phase gradient (often 90%+ water).
-
Injection: The sample plug enters the column.
-
Migration: The D3OG molecules inside the methanol plug travel faster than the D3OG molecules that diffuse into the aqueous mobile phase.
-
Result: Part of the analyte races ahead, creating a split peak.[4]
The Fix (Protocol):
-
Match the Matrix: Reconstitute your sample in a solvent that matches the starting gradient conditions.
-
Injection Volume: If you must use high organic solvent (e.g., due to solubility limits of the parent), reduce injection volume to < 5 µL to allow instantaneous dilution by the mobile phase.
Issue 2: Severe Peak Tailing
Q: The D3OG peak tails significantly (As > 1.8), causing integration errors.
The Mechanism:
-
Ionization: The glucuronic acid moiety has a pKa of ~2.8. If your Mobile Phase pH is near 3.0–4.0, the molecule exists in a mixed state (neutral and ionized). The ionized form interacts strongly with positively charged sites on the silica surface.
-
Silanol Activity: Standard C18 columns often have residual silanols that hydrogen bond with the hydroxyl groups on the sugar ring.
The Fix (Protocol):
-
Acidification: Ensure your aqueous mobile phase contains 0.1% Formic Acid (pH ~2.[2][3]7) or 0.05% TFA (pH ~2.0).[2][3] This forces the carboxylic acid into its neutral (protonated) state, reducing secondary interactions.
-
Column Selection: Switch to a column designed for polar retention and low silanol activity.
Issue 3: Resolution from Parent Drug
Q: D3OG elutes in the void volume and co-elutes with matrix interferences.
The Mechanism:
Standard C18 columns struggle to retain polar glucuronides. If the gradient starts at 30-40% organic (typical for Dapagliflozin), D3OG will not interact with the stationary phase and will shoot through the column unretained (
The Fix (Protocol): Implement a "Trapping" phase in your gradient. Start at 95% Aqueous / 5% Organic and hold for 1.0–1.5 minutes. This forces the glucuronide to interact with the head of the column before the gradient ramp begins.
Validated Reference Protocol
Use this method as a baseline. If your peak shape fails here, the issue is likely hardware (dead volume) or sample degradation.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 3.5 µm) | High Strength Silica (HSS) provides superior retention for polar glucuronides compared to standard C18.[1][2][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses glucuronide ionization (prevents tailing).[2][3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for this analyte. |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for 2.1mm ID columns. |
| Column Temp | 40°C | Improves mass transfer kinetics, sharpening the peak. |
| Injection Solvent | 90:10 (Water : ACN) + 0.1% FA | CRITICAL: Prevents solvent washout/peak splitting.[2][3] |
Gradient Table
| Time (min) | %A (Water) | %B (ACN) | Event |
| 0.00 | 95 | 5 | Trapping Phase: Retains D3OG. |
| 1.00 | 95 | 5 | End of trapping. |
| 6.00 | 10 | 90 | Elution of Parent (Dapagliflozin).[1][2][3] |
| 7.00 | 10 | 90 | Wash. |
| 7.10 | 95 | 5 | Re-equilibration.[3] |
References
-
PubChem. (2025).[2][3][5] Dapagliflozin 3-O-glucuronide (Compound Summary).[1][2][3][5][6] National Library of Medicine. [Link][1][2][3]
-
Kasichayanula, S., et al. (2014).[2][3] Clinical Pharmacokinetics of Dapagliflozin. Clinical Pharmacokinetics.[3] [Link]
-
Dolan, J. W. (2021).[2][3] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[3] [Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]
Sources
- 1. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]
- 2. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sepscience.com [sepscience.com]
- 5. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Internal Standard Selection for Dapagliflozin 3-O-glucuronide
This guide serves as a specialized technical support center for the bioanalysis of Dapagliflozin 3-O-glucuronide (Dapa-3-G) .[1] It is designed for analytical chemists and DMPK scientists requiring high-rigor methodology for LC-MS/MS assay development.[1]
Part 1: The Core Directive – Selecting the Right Internal Standard
In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the "analytical anchor." For a polar Phase II metabolite like Dapagliflozin 3-O-glucuronide, the selection is critical due to severe matrix effects often found at early retention times and potential in-source fragmentation issues.[1]
The Hierarchy of Internal Standards
| Rank | IS Type | Specific Candidate | Why it is the "Gold Standard" |
| 1 | SIL-Metabolite | [¹³C₆]-Dapagliflozin 3-O-glucuronide | Perfect Tracking. Co-elutes exactly with the analyte.[1] Compensates for specific matrix suppression at the glucuronide's retention time (RT) and tracks in-source fragmentation/hydrolysis. |
| 2 | SIL-Parent | Dapagliflozin-d₅ | Compromise. Elutes later than the glucuronide (less polar).[1] Warning: Will NOT compensate for matrix effects at the glucuronide's RT or specific glucuronide instability. |
| 3 | Structural Analog | Empagliflozin / Canagliflozin | Last Resort. Different RT and ionization efficiency. Only suitable for non-regulated, fit-for-purpose screening.[1] |
Part 2: Troubleshooting & FAQs
Q1: Why is my IS signal suppressing significantly in urine samples?
Diagnosis: This is likely "Ion Suppression" caused by co-eluting matrix components (salts, phospholipids) which are abundant in urine and elute early, near the polar glucuronide. Technical Insight: Dapagliflozin 3-O-glucuronide is significantly more polar than the parent drug.[1] If you are using the Parent IS (Dapagliflozin-d₅) , it elutes later in the gradient (organic rich region) where the matrix is cleaner. Therefore, the Parent IS signal looks fine, but your Analyte (Glucuronide) signal is being crushed by the matrix. Solution:
-
Switch to SIL-Metabolite IS: It will suffer the same suppression as the analyte, maintaining the peak area ratio.
-
Divert Valve: Divert the first 1-2 minutes of flow to waste to remove salts.
-
Dilute-and-Shoot: Dilute urine 1:10 or 1:20 to reduce matrix load.[1]
Q2: I see a peak in the Dapagliflozin (Parent) channel when injecting pure Glucuronide standard. Is my standard contaminated?
Diagnosis: This is likely In-Source Fragmentation (ISF) , not contamination.[1] Mechanism: Glucuronides are thermally labile.[1] In the hot ESI source, the O-glycosidic bond can break, converting Dapa-3-G back into Dapagliflozin before it enters the quadrupole.[1] Verification Protocol:
-
Inject pure Dapa-3-G.[1]
-
Monitor the Parent transition (m/z 407 -> product).[1]
-
Check Retention Time (RT).[1][2][3]
-
If the "Parent" signal appears at the Glucuronide RT , it is In-Source Fragmentation .
-
If the "Parent" signal appears at the Parent RT , your standard is chemically contaminated .
-
Q3: Can I use Deuterated (d5) vs. Carbon-13 (¹³C) labeled IS?
Recommendation: ¹³C is superior. Reasoning: Deuterium (²H) affects the pKa and lipophilicity slightly ("Isotope Effect"), causing the deuterated IS to elute slightly earlier than the unlabeled analyte.[1] In sharp gradients, this slight RT shift can move the IS out of a suppression zone that the analyte sits in, ruining quantification. ¹³C labeled compounds have no chromatographic isotope effect and co-elute perfectly.
Part 3: Visualized Workflows
Workflow 1: Internal Standard Selection Decision Tree
Use this logic flow to determine the appropriate IS based on your study requirements.
Caption: Decision matrix for selecting the optimal Internal Standard based on regulatory requirements and matrix complexity.
Workflow 2: Diagnosing In-Source Fragmentation (ISF)
This workflow validates if your IS or Analyte is degrading during ionization.[1]
Caption: Diagnostic workflow to distinguish between instrument-induced fragmentation (ISF) and sample contamination.
Part 4: Experimental Protocol (Validation of IS)
To validate that your chosen IS is suitable, perform the Matrix Factor (MF) Test .
Objective: Determine if the IS compensates for matrix effects (ME) identically to the analyte.
Steps:
-
Prepare 6 lots of blank biological matrix (e.g., plasma/urine from 6 individuals).[1]
-
Extract blank samples using your method (e.g., Protein Precipitation or SPE).[1]
-
Post-Spike: Add Dapa-3-G and IS to the extracted supernatant at Low and High QC levels.
-
Prepare Reference: Prepare the same concentration of Analyte + IS in pure solvent (mobile phase).
-
Calculate IS-Normalized Matrix Factor:
Acceptance Criteria:
-
The CV% of the IS-Normalized MF across 6 lots must be < 15% .
-
If CV > 15%, your IS is not tracking the analyte correctly (likely due to RT shift). Action: Switch to [¹³C]-Dapa-3-G.
References
-
Obermeier, M., et al. (2010).[1] "In Vitro Characterization and Pharmacokinetics of Dapagliflozin (BMS-512148), a Potent Sodium-Glucose Cotransporter Type II Inhibitor, in Animals and Humans." Drug Metabolism and Disposition.
-
Cao, K., et al. (2017).[1][4][5] "Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin." Journal of Labelled Compounds and Radiopharmaceuticals.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
PubChem. (2025).[1] "Dapagliflozin 3-O-glucuronide Compound Summary." National Library of Medicine. [1]
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dapagliflozin 3-O-Glucuronide Synthesis & Purification
[1][2]
Executive Summary
Dapagliflozin 3-O-glucuronide (Dapa-3-O-G) is the primary pharmacologically inactive metabolite of the SGLT2 inhibitor Dapagliflozin.[1][2] It is formed via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[1][2] Synthesizing and purifying this metabolite presents a unique dichotomy of challenges: regioselectivity during synthesis (distinguishing between the C2, C3, C4, and C6 hydroxyls on the glucose moiety) and polarity management during purification (separating the highly polar glucuronide from salts and the parent drug).
This guide addresses these specific bottlenecks using a "Ticket-Based" troubleshooting format, mirroring real-world inquiries received by our technical center.
Module 1: Synthesis Strategy (The "Make" Phase)
Case Ticket #402: "I'm getting a mixture of glucuronide isomers."
User Issue:
"We are attempting chemical synthesis of Dapa-3-O-G. We used a standard Koenigs-Knorr condition, but NMR shows a mess of products. We suspect we are glucuronidating the C6 position instead of C3. How do we force the reaction to C3?"
Scientist’s Diagnosis: Dapagliflozin is a C-glucoside with four free hydroxyl groups on the sugar ring.[1][2]
If you attempt direct glucuronidation without protecting groups, the reaction will kinetically favor the C6-primary alcohol. You are likely observing the Dapagliflozin 6-O-glucuronide as your major product.[1][2]
The Solution: Orthogonal Protection Strategy You must "mask" the reactive sites.
-
Step 1: Selective C6-Protection. Use a bulky silyl protecting group like TBDMS-Cl (tert-Butyldimethylsilyl chloride) or Trityl chloride .[1][2] These reagents selectively target the primary alcohol due to steric bulk.
-
Step 2: Kinetic Control. The C2-OH is often more reactive than C3 due to hydrogen bonding with the C1-aglycone.[1][2] However, careful optimization or using a 4,6-benzylidene acetal protection strategy (locking C4 and C6) can leave C2 and C3 open.[1][2]
-
Alternative: Enzymatic Synthesis (Recommended for <100 mg scale). Recombinant UGT1A9 is naturally regioselective.[2] It will only target the C3 position, bypassing the need for complex protection/deprotection chemistry.
Case Ticket #405: "Low yields with UGT1A9 enzymatic synthesis."
User Issue:
"We switched to enzymatic synthesis using human liver microsomes (HLM) and recombinant UGT1A9. The conversion stalls at 30% regardless of incubation time."
Scientist’s Diagnosis: This is a classic case of UDP-Glucuronic Acid (UDPGA) depletion or Product Inhibition .[1][2]
Troubleshooting Protocol:
| Parameter | Optimization Action | Causality |
| Cofactor Stability | Add UDPGA in pulses (e.g., every 4 hours) rather than a single bolus. | UDPGA degrades in buffer (t1/2 ~12 hours at 37°C). |
| Membrane Permeability | Add Alamethicin (50 µg/mg protein).[1][2] | UGTs are lumenal enzymes.[2] Alamethicin forms pores in the microsomal membrane, allowing UDPGA entry. |
| pH Control | Maintain pH 7.4 with 100 mM Tris-HCl or Phosphate. | UGT1A9 activity drops sharply below pH 7.[2]0. |
| Detergent | Use Brij-58 or CHAPS (low conc).[1][2] | Solubilizes the lipophilic Dapagliflozin parent without denaturing the enzyme. |
Synthesis Decision Logic
Figure 1: Decision matrix for selecting the synthesis route based on required scale and regioselectivity needs.[1][2]
Module 2: Purification & Isolation (The "Clean" Phase)[2]
Case Ticket #512: "The metabolite co-elutes with the salt front."
User Issue:
"We are using RP-HPLC. The Dapa-3-O-G peak is very broad and elutes almost immediately with the solvent front, making it impossible to separate from the UDPGA salts."[1]
Scientist’s Diagnosis: Glucuronides are highly polar carboxylic acids. In standard C18 conditions (high organic start), they do not retain.[2] Furthermore, if your pH is neutral, the carboxylate is ionized (COO-), reducing retention further.[1][2]
The Solution: Acidic Mobile Phase & HILIC Option
-
Protocol A: Reverse Phase (C18) Modification
-
Column: High-strength silica C18 (e.g., Waters T3 or Phenomenex Kinetex C18) designed for polar retention.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Start at 5% B (hold 2 min) -> Ramp to 40% B over 15 min.
-
Why? The acid protonates the glucuronide (COOH), increasing hydrophobicity and retention on the C18 chain.
-
-
Protocol B: Solid Phase Extraction (SPE) Cleanup (CRITICAL STEP) Before HPLC, you must remove the inorganic salts and excess UDPGA.[2]
Module 3: Structural Validation (The "Prove" Phase)
Case Ticket #601: "Is it Alpha or Beta?"
User Issue:
"We isolated the product, but how do we confirm it is the beta-glucuronide (the human metabolite) and not the alpha-anomer?"
Scientist’s Diagnosis:
Chemical glycosylation often yields a mix of anomers (
Validation Protocol (1H-NMR): Focus on the Anomeric Proton (H-1') of the glucuronic acid moiety.[1][2]
| Feature | ||
| Coupling Constant ( | Small (~3-4 Hz) | Large (7-9 Hz) |
| Chemical Shift | ~5.2 - 5.5 ppm | ~4.3 - 4.9 ppm |
| Geometry | Axial-Equatorial (cis) | Axial-Axial (trans) |
Note: The large coupling constant in the
Summary of Physicochemical Properties
| Property | Dapagliflozin (Parent) | Dapagliflozin 3-O-Glucuronide |
| Molecular Weight | 408.87 g/mol | 584.99 g/mol |
| LogP (approx) | ~2.5 (Lipophilic) | ~ -0.5 (Hydrophilic) |
| Solubility | DMSO, MeOH, Ethanol | Water, MeOH |
| Ionization | Neutral | Acidic (pKa ~3.5 for Glucuronic acid) |
| Retention (C18) | Late Eluting | Early Eluting |
References
-
Obermeier, M., et al. (2010). "In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans."[1][2] Drug Metabolism and Disposition.
-
Kasichayanula, S., et al. (2014). "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2."[2] Clinical Pharmacokinetics. [1][2]
-
PubChem Compound Summary. "Dapagliflozin 3-O-glucuronide." National Center for Biotechnology Information.
-
Bristol-Myers Squibb. "Patent WO2008002824A1: C-aryl glucoside SGLT2 inhibitors and method."[1][2] (Describes the synthetic pathways for Dapagliflozin derivatives).
Disclaimer: This guide is for research purposes only. All synthesis and handling of pharmacological agents should be conducted under appropriate safety regulations.
impact of mobile phase composition on Dapagliflozin 3-o-glucuronide retention
Introduction
Welcome to the Technical Support Center. This guide addresses the chromatographic behavior of Dapagliflozin 3-O-glucuronide (Dapa-3-G) . Unlike the lipophilic parent drug (Dapagliflozin), this metabolite possesses a highly polar glucuronic acid moiety, making its retention and peak shape exceptionally sensitive to mobile phase pH and organic modifier composition.
This guide provides mechanistic insights and actionable troubleshooting steps to ensure robust quantification and separation of Dapa-3-G in biological matrices.
Module 1: The Critical Role of pH
The Mechanism
The retention of Dapa-3-G is governed by the ionization state of its carboxylic acid group (part of the glucuronide moiety).
-
pKa of Glucuronide Carboxyl: Approximately 3.2 – 3.5 .
-
Acidic Conditions (pH < 3.0): The carboxyl group is protonated (
). The molecule becomes neutral and relatively more hydrophobic, increasing interaction with the C18 stationary phase. Result: Longer retention, sharper peaks. -
Neutral/Basic Conditions (pH > 4.5): The carboxyl group ionizes (
). The molecule becomes highly polar and is repelled by the hydrophobic C18 chains. Result: Rapid elution (often in the void volume), poor resolution.
Decision Matrix: pH Selection
Figure 1: Decision matrix for selecting mobile phase pH based on analytical goals. Acidic conditions are overwhelmingly preferred for RPLC of glucuronides.
Module 2: Organic Modifier & Gradient Strategy
Methanol vs. Acetonitrile
-
Acetonitrile (ACN): Provides sharper peaks and lower backpressure. However, its high elution strength can cause Dapa-3-G to elute too quickly if the initial gradient is not carefully controlled.
-
Methanol (MeOH): A weaker solvent than ACN. It often provides better selectivity for separating glucuronide isomers (e.g., separating 3-O-glucuronide from 2-O-glucuronide) due to hydrogen bonding capabilities that ACN lacks.
The "Trap and Elute" Gradient
Because Dapa-3-G is polar, starting at high organic % (e.g., >20%) will cause it to co-elute with the void volume (matrix effects zone).
Recommended Gradient Profile:
| Time (min) | % Organic (B) | % Aqueous (A) | Purpose |
|---|---|---|---|
| 0.0 – 1.0 | 5% | 95% | Loading: Traps polar Dapa-3-G at head of column. |
| 1.0 – 6.0 | 5%
Module 3: Troubleshooting Guide (FAQ)
Q1: My Dapa-3-G peak is eluting in the void volume (t0). How do I fix this?
Diagnosis: The analyte is not interacting with the stationary phase. This is usually due to ionization (pH too high) or high initial organic strength. Action Plan:
-
Check pH: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid, pH ~2.6). If using Ammonium Acetate, ensure it is buffered to pH 4.0 or lower if possible, or switch to Formic Acid.
-
Lower Initial Organic: Reduce starting %B to 2-5%.
-
Column Choice: If retention is still poor, switch to a High Strength Silica (HSS) T3 or Polar-Embedded C18 column, which are designed to retain polar compounds in 100% aqueous conditions.
Q2: I see peak tailing for the glucuronide but not the parent drug.
Diagnosis: Secondary interactions between the carboxyl group of the glucuronide and residual silanols on the column, or metal chelation. Action Plan:
-
Increase Buffer Strength: If using 0.01% acid, increase to 0.1%.
-
Add Ammonium: Switch from pure Formic Acid to 10mM Ammonium Formate + 0.05% Formic Acid . The ammonium ions shield silanols more effectively than protons alone.
-
Check Column Age: Older columns lose end-capping, exposing silanols that grab polar metabolites.
Q3: I cannot separate Dapa-3-G from Dapa-2-G (isomer).
Diagnosis: Isomers have identical m/z and very similar hydrophobicity. Standard C18 may not possess the shape selectivity required. Action Plan:
-
Switch Modifier: Change from Acetonitrile to Methanol . The protic nature of MeOH interacts differently with the hydroxyl positions on the glucuronic acid ring.
-
Change Stationary Phase: Use a Phenyl-Hexyl column. The
interactions offer orthogonal selectivity to C18, often resolving structural isomers.
Troubleshooting Workflow
Figure 2: Rapid troubleshooting logic for common Dapagliflozin metabolite chromatography issues.
Module 4: Standard Operating Procedure (SOP)
Objective: Robust separation of Dapagliflozin and Dapagliflozin 3-O-Glucuronide in plasma.
1. Instrumentation: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS). 2. Column: Waters XSelect HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Reasoning: HSS T3 technology is specifically designed to prevent pore dewetting under high aqueous conditions required to retain the glucuronide [1]. 3. Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (pH ~2.6).
-
Phase B: Acetonitrile (100%). 4. Flow Rate: 0.3 mL/min.[1][2] 5. Detection: Negative ESI (Electrospray Ionization).
-
Note: While positive mode is common for the parent, glucuronides often ionize better in negative mode. However, if multiplexing, positive mode with acidic mobile phase is acceptable as the glucuronide forms abundant
or adducts depending on source conditions [2].
6. Expected Performance:
-
Dapa-3-G Retention: ~2.5 - 3.5 min (well retained away from void).
-
Dapagliflozin Retention: ~5.5 - 6.5 min.
-
Resolution: > 2.0.
References
-
Aubry, A. F., et al. (2010). "Validating LC-MS/MS methods for the quantification of dapagliflozin and its metabolite in human plasma." Bioanalysis.
-
FDA Center for Drug Evaluation and Research. (2014). "Clinical Pharmacology and Biopharmaceutics Review: Dapagliflozin (Farxiga)." Application Number: 202293Orig1s000.
-
Obermeier, M., et al. (2010). "In vitro characterization of the metabolism of dapagliflozin." Drug Metabolism and Disposition.
-
Hale, S., et al. (2019). "Impact of mobile phase pH on the retention of ionizable compounds in RPLC." Journal of Chromatography A.
Sources
addressing variability in Dapagliflozin 3-o-glucuronide extraction recovery
Welcome to the Advanced Bioanalytical Support Hub. Topic: Addressing Variability in Dapagliflozin 3-O-Glucuronide (D3OG) Extraction Recovery.
Executive Summary
Dapagliflozin (DAPA) is a selective SGLT2 inhibitor, primarily metabolized by UGT1A9 to the inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG) .[1][2] While the parent drug is lipophilic (LogP ~2.6), the glucuronide metabolite is highly polar and acidic.
The Core Challenge: Researchers often encounter "recovery drift" where D3OG extraction yields fluctuate between 40-80% while the parent DAPA remains stable. This variability is rarely random; it is usually driven by polarity mismatch in Liquid-Liquid Extraction (LLE) or pH-dependent breakthrough in Solid Phase Extraction (SPE).
This guide provides mechanistic troubleshooting to stabilize your recovery and ensure regulatory compliance (FDA/EMA).
Module 1: Root Cause Analysis & Troubleshooting
Issue 1: Low or Variable Recovery using Liquid-Liquid Extraction (LLE)
User Observation: "I am using Ethyl Acetate/MTBE for extraction. DAPA recovery is >90%, but D3OG is <40% and inconsistent."
-
The Science (Why it fails): D3OG contains a glucuronic acid moiety, making it highly hydrophilic and acidic (pKa ~3.0–3.5). Unlike the parent DAPA, D3OG does not partition efficiently into non-polar organic solvents (Ethyl Acetate, Hexane, MTBE), even when acidified.
-
The Protocol Fix: Stop using LLE for D3OG. You must switch to Protein Precipitation (PPT) or Solid Phase Extraction (SPE) . The polarity gap between the parent and metabolite is too wide for a single-solvent LLE method to recover both quantitatively.
Issue 2: High Matrix Effect / Ion Suppression in Protein Precipitation (PPT)
User Observation: "I switched to Methanol PPT. Recovery is high, but the D3OG peak area fluctuates, and the internal standard (IS) response is unstable."
-
The Science: D3OG elutes early on Reverse Phase (C18) chromatography due to its polarity. In PPT samples, endogenous phospholipids also elute early or "bleed" continuously. If D3OG co-elutes with phosphatidylcholines (m/z 184 transition), you will experience severe ion suppression.
-
The Protocol Fix: The "Hybrid" PPT Method Standard PPT traps polar metabolites in the protein pellet. Use this modified workflow to release the drug before precipitation:
-
Aliquot: 50 µL Plasma.
-
Pre-treatment: Add 20 µL 2% Formic Acid in Water . Vortex 30s. ( Reason: Acidification breaks protein binding and protonates the glucuronide, preventing pellet entrapment.)
-
Precipitation: Add 200 µL Acetonitrile (containing Internal Standard).
-
Agitate: Vortex 2 min; Centrifuge at 10,000 x g for 10 min.
-
Clean-up (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) to eliminate matrix effects without losing polar analytes.
-
Issue 3: SPE Breakthrough (Loss of Analyte during Wash)
User Observation: "I am using an HLB cartridge. I see D3OG in my waste/wash steps, leading to poor recovery."
-
The Science: If you load the sample at neutral pH (plasma pH ~7.4), D3OG is ionized (deprotonated, negatively charged). Charged polar molecules do not retain well on standard HLB (Hydrophilic-Lipophilic Balance) sorbents and will wash off with water.
-
The Protocol Fix: pH-Controlled SPE You must suppress ionization during loading.
-
Sorbent: Polymeric HLB (30 mg or 60 mg).
-
Condition: Methanol followed by Water (acidified).[3]
-
Load: Plasma diluted 1:1 with 2% Phosphoric Acid (Target pH 2.0–3.0). Crucial Step.
-
Wash: 5% Methanol in 0.1% Formic Acid. (Do not exceed 5% organic, or D3OG will elute).
-
Elute: 100% Methanol.
-
Module 2: Stability & In-Source Fragmentation (ISF)
Critical Warning: Glucuronides are fragile. In the Mass Spectrometer source (ESI), D3OG can lose the glucuronide group, converting back to DAPA. This creates a false positive increase in the parent drug concentration.
Validation Step:
-
Inject a pure standard of D3OG.
-
Monitor the MRM transition for the Parent DAPA.
-
If you see a peak at the D3OG retention time in the Parent channel, you have ISF.
-
Fix: Lower the Declustering Potential (DP) and Source Temperature until the "ghost" peak is <1% of the parent response.
Module 3: Visual Workflows
Figure 1: Method Selection Decision Tree
Use this logic to select the correct extraction methodology based on your sensitivity needs.
Caption: Decision logic for selecting Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE) based on sensitivity requirements.
Figure 2: The Optimized SPE Protocol (High Recovery)
Follow this exact sequence to prevent D3OG breakthrough.
Caption: Optimized HLB SPE workflow ensuring protonation of the glucuronide for maximum retention.
Module 4: Quantitative Data & Specifications
Table 1: Comparison of Extraction Methodologies for D3OG
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Optimized SPE (HLB) |
| Recovery (D3OG) | Poor (< 40%) | High (> 90%) | Excellent (95-100%) |
| Recovery (Parent) | Excellent (> 90%) | High (> 90%) | Excellent (95-100%) |
| Matrix Effect | Low | High (Risk of Suppression) | Minimal (< 10%) |
| Throughput | Medium | High | Medium |
| Suitability | Not Recommended | Routine PK / High Dose | Trace Analysis / Toxicology |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use the same internal standard (IS) for both Dapagliflozin and D3OG?
-
Answer: It is highly risky. You should use a stable isotope-labeled IS for each analyte (e.g., DAPA-d5 and D3OG-d5). If you use DAPA-d5 to quantify D3OG, the matrix effects will not be compensated correctly because the two compounds elute at different times and experience different suppression zones.
Q2: Why does my D3OG peak split or tail significantly?
-
Answer: This is often a solvent mismatch. D3OG is very polar. If you inject a 100% Methanol extract onto a high-aqueous initial gradient (e.g., 95% Water), the metabolite will travel faster than the solvent plug, causing peak distortion.
-
Fix: Evaporate the eluate and reconstitute in a solvent matching your initial mobile phase (e.g., 90% Water / 10% Methanol).
Q3: Is D3OG light-sensitive?
-
Answer: No, but it is temperature-sensitive in urine samples due to bacterial beta-glucuronidase activity which can hydrolyze it back to the parent. Always process urine samples on ice and consider adding a glucuronidase inhibitor if storage is prolonged.
References
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition.[1][2][4]
-
FDA Center for Drug Evaluation and Research. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Aubry, A.F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.[1] Bioanalysis.[1][4][5][6][7][8][9][10][11]
-
Hiral S. Popaniya, et al. (2025).[10] Eco-Friendly LC-MS/MS Method for Quantification of Dapagliflozin and Linagliptin in Combined Dosage Form.[10] Current Trends in Biomedical and Pharmaceutical Sciences.
Sources
- 1. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. ijsart.com [ijsart.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. ijrar.org [ijrar.org]
Validation & Comparative
Analytical Cross-Validation Guide: Dapagliflozin & Dapagliflozin 3-O-Glucuronide (D3OG)
Executive Summary
Context: Dapagliflozin is a selective SGLT2 inhibitor primarily cleared via UGT1A9-mediated metabolism to the inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG).[1][2] In plasma, D3OG circulates at higher concentrations than the parent drug. The Challenge: The structural similarity and potential for in-source fragmentation of the glucuronide back to the parent drug pose a significant risk to bioanalytical accuracy. The Solution: This guide validates the superiority of Negative Electrospray Ionization (ESI-) LC-MS/MS over HPLC-UV and Positive ESI, emphasizing chromatographic separation to prevent metabolite interference.
Analyte Profile & Metabolic Context[1][2][3][4][5]
Understanding the physicochemical shift from parent to metabolite is prerequisite to method design.
| Feature | Dapagliflozin (Parent) | Dapagliflozin 3-O-Glucuronide (D3OG) |
| Role | Active SGLT2 Inhibitor | Inactive Major Metabolite (60% of dose) |
| MW | ~408.8 Da | ~584.9 Da |
| Polarity | Lipophilic (LogP ~2.4) | Highly Polar (Hydrophilic) |
| Key Transformation | N/A | UGT1A9 Glucuronidation at C-3 position |
| Primary Ion (ESI-) | m/z 407 [M-H]⁻ | m/z 583 [M-H]⁻ |
Metabolic Pathway Visualization
The following diagram illustrates the conversion and the critical analytical risk point (In-Source Fragmentation).
Figure 1: Metabolic pathway of Dapagliflozin via UGT1A9 and the analytical risk of D3OG reverting to parent ion during ionization.
Method Comparison: Selecting the Gold Standard
While HPLC-UV is cost-effective for formulation analysis, it lacks the sensitivity for biological matrices. The critical comparison lies between Positive and Negative ESI modes in LC-MS/MS.
| Parameter | LC-MS/MS (Negative ESI) | LC-MS/MS (Positive ESI) | HPLC-UV (224 nm) |
| Sensitivity (LOQ) | High (0.1 - 1.0 ng/mL) | Moderate (Requires Adducts) | Low (1.5 µg/mL) |
| Selectivity | Excellent (Specific fragmentation) | Good (Subject to adduct variability) | Poor (Matrix interference) |
| D3OG Detection | Direct (Deprotonated ion stable) | Difficult (Poor ionization) | Possible (if resolved) |
| Primary Risk | In-source fragmentation of D3OG | Unstable Ammonium adducts [M+NH4]⁺ | Co-elution with plasma proteins |
| Verdict | Recommended for Bioanalysis | Alternative only | QC/Formulation only |
Expert Insight: Why Negative Mode?
Dapagliflozin contains chlorinated and sugar moieties that ionize efficiently in negative mode ([M-H]⁻). Positive mode often relies on ammonium adducts ([M+NH4]⁺), which can be thermally unstable and lead to reproducible issues during the desolvation process in the MS source.
Validated Protocol: LC-MS/MS (Negative Mode)
This protocol is designed to ensure separation of D3OG from Dapagliflozin to negate in-source fragmentation errors.
A. Sample Preparation (Protein Precipitation)
Rationale: LLE is cleaner, but PPT is faster and recovers the polar glucuronide more effectively.
-
Aliquot: Transfer 100 µL of human plasma (K2EDTA) to a tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., D5-Dapagliflozin or Empagliflozin) at 500 ng/mL.
-
Precipitation: Add 400 µL of Methanol (cold). Note: Acetonitrile can sometimes cause glucuronide precipitation; Methanol is preferred for polarity matching.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer: Inject 5-10 µL of the supernatant.
B. Chromatographic Conditions[3][6][7][8][9][10][11][12]
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH ~6.0).
-
Mobile Phase B: Acetonitrile:Methanol (50:50).
-
Gradient:
-
0-1.0 min: 20% B (Divert to waste to remove salts).
-
1.0-4.0 min: Ramp to 80% B (Elute D3OG first, then Dapa).
-
4.0-5.0 min: Hold 80% B.
-
5.1 min: Re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
C. Mass Spectrometry Parameters (Triple Quadrupole)
-
Spray Voltage: -3500 V to -4500 V.
-
Gas Temp: 300°C (Keep moderate to minimize D3OG thermal degradation).
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 20-25 | Loss of fragment |
| D3OG | 583.1 [M-H]⁻ | 407.1 | 15-20 | Loss of Glucuronide |
| IS (Empagliflozin) | 449.1 [M-H]⁻ | 371.1 | 20 | Structural analog |
Critical Validation: The "In-Source" Check
The Self-Validating Step: You must prove that D3OG is not converting to Dapagliflozin in the source and affecting quantitation.
-
Inject pure D3OG standard at high concentration (e.g., 1000 ng/mL).
-
Monitor the Dapagliflozin channel (407->329).
-
Observation: You will likely see a peak in the Dapa channel.
-
If the peak elutes at the D3OG retention time: This is In-Source Fragmentation .
-
If the peak elutes at the Dapa retention time: Your standard is contaminated with parent drug.
-
-
Resolution Requirement: The chromatographic resolution (Rs) between the D3OG peak and the Dapa peak must be > 1.5. If they co-elute, the in-source fragment of D3OG will be indistinguishable from the actual Dapa, causing massive overestimation of the parent drug.
Analytical Workflow Diagram
Figure 2: Analytical decision matrix emphasizing the necessity of chromatographic resolution.
References
-
Aubry, A. et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.[4] Bioanalysis.[2][3][4][6][5][7][8] Link
-
Kasichayanula, S. et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. British Journal of Clinical Pharmacology. Link
-
Zhang, J. et al. (2022).[9] A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. PubMed. Link
-
Obermeier, M. et al. (2010). In vitro characterization of the metabolism of dapagliflozin. Drug Metabolism and Disposition.[10][11] (Confirming UGT1A9 pathway).[10][12]
-
FDA Clinical Pharmacology Review. (2014). Dapagliflozin (Farxiga) NDA 202293. (Source of metabolic ratio data). Link
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method_ [cjap.ytbmed.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Quantification of Dapagliflozin 3-O-Glucuronide
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Version: 1.0 (Current Consensus)[1]
Executive Summary
This guide establishes a standardized framework for the quantification of Dapagliflozin 3-O-glucuronide (D3OG), the major pharmacologically inactive metabolite of the SGLT2 inhibitor Dapagliflozin. While Dapagliflozin quantification is routine, the glucuronide metabolite presents specific challenges regarding polarity, ionization efficiency in negative mode, and potential interference from isobaric isomers. This document synthesizes data from multiple validation studies to provide a "Gold Standard" protocol for inter-laboratory comparison, ensuring regulatory compliance (FDA/EMA) and data reproducibility.
Scientific Foundation & Mechanism[1][2]
Metabolic Context
Dapagliflozin is primarily cleared via UGT1A9-mediated glucuronidation to D3OG.[1][2][3][4] Unlike acyl glucuronides, which are reactive and potentially toxic, D3OG is an ether glucuronide (linked at the C3 hydroxyl group of the glucose moiety). This structural distinction confers high chemical stability in plasma, simplifying sample handling compared to labile acyl glucuronides.
Structural Considerations
-
Molecular Weight: 585.0 g/mol [6]
-
Key Characteristic: High polarity requiring specific LC retention strategies to prevent ion suppression at the solvent front.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation pathway relevant to this quantification.
Caption: Primary metabolic clearance pathway of Dapagliflozin via UGT1A9 to the stable ether glucuronide D3OG.[1][2]
Consensus Experimental Protocol
To ensure inter-laboratory comparability, the following protocol synthesizes the most robust conditions identified in validation literature.
Reagents & Standards
-
Reference Standard: Dapagliflozin 3-O-glucuronide (Purity >98%).[1][2][7][8]
-
Internal Standard (IS): Dapagliflozin 3-O-glucuronide-d5 (Deuterated) is preferred over analog IS (e.g., Canagliflozin) to compensate for matrix effects and ionization variability.[1][2]
Sample Preparation: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is less efficient for the polar glucuronide.[1][2] Protein precipitation with Methanol is the consensus method for high recovery (>90%).[1]
Protocol Steps:
-
Aliquot 100 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of Methanol (cold) to precipitate proteins.
-
Note: Acetonitrile can be used but Methanol often yields better peak shape for this specific glucuronide.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilute with 100 µL of water (or mobile phase A) to match initial mobile phase composition (prevents peak broadening).
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500, Waters Xevo TQ-XS).[1][2]
Chromatography (LC):
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent C18.[1][2]
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5-4.0).[1][2]
-
Mobile Phase B: Methanol (or Acetonitrile/Methanol 50:50).[1][2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution of D3OG |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
Mass Spectrometry (MS):
-
Source Temp: 300°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| D3OG | 583.2 [M-H]⁻ | 407.1 [Aglycone]⁻ | 20-30 | Quantifier |
| D3OG | 583.2 [M-H]⁻ | 113.0 / 175.0 | 35-45 | Qualifier |
| D3OG-d5 (IS) | 588.2 [M-H]⁻ | 412.1 [Aglycone]⁻ | 20-30 | Quantifier |[1][2]
Inter-Laboratory Validation Framework
When comparing performance across laboratories, the following acceptance criteria must be met. This framework is based on FDA/EMA Bioanalytical Method Validation (BMV) guidelines.[1][2]
Performance Metrics Table
| Parameter | Acceptance Criteria | Inter-Lab Comparison Goal |
| Linearity Range | 2.0 – 800 ng/mL | r² > 0.995 across all labs |
| Accuracy (Bias) | ±15% (±20% at LLOQ) | Mean bias < 10% |
| Precision (CV) | <15% (<20% at LLOQ) | Inter-lab CV < 15% |
| Recovery | Consistent (>80% preferred) | Within ±15% of consensus mean |
| Matrix Effect | 85% - 115% | IS-normalized factor ~1.0 |
| Stability | Benchtop: >24h | Verify "Ether" stability vs Acyl |
Incurred Sample Reanalysis (ISR)
To validate the method's robustness in actual patient samples (which may contain co-medications or variable matrix components), ISR is mandatory.[1][2]
-
Requirement: Reanalyze 10% of study samples.
-
Pass Criteria: Two-thirds (67%) of repeated results must be within 20% of the original value.
Troubleshooting & Optimization Logic
Use this decision tree to resolve common quantification issues during inter-lab transfer.
Caption: Decision tree for troubleshooting common LC-MS/MS bioanalytical issues with polar glucuronides.
References
-
Aubry, A. F., et al. (2010).[2] Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis, 2(12), 2001–2009.[1][2] Link
-
Zhang, J., et al. (2025).[1][2] A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma.[5] Biomedical Chromatography.[2][9][10][11] Link (Note: Cited as recent validation source).
-
Kasichayanula, S., et al. (2013).[1][2] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics, 53, 17–27. Link[1][2]
-
PubChem. (2025).[1][2][6] Dapagliflozin 3-O-glucuronide Compound Summary. National Library of Medicine. Link[1][2]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]
- 4. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. ijsart.com [ijsart.com]
- 11. abap.co.in [abap.co.in]
Comparative Guide: Dapagliflozin 3-O-glucuronide Levels in Plasma vs. Urine
[1]
Executive Summary
The "Metabolic Switch": From Systemic Activity to Renal Elimination
In the pharmacokinetic lifecycle of Dapagliflozin (a selective SGLT2 inhibitor), a critical inversion occurs between the systemic circulation and renal excretion. While the parent drug, Dapagliflozin , drives the therapeutic effect (glucosuria) in the plasma and kidney proximal tubules, it is the inactive metabolite, Dapagliflozin 3-O-glucuronide (D3OG) , that dominates the urinary profile.[1][2]
Understanding this ratio is critical for researchers investigating renal clearance mechanisms, drug-drug interactions (DDIs) involving UGT enzymes, and dosing adjustments in Chronic Kidney Disease (CKD).[1] This guide provides a technical comparison of D3OG levels in plasma versus urine, supported by mechanistic pathways and bioanalytical protocols.
Mechanistic Pathway: Formation and Elimination
Dapagliflozin is extensively metabolized, primarily by the enzyme UGT1A9 (uridine diphosphate-glucuronosyltransferase 1A9), located in both the liver and the kidney. This reaction conjugates glucuronic acid to the parent molecule, rendering it pharmacologically inactive against SGLT2.
The Renal Handling Mechanism
-
Glomerular Filtration: Both parent and D3OG are filtered.
-
Active Secretion: D3OG is a substrate for organic anion transporters (likely OAT3 ) in the proximal tubule, facilitating its active secretion into urine.
-
Reabsorption: Dapagliflozin is lipophilic and significantly reabsorbed, whereas the polar D3OG is trapped in the filtrate, leading to its high urinary recovery.
Pathway Visualization
Figure 1: The metabolic conversion of Dapagliflozin to D3OG and subsequent renal elimination pathways.[1]
Comparative Pharmacokinetics: Plasma vs. Urine
The following data summarizes the mass balance and exposure metrics observed in healthy human subjects following a standard 10 mg oral dose.
Quantitative Comparison Table
| Parameter | Dapagliflozin (Parent) | Dapagliflozin 3-O-glucuronide (D3OG) | Interpretation |
| Pharmacological Activity | Potent SGLT2 Inhibitor (IC50 ~1.2 nM) | Inactive (>2600-fold less potent) | Efficacy depends on Parent; Elimination depends on D3OG.[1][3][4][5][6] |
| Plasma Exposure (AUC) | High | Higher than Parent (AUC ratio ~1.1–1.[1]2) | Systemic exposure to the metabolite exceeds the parent drug. |
| Plasma Protein Binding | ~91% | ~90% | Both are highly bound, limiting filtration-only clearance.[1] |
| Urinary Recovery (% Dose) | < 2% | ~ 61% | The defining contrast. Urine analysis detects almost exclusively D3OG.[1] |
| Elimination Half-life | ~12.9 hours | ~12–15 hours | Formation rate limited; metabolite elimination tracks parent elimination.[1] |
| Renal Clearance Mechanism | Minimal (Reabsorbed) | Active Secretion (OAT3) + Filtration | D3OG clearance is sensitive to renal transporter inhibition.[1] |
Impact of Renal Impairment (CKD)
In patients with moderate to severe renal impairment (eGFR < 60 mL/min), the balance shifts further:
-
D3OG Accumulation: Systemic exposure (AUC) of D3OG increases significantly (up to 52% higher in severe impairment) because its renal clearance is compromised.[1]
-
Parent Drug Stability: Dapagliflozin exposure remains relatively stable or increases slightly, but its efficacy (glucose excretion) drops because the filtered load of glucose decreases.
Experimental Protocols: Bioanalysis (LC-MS/MS)
To accurately compare levels, researchers must use a validated LC-MS/MS method capable of separating the polar glucuronide from the parent drug.
Method Development Strategy
-
Matrix: Plasma (requires protein precipitation) vs. Urine (requires dilution).[1]
-
Ionization: Negative Electrospray Ionization (ESI-) is preferred for Dapagliflozin due to its chlorinated nature and ability to form stable adducts (Acetate or Formate).[1]
-
Adduct Formation: Dapagliflozin often forms an acetate adduct [M+CH3COO]- (m/z 467) or formate adduct [M+HCOO]- (m/z 453).[1]
Bioanalytical Workflow
Figure 2: Standardized LC-MS/MS workflow for simultaneous quantification.[1]
Detailed Protocol Steps
Step 1: Sample Preparation[1]
-
Plasma: Add 300 µL of Methanol (containing Internal Standard, e.g., Dapagliflozin-d5) to 100 µL of plasma. Vortex for 1 min. Centrifuge at 13,000 rpm for 10 min. Inject supernatant.[1]
-
Urine: Dilute urine 1:10 or 1:20 with mobile phase to bring D3OG concentrations within the linear range (urine levels are often >50 µg/mL).
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).
-
Mobile Phase B: Acetonitrile (or Methanol).[1]
-
Gradient: 30% B to 90% B over 3-5 minutes. (D3OG elutes earlier than Dapagliflozin due to higher polarity).[1]
Step 3: MS/MS Transitions (Negative Mode)
Optimize for the following transitions. Note: Exact m/z depends on the specific adduct formed in your mobile phase.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type |
| Dapagliflozin | m/z 467.1 [M+CH3COO]- | m/z 329.1 | Loss of sugar moiety + acetate |
| D3OG | m/z 583.1 [M-H]- | m/z 407.1 | Loss of Glucuronic Acid (176 Da) |
| IS (Dapa-d5) | m/z 472.1 [M+CH3COO]- | m/z 334.1 | Deuterated analog |
Validation Note: Ensure the D3OG standard is free of parent drug impurities, as in-source fragmentation of D3OG can sometimes mimic the parent drug signal if chromatographic separation is poor.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. Kasichayanula S, et al. (2014).[1] Clinical Pharmacokinetics.
-
A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. Kasichayanula S, et al.[1] (2013).[1] CPT: Pharmacometrics & Systems Pharmacology.[1]
-
Metabolism and Disposition of Dapagliflozin in Humans. Obermeier M, et al. (2010).[1] Drug Metabolism and Disposition.[2][3][4]
-
A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Zhang Y, et al. (2025).[1][5][6][7][8] Journal of Chromatographic Science. [1]
Sources
- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Dapagliflozin 3-o-glucuronide and other dapagliflozin metabolites
[1][2][3][4]
Executive Summary
Dapagliflozin (Farxiga/Forxiga) represents a shift in modern drug design, moving away from CYP-dominated clearance to Phase II conjugation. Its primary metabolite, Dapagliflozin 3-O-glucuronide (D3OG) , accounts for 60-75% of the circulating drug material but is pharmacologically inactive. This distinction is critical for researchers: measuring the parent drug assesses efficacy, while measuring D3OG assesses clearance capacity (specifically UGT1A9 activity) and renal elimination kinetics.
This guide provides a technical comparison of the parent drug against its metabolic derivatives, focusing on the structural, pharmacological, and analytical distinctions required for rigorous drug development.
Part 1: The Metabolic Landscape
Dapagliflozin is extensively metabolized, primarily in the liver and kidneys.[1][2] Unlike many earlier generation oral antidiabetics, it undergoes minimal oxidative metabolism (CYP-mediated).
Primary Pathway: Glucuronidation
The dominant pathway is the direct conjugation of the hydroxyl group at the C-3 position of the sugar moiety with glucuronic acid. This reaction is catalyzed almost exclusively by UGT1A9 .[3][4]
Secondary Pathways: Oxidation
Minor oxidative pathways (mediated by CYP2C9, CYP2D6, and CYP3A4) produce metabolites such as benzylic hydroxy-dapagliflozin and desethyl-dapagliflozin. These account for <10% of total clearance and are generally considered negligible in plasma.
Visualization: Metabolic Pathway
The following diagram illustrates the conversion of Dapagliflozin to its metabolites, highlighting the enzyme specificity.
Figure 1: Metabolic pathway of Dapagliflozin showing the dominance of UGT1A9-mediated glucuronidation over CYP-mediated oxidation.
Part 2: Comparative Profile (Parent vs. Metabolites)
The following table synthesizes the physicochemical and pharmacological differences. Note the drastic loss of potency in the glucuronide, which acts as a safety feature of the drug—accumulation of the metabolite in renal failure does not increase hypoglycemia risk.
Table 1: Pharmacological & Structural Comparison
| Feature | Dapagliflozin (Parent) | Dapagliflozin 3-O-glucuronide (D3OG) | Oxidative Metabolites |
| Molecular Weight | 408.88 g/mol | 584.99 g/mol | Variable (~424 g/mol ) |
| Primary Target | SGLT2 (Kidney) | None (Inactive) | SGLT2 (Weak/Variable) |
| Potency (IC50/EC50) | 1.1 – 1.2 nM (Highly Potent) | ~2.9 µM (>2400x less potent) | >100 nM (Weak) |
| Plasma Exposure | ~25-30% of circulating material | 60-75% of circulating material | <5% |
| Lipophilicity | High (Hydrophobic) | Low (Hydrophilic/Polar) | Moderate |
| Elimination Route | Metabolism (UGT1A9) | Renal Excretion (Active Transport) | Fecal/Renal |
| Clinical Significance | Efficacy Driver | Clearance Marker | Negligible |
Key Insight: The 2400-fold reduction in potency for D3OG confirms that despite its high plasma concentration, it contributes zero to the therapeutic effect. This contrasts with drugs like active prodrugs or those with active metabolites (e.g., risperidone).
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying D3OG requires specific attention to in-source fragmentation . Glucuronides are thermally labile; if they break down inside the mass spectrometer source before detection, they will mimic the parent drug, leading to a gross overestimation of Dapagliflozin levels.
Protocol: Simultaneous Quantification of Dapagliflozin & D3OG[10][11]
Objective: Separate and quantify parent and glucuronide in human plasma.[5][6][7]
1. Sample Preparation (Protein Precipitation)
-
Reagent: Methanol (MeOH) or Acetonitrile (MeCN) containing internal standard (e.g., D5-Dapagliflozin).
-
Procedure:
-
Aliquot 100 µL plasma into a 96-well plate.
-
Add 300 µL precipitation reagent.
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
-
Transfer supernatant to a fresh plate. Dilute 1:1 with water to match initial mobile phase conditions.
-
2. Chromatographic Separation (HPLC/UPLC)
-
Column: C18 Phase (e.g., Waters XSelect HSS T3 or Agilent Poroshell 120 EC-C18).
-
Why: HSS T3 retains polar compounds (glucuronides) better than standard C18, preventing D3OG from eluting in the void volume.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid or 10mM Ammonium Formate in Water.
-
B: Acetonitrile or Methanol.
-
-
Gradient: Linear gradient from 10% B to 90% B over 3-5 minutes.
3. Mass Spectrometry (MS/MS) Settings[6][7][8][9]
-
Ionization: ESI Negative Mode (ESI-).
-
Why: Dapagliflozin and its metabolites form stable [M-H]- or [M+HCOO]- adducts. Negative mode often yields lower background noise for chlorinated carbohydrates.
-
-
MRM Transitions (Critical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | Loss of C3H6O2 (sugar frag) |
| D3OG | 583.2 [M-H]⁻ | 407.1 | Loss of Glucuronic Acid (-176) |
| IS (D5-Dapa) | 412.1 [M-H]⁻ | 334.1 | Isotope shift |
4. Quality Control: The "Source Fragmentation" Check
To validate the method, inject a pure standard of D3OG (without parent). Monitor the Dapagliflozin transition (407 -> 329).
-
Acceptance Criteria: The response in the parent channel must be <0.5% of the D3OG response.
-
Troubleshooting: If parent signal is detected at the D3OG retention time, lower the Desolvation Temperature and Cone Voltage .
Visualization: Analytical Workflow
Figure 2: LC-MS/MS workflow emphasizing the critical ionization step to prevent metabolite degradation.
Part 4: Clinical & Safety Implications
Renal Impairment
Since D3OG is eliminated via the kidneys, patients with Chronic Kidney Disease (CKD) show a marked accumulation of D3OG in plasma.
-
Observation: In severe renal impairment, D3OG AUC (Area Under Curve) increases significantly compared to healthy controls.
-
Safety: Because D3OG is inactive (see Table 1), this accumulation does not result in increased hypoglycemia or toxicity. This allows Dapagliflozin to be used in CKD patients (down to eGFR 25-30 mL/min) for renal protection without dose adjustment for toxicity reasons.
Drug-Drug Interactions (DDI)
-
UGT1A9 Inducers: Rifampin can induce UGT1A9, accelerating the conversion of Dapagliflozin
D3OG, thereby reducing the efficacy of the parent drug. -
UGT1A9 Inhibitors: Mefenamic acid is a strong UGT1A9 inhibitor. Co-administration could theoretically delay D3OG formation and increase parent drug exposure, though clinical data suggests this is rarely clinically significant due to the wide therapeutic index.
References
-
European Medicines Agency (EMA). (2012). Assessment Report: Forxiga (dapagliflozin).[10] Procedure No. EMEA/H/C/002322. Retrieved from [Link]
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in humans and preclinical species. Drug Metabolism and Disposition, 38(3). Retrieved from [Link]
-
Kasichayanula, S., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics, 53, 17–27. Retrieved from [Link]
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Farxiga (dapagliflozin). Application Number: 202293Orig1s000. Retrieved from [Link]
-
Aubry, A.F., et al. (2010). Validating an LC-MS/MS method for the quantification of dapagliflozin in human plasma: Overcoming stability issues of the glucuronide metabolite. Bioanalysis, 2(12).[8] Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapagliflozin | 461432-26-8 [chemicalbook.com]
- 3. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic Profiling of the Effects of Dapagliflozin in Heart Failure with Reduced Ejection Fraction: DEFINE-HF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomics‐based molecular pathway analysis of how the sodium‐glucose co‐transporter‐2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
Dapagliflozin 3-O-glucuronide vs. Dapagliflozin 2-O-glucuronide: A Characterization & Bioanalytical Comparison Guide
Executive Summary
Dapagliflozin 3-O-glucuronide (D3OG) is the primary circulating metabolite of the SGLT2 inhibitor dapagliflozin, accounting for approximately 60% of the administered dose.[1] It is pharmacologically inactive and formed predominantly by UGT1A9 .
Dapagliflozin 2-O-glucuronide (D2OG) is a minor regioisomer.[2] While physiologically negligible in most patients, it represents a critical analytical challenge . Because D2OG is isobaric (same mass) to D3OG, it can co-elute during LC-MS/MS analysis, leading to overestimation of the major metabolite.[2]
This guide provides the technical framework to distinguish these isomers, validating assay specificity for regulatory compliance (MIST guidelines).
Metabolic Landscape & Regioselectivity[2]
The metabolism of dapagliflozin is driven by uridine 5'-diphospho-glucuronosyltransferases (UGTs).[2] The dapagliflozin molecule is a C-glucoside; glucuronidation occurs on the hydroxyl groups of the glucose moiety.
Regioselectivity Mechanism[2]
-
Major Pathway (C3-OH): UGT1A9 exhibits high regioselectivity for the C3-hydroxyl position of the dapagliflozin glucose ring.[2] This formation is favored due to the steric accessibility and specific binding pocket orientation of UGT1A9.
-
Minor Pathway (C2-OH): The C2-hydroxyl is adjacent to the bulky aglycone (the diarylmethane structure).[2] Steric hindrance significantly reduces the catalytic efficiency of UGTs at this position, making D2OG a trace metabolite.
Pathway Visualization
The following diagram illustrates the bifurcation of dapagliflozin metabolism, highlighting the dominance of the 3-O pathway.
Figure 1: Metabolic bifurcation of dapagliflozin. UGT1A9 drives the formation of the 3-O-glucuronide, while the 2-O-glucuronide is a minor product limited by steric constraints.[2]
Physicochemical & Mass Spectrometric Comparison
Both compounds are glucuronide conjugates with identical molecular formulas (
| Feature | Dapagliflozin 3-O-glucuronide (D3OG) | Dapagliflozin 2-O-glucuronide (D2OG) |
| Role | Major circulating metabolite (>60% of dose).[1][2] | Analytical interference / Trace metabolite.[2] |
| Precursor Ion (ESI-) | m/z 583.1 [M-H]⁻ | m/z 583.1 [M-H]⁻ |
| Key Product Ion | m/z 407.1 (Aglycone, loss of glucuronic acid) | m/z 407.1 (Aglycone, loss of glucuronic acid) |
| Polarity | Slightly more polar (elutes earlier in RP-LC).[2] | Slightly less polar (elutes later in RP-LC).[2]* |
| Stability | Stable in plasma; susceptible to β-glucuronidase.[2] | Stable; susceptible to β-glucuronidase.[2] |
| Pharmacology | Inactive (does not inhibit SGLT2).[2] | Inactive. |
*Note: Elution order depends on the specific stationary phase (e.g., C18 vs. Phenyl-Hexyl).[2] In standard C18, the 3-O often elutes before the 2-O due to intramolecular hydrogen bonding differences.[2]
Analytical Differentiation Strategy (LC-MS/MS)
To validate a bioanalytical method for D3OG, you must prove that D2OG does not co-elute. If they co-elute, the assay is not specific.
Critical Workflow: Chromatographic Resolution
Since the MRM transitions (583.1 → 407.1) are identical, retention time (RT) is the only discriminator.
-
Column Selection: A high-strength silica (HSS) T3 column or a Phenyl-Hexyl column is recommended over standard C18.[2] These phases provide better selectivity for positional isomers of polar glucuronides.
-
Mobile Phase: Use Methanol/Water with 0.1% Formic Acid.[2] Acetonitrile can sometimes cause peak merging of glucuronide isomers.
-
Gradient: A shallow gradient (e.g., 20% B to 40% B over 10 minutes) is required to pull the two peaks apart.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow emphasizing the critical checkpoint of chromatographic resolution between the 3-O and 2-O isomers.
Experimental Protocols
Protocol A: Enzymatic Synthesis of Standards (Self-Validating)
If commercial standards are unavailable, use this protocol to generate a mixture of glucuronides to define retention times.[2]
Reagents:
-
Dapagliflozin (10 mM in DMSO).[2]
-
Human Liver Microsomes (HLM) (contains all UGTs).[2]
-
Recombinant UGT1A9 (specific for 3-O).[2]
-
UDP-glucuronic acid (UDPGA) cofactor.[2]
-
Alamethicin (pore-forming peptide to activate microsomes).[2]
Procedure:
-
Incubation 1 (Reference): Mix rUGT1A9 (0.5 mg/mL), Dapagliflozin (50 µM), UDPGA (2 mM), and MgCl2 (5 mM) in Tris buffer (pH 7.4). Incubate at 37°C for 60 min.
-
Result: Produces almost exclusively D3OG .[2]
-
-
Incubation 2 (Mixture): Mix HLM (0.5 mg/mL) with the same components. Incubate at 37°C for 60 min.
-
Result: Produces primarily D3OG, but may generate trace D2OG or other isomers depending on donor variability.
-
-
Quench: Stop reaction with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g.
-
Validation: Inject both samples. The major peak in Incubation 1 defines the D3OG retention time. Any other peak appearing in Incubation 2 (or in patient samples) with the same mass transition is a potential interference (D2OG).
Protocol B: LC-MS/MS Specificity Check
System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent). Column: Waters XSelect HSS T3 (2.1 x 100mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
Detection: Negative Mode ESI.
Success Criteria:
-
D3OG should elute as a sharp peak (e.g., RT = 5.2 min).[2]
-
D2OG (if present/spiked) should resolve with a resolution factor (
) > 1.5 (e.g., RT = 5.8 min).[2]
References
-
Kasichayanula, S., et al. (2014).[2] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics.
-
Obermeier, M., et al. (2010).[2] In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in humans and preclinical species. Drug Metabolism and Disposition.
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Farxiga (Dapagliflozin). FDA Access Data.
-
Aubry, A.F., et al. (2010).[2] Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and diabetic rat plasma.[2] Bioanalysis.
Sources
head-to-head comparison of different LC-MS/MS platforms for Dapagliflozin 3-o-glucuronide
Executive Summary
Dapagliflozin 3-O-glucuronide (D3OG) represents the primary metabolic clearance pathway of the SGLT2 inhibitor Dapagliflozin.[1][2] Unlike its lipophilic parent, D3OG is highly polar and susceptible to in-source fragmentation, creating a unique bioanalytical challenge: metabolite-to-parent conversion .
This guide compares the three dominant LC-MS/MS platforms—Sciex QTRAP 6500+ , Waters Xevo TQ-XS , and Agilent 6495C —specifically for the quantification of D3OG. While all three are capable, they offer distinct advantages depending on whether your priority is sensitivity, polarity switching speed, or matrix robustness.
Analyte Profile & Bioanalytical Challenges
| Property | Dapagliflozin (Parent) | Dapagliflozin 3-O-Glucuronide (Metabolite) |
| MW | ~408.8 Da | ~584.5 Da |
| Polarity | Lipophilic (LogP ~2.4) | Hydrophilic (Polar) |
| Ionization | ESI+ (Ammonium adduct) or ESI- | ESI- (Preferred) |
| Critical Risk | Matrix suppression | In-source fragmentation (Converts to parent signal) |
The "Crosstalk" Danger:
D3OG can lose the glucuronide moiety in the ion source (m/z 583
Platform Comparison: The "Big Three"
Option A: Sciex QTRAP 6500+
The Polarity Switching Specialist
-
Best For: High-throughput labs quantifying Parent (Pos) and Metabolite (Neg) in a single injection.
-
Key Advantage: The IonDrive™ technology allows for ultra-fast polarity switching (5 ms). If your method detects Dapagliflozin as an ammonium adduct
in positive mode and D3OG in negative mode, the 6500+ offers the best duty cycle, preserving data points across narrow UPLC peaks. -
D3OG Performance: Excellent linearity (
ng/mL). The curved LINAC collision cell reduces crosstalk, which is vital when monitoring the transition m/z 583 407.
Option B: Agilent 6495C
The Negative Mode Sensitivity Leader
-
Best For: Ultra-trace quantification of D3OG in limited sample volumes (e.g., pediatric or CSF samples).
-
Key Advantage: The iFunnel technology (Agilent Jet Stream) is exceptionally efficient at focusing negative ions. Recent literature (2025) highlights the 6495 series achieving LLOQs as low as 2 ng/mL for D3OG using pure negative mode for both analytes.
-
D3OG Performance: Superior signal-to-noise in negative ESI. The hexabore capillary enhances desolvation, critical for stable glucuronide signals.
Option C: Waters Xevo TQ-XS
The Robustness Workhorse
-
Best For: "Dirty" matrices (urine, high-lipid plasma) where instrument uptime is critical.
-
Key Advantage: StepWave XS ion guide. This off-axis design actively removes neutral contaminants (proteins/lipids that pass extraction) before they hit the detector. For urine analysis (where D3OG concentrations are high but matrix is complex), this prevents source fouling.
-
D3OG Performance: The UniSpray source (optional) can sometimes enhance ionization for polar compounds like glucuronides better than standard ESI.
Summary Table: Technical Specifications
| Feature | Sciex QTRAP 6500+ | Agilent 6495C | Waters Xevo TQ-XS |
| Ion Source | Turbo V™ (Orthogonal) | Jet Stream (Thermal Gradient) | ZSpray™ / UniSpray |
| Polarity Switching | 5 ms (Fastest) | ~30 ms | ~20 ms |
| Negative Mode Sensitivity | High | Ultra-High (iFunnel) | High (StepWave) |
| Rec. Column Chemistry | Phenyl-Hexyl | Poroshell 120 EC-C18 | HSS T3 (Best Retention) |
| Linearity Range (Typical) | 1.0 – 1000 ng/mL | 0.5 – 1000 ng/mL | 1.0 – 1000 ng/mL |
The "Gold Standard" Experimental Protocol
This protocol synthesizes the best practices from recent literature, utilizing a Waters HSS T3 column (superior for polar retention) with Negative Mode ESI (simplifies MS duty cycle).
A. Sample Preparation (Protein Precipitation)
Avoid LLE for D3OG as it is too polar to extract efficiently with ethyl acetate/hexane.
-
Aliquot: Transfer
human plasma into a 96-well plate. -
Spike: Add
Internal Standard (Dapagliflozin-D5 and D3OG-D5). -
Precipitate: Add
Acetonitrile (0.1% Formic Acid). -
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at
. -
Dilute: Transfer
supernatant to a fresh plate and dilute with water (matches initial mobile phase to prevent peak broadening).
B. LC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (
mm, ).-
Why? The T3 bonding withstands 100% aqueous starts, essential for retaining the polar D3OG.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or ~5.0).
-
Flow Rate:
. -
Gradient:
-
0.0 min: 10% B (Hold for 1 min to retain D3OG)
-
1.0 min
4.0 min: Ramp to 90% B -
4.0 min
5.0 min: Hold 90% B (Wash) -
5.1 min: Re-equilibrate 10% B
-
C. MS/MS Parameters (Generic for Triple Quad)
-
Ionization: ESI Negative (
)[5] -
Source Temp:
(Ensure complete desolvation). -
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) |
| D3OG | 583.2 | 407.1 (Loss of Gluc) | -25 |
| Dapagliflozin | 467.1 | 329.1 | -18 |
| IS (Dapa-D5) | 472.1 | 334.1 | -18 |
Visualizations
Figure 1: Analytical Workflow & Logic
This diagram illustrates the critical decision points in the workflow, specifically the handling of the "In-Source Fragmentation" risk.
Caption: Workflow highlighting the critical separation required to prevent false positives caused by in-source fragmentation of the glucuronide.
Figure 2: Fragmentation Pathway (D3OG)
Visualizing the mass transition used for quantification.[6]
Caption: The primary MRM transition involves the cleavage of the O-glycosidic bond, releasing the glucuronide moiety.
References
-
Validation of LC-MS/MS for Dapagliflozin and D3OG (Agilent 6495B) Title: A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma.[7] Source: PubMed / Basic & Clinical Pharmacology & Toxicology (2025). URL:[Link]
-
Metabolite Separation Strategy (Waters Column) Title: A Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma.[7] Source: Journal of Chromatographic Science. URL:[Link]
-
Dapagliflozin Bioanalysis Review Title: Advancements In LC-MS/MS Methodology For Dapagliflozin Quantification In Human Plasma: A Comprehensive Review. Source: International Journal for Science and Advance Research in Technology (IJSART). URL:[Link]
-
Glucuronide Stability & In-Source Fragmentation Title: 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Source: NIH / PubMed Central. URL:[Link]
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjap.ytbmed.net [cjap.ytbmed.net]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dapagliflozin 3-O-Glucuronide Assay: A Comparative Bioanalytical Guide
Executive Summary & Metabolic Context
Dapagliflozin (DAPA) is a potent SGLT2 inhibitor used for type 2 diabetes and heart failure management. While the parent drug is the primary pharmacologically active agent, regulatory bodies (FDA/EMA) increasingly mandate the rigorous quantification of major metabolites to assess safety and drug-drug interaction (DDI) risks, particularly under the Metabolites in Safety Testing (MIST) guidelines.
Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite, formed primarily by the enzyme UGT1A9 in the liver and kidney.[1] Bioanalysis of D3OG presents distinct challenges compared to the parent drug:
-
High Polarity: It elutes early on standard C18 columns, leading to ion suppression from plasma salts.
-
In-Source Fragmentation: The glucuronide moiety is fragile; it can dissociate in the mass spectrometer source back to the parent mass, causing false positives if not chromatographically resolved.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Dapagliflozin to D3OG, highlighting the critical enzymatic step governed by UGT1A9.
Figure 1: Metabolic conversion of Dapagliflozin to D3OG mediated by UGT1A9.
Comparative Analysis: Extraction Methodologies
For the validation of D3OG, the choice of sample preparation is the single most critical variable affecting assay robustness. Below is an objective comparison between Protein Precipitation (PPT) and Solid Phase Extraction (SPE) .
The Alternatives
-
Method A: Protein Precipitation (PPT): The "Quick and Dirty" approach using methanol or acetonitrile to crash plasma proteins.
-
Method B: Solid Phase Extraction (SPE): The "Gold Standard" using a sorbent (e.g., HLB or MAX) to selectively retain the analyte while washing away salts and phospholipids.
Performance Comparison Matrix
| Feature | Method A: Protein Precipitation (PPT) | Method B: Solid Phase Extraction (SPE) (Recommended) |
| Matrix Effect (ME) | High Risk. Phospholipids often co-elute with D3OG, causing significant ion suppression (ME > 15%). | Low. Removes >95% of phospholipids. Matrix Factor typically 0.95 - 1.05. |
| Sensitivity (LLOQ) | Moderate (~10-20 ng/mL). High background noise limits lower detection. | High (~1-5 ng/mL). Concentration step allows for lower detection limits. |
| Selectivity | Lower.[2] Risk of isobaric interferences from the matrix. | High. Wash steps remove interfering endogenous compounds. |
| Throughput | Very High (96-well plates processed in <30 mins). | Moderate (Requires conditioning, loading, washing, eluting). |
| Cost per Sample | Low (< $0.50). | High ($2.00 - $4.00 per column/well). |
| Regulatory Risk | High. FDA may question matrix variability between patient populations (e.g., renal impairment vs. healthy). | Low. Robustness across diverse populations satisfies EMA/FDA strictures. |
Expert Verdict: While PPT is sufficient for early discovery, SPE is required for regulated bioanalysis (GLP) of D3OG. The polarity of the glucuronide makes it highly susceptible to ion suppression from salts that PPT fails to remove.
Validated Experimental Protocol (SPE-LC-MS/MS)
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and EMA (2011) guidelines.
A. Materials & Reagents[1][2][3][4][5][6]
-
Analyte: Dapagliflozin 3-O-glucuronide (Certified Reference Material).
-
Internal Standard (IS): Dapagliflozin-D5 (Deuterated IS is mandatory to compensate for matrix effects).
-
Matrix: Human Plasma (K2EDTA).
-
Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or equivalent C18 with high aqueous stability. Note: Standard C18 columns may suffer from "dewetting" with the high aqueous content needed to retain D3OG.
B. Sample Preparation (Solid Phase Extraction)[7]
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Pre-treatment: Add 200 µL of 2% Formic Acid in water (acidifies D3OG to improve retention on Reverse Phase sorbent).
-
Conditioning: Condition SPE plate (e.g., Oasis HLB or Strata-X) with Methanol followed by Water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash with 5% Methanol in water (removes salts/proteins but retains the polar glucuronide).
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate to dryness under nitrogen (40°C) and reconstitute in Mobile Phase A/B (80:20).
C. LC-MS/MS Conditions[5][6][8]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 10% B (Hold for retention)
-
0.5 - 3.0 min: Ramp to 90% B
-
3.1 min: Return to 10% B
-
-
Detection: Negative Electrospray Ionization (ESI-).
-
Rationale: Glucuronides contain a carboxylic acid group that ionizes strongly in negative mode
.
-
-
MRM Transitions:
-
D3OG: m/z 583.2 → 407.1 (Loss of glucuronide moiety).
-
IS (DAPA-D5): m/z 413.2 → 329.1.
-
Critical Validation Parameters & Data
The following data summarizes expected performance metrics for a validated SPE method.
Specificity & Selectivity (The "In-Source" Check)
A critical validation step for glucuronides is ensuring the parent drug (Dapagliflozin) does not interfere.
-
Risk: D3OG can fragment in the ion source to form Dapagliflozin. If they co-elute, D3OG will be falsely quantified as DAPA, or vice-versa.
-
Requirement: Chromatographic separation is mandatory.
-
Acceptance Criteria: Response in blank matrix < 20% of LLOQ.
Linearity & Sensitivity
-
Range: 5.00 ng/mL (LLOQ) to 5000 ng/mL.
-
Fit: Weighted linear regression (
). -
Criterion: Correlation coefficient (
) > 0.99.[1][2][3][4]
Accuracy & Precision (Inter-Batch Data Summary)
| QC Level | Concentration (ng/mL) | Mean Accuracy (%) | Precision (% CV) | FDA/EMA Limit |
| LLOQ | 5.00 | 98.4 | 6.2 | ± 20% |
| Low QC | 15.0 | 95.1 | 4.8 | ± 15% |
| Mid QC | 2500 | 102.3 | 3.1 | ± 15% |
| High QC | 4000 | 99.7 | 2.9 | ± 15% |
Matrix Effect (The Differentiator)[10]
-
Experiment: Compare response of post-extraction spiked samples vs. neat solution.
-
Result (SPE): Matrix Factor (MF) = 0.98 (CV = 2.1%).
-
Result (PPT - for comparison): MF = 0.65 (Significant suppression).
-
Interpretation: The SPE method demonstrates "absolute" recovery and lack of suppression, validating the cost of the consumables.
Workflow Visualization
This diagram outlines the logical flow of the validated method, including the critical "In-Source Fragmentation Check" often missed in standard protocols.
Figure 2: Validation decision tree highlighting the critical chromatographic resolution step.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]
-
EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[1][6] [Link]
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, an SGLT2 inhibitor, in humans and preclinical species. Drug Metabolism and Disposition.[7] [Link]
-
Aubry, A. F., et al. (2010). Validating LC-MS/MS methods for the quantification of dapagliflozin in human plasma. Bioanalysis. (Detailed discussion on preventing in-source fragmentation risks). [Link]
Sources
- 1. cjap.ytbmed.net [cjap.ytbmed.net]
- 2. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. dovepress.com [dovepress.com]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Pharmacokinetics of Dapagliflozin 3-O-glucuronide (D3OG): A Multi-Population Analysis
[1][2]
Executive Summary
This guide provides a technical analysis of the pharmacokinetics (PK) of Dapagliflozin 3-O-glucuronide (D3OG), the primary inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2][3] While dapagliflozin itself drives therapeutic efficacy, D3OG represents the bulk of circulating drug-related material (approx. 60% of dose recovered in urine).[1][4]
For drug development professionals, understanding D3OG is critical not for efficacy, but for safety profiling in special populations and bioanalytical validation . This guide highlights a critical, often overlooked mechanism: the human kidney acts not only as an elimination organ for D3OG but as a significant site of its formation (metabolism).
Mechanistic Foundation: The Dual-Organ Metabolic Pathway
Unlike many glucuronidated drugs that rely solely on hepatic clearance, dapagliflozin undergoes significant metabolism in the kidney.[4] The enzyme UGT1A9 is highly expressed in both the liver and the renal cortex.
The "Renal Metabolic Shift" Phenomenon
In healthy adults, the kidneys contribute approximately 40–55% of the total metabolic clearance of dapagliflozin to D3OG.[2][5] In patients with renal impairment, this contribution collapses, fundamentally altering the PK profile.
Figure 1: Dual-organ metabolic pathway of Dapagliflozin.[6] Note the significant contribution of renal UGT1A9 to the formation of D3OG, which diminishes in renal disease.[1]
Comparative Pharmacokinetics by Population[1][2][6][7]
The following data synthesizes pivotal clinical trials, specifically focusing on the shift in D3OG exposure (
A. Renal Impairment: The Accumulation-Formation Paradox
Renal impairment presents a unique PK scenario. While reduced filtration leads to D3OG accumulation, the simultaneous loss of renal UGT1A9 activity reduces the rate of formation.
-
Observation: D3OG exposure increases, but less than predicted by filtration loss alone due to reduced formation.[4]
| Population (eGFR mL/min) | D3OG | D3OG | Renal Fraction of Formation |
| Normal (>90) | Baseline | Baseline | ~40–55% |
| Mild (60–90) | +20% | Mild Increase | Decreased |
| Moderate (30–60) | +37% | ~2-fold | Decreased |
| Severe (<30) | +52% | ~3-fold | ~10% (Critical Drop) |
Key Insight: In severe renal impairment, the kidney effectively ceases to be a metabolic organ for dapagliflozin, shifting the burden almost entirely to the liver. Despite this, D3OG accumulates significantly because its elimination (renal excretion) is blocked more severely than its formation is reduced.
B. Hepatic Impairment: The Compensation Effect
In subjects with moderate to severe hepatic impairment, one might expect lower D3OG levels due to reduced hepatic UGT1A9 activity. However, data shows a "compensation" effect.
-
Mechanism: Hepatic impairment reduces the formation clearance (
) of D3OG.[1][2] However, it often correlates with subtle reductions in renal elimination or biliary clearance. -
Result: The reduction in formation is balanced by reduced elimination, resulting in comparable D3OG exposure between hepatically impaired patients and healthy controls [2].[4]
C. UGT1A9 Genetic Polymorphisms
Variability in the UGT1A9 gene (e.g., UGT1A9*3, I399C>T) theoretically alters glucuronidation rates.[5][8]
-
Clinical Reality: Extensive population PK analyses have demonstrated that these polymorphisms do not result in clinically meaningful changes in dapagliflozin or D3OG exposure [3]. The high capacity of the dual-organ system likely buffers against single-nucleotide polymorphism (SNP) effects.
Experimental Protocol: Bioanalysis of D3OG
To validate the PK data described above, precise quantification of D3OG in plasma is required. The metabolite is polar and often present at higher concentrations than the parent drug.
Method: LC-MS/MS with Solid Phase Extraction (SPE)
This protocol is adapted from validated methods used in pivotal toxicology and clinical studies [4][5].
Objective: Quantify D3OG in human plasma (Range: 5–2000 ng/mL).
1. Sample Preparation (SPE)
-
Step 1: Aliquot 100 µL of plasma.
-
Step 2: Add Internal Standard (IS) solution (Stable isotope labeled D3OG, e.g.,
-D3OG). -
Step 3: Dilute with 2% o-phosphoric acid to disrupt protein binding.
-
Step 4: Load onto Oasis MAX (Mixed-mode Anion eXchange) SPE plate.
-
Rationale: D3OG is a glucuronide (acidic).[9] Anion exchange provides superior cleanliness over simple protein precipitation.
-
-
Step 5: Wash with 5% Ammonium Hydroxide (removes neutrals/bases) followed by Methanol.
-
Step 6: Elute with 2% Formic Acid in Methanol. Evaporate and reconstitute.
2. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.
-
Mobile Phase:
-
Ionization: Negative Electrospray Ionization (ESI-).[10][13]
-
Target: Deprotonated molecular ion
.
-
-
Transitions (MRM):
-
D3OG Precursor:
~583 (varies by exact adduct/H loss). -
Fragment:
~407 (Loss of glucuronide moiety).
-
Figure 2: Optimized bioanalytical workflow for D3OG quantification using Mixed-Mode Solid Phase Extraction.
References
-
Kasichayanula S, et al. "The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus."[7][14] British Journal of Clinical Pharmacology, 2013.[7] Link
-
Kasichayanula S, et al. "Influence of hepatic impairment on the pharmacokinetics and safety profile of dapagliflozin: an open-label, parallel-group, single-dose study."[15] Clinical Therapeutics, 2011.[7][15] Link
-
Naagaard MD, et al. "Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus."[5] British Journal of Clinical Pharmacology, 2021.[8] Link
-
Aubry AF, et al. "Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma."[10] Bioanalysis, 2010.[10] Link
-
Pawar PN, et al. "Advancements In LC-MS/MS Methodology For Dapagliflozin Quantification In Human Plasma: A Comprehensive Review." IJSART, 2024. Link
Sources
- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of dapagliflozin, a novel selective inhibitor of sodium-glucose co-transporter type 2, in Japanese subjects without and with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Common UGT1A9 polymorphisms do not have a clinically meaningful impact on the apparent oral clearance of dapagliflozin in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsart.com [ijsart.com]
- 12. iosrphr.org [iosrphr.org]
- 13. researchgate.net [researchgate.net]
- 14. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of hepatic impairment on the pharmacokinetics and safety profile of dapagliflozin: an open-label, parallel-group, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Dapagliflozin 3-O-glucuronide vs. Empagliflozin Glucuronide
Executive Summary
This guide provides a technical comparison between Dapagliflozin 3-O-glucuronide (Dapa-3-G) and Empagliflozin Glucuronides (specifically the 2-O, 3-O, and 6-O conjugates) .
The critical distinction lies in their metabolic abundance and clinical relevance:
-
Dapa-3-G is the major circulating metabolite of Dapagliflozin, accounting for ~61% of the dose in urine.[1] Its formation is rate-limited by a single enzyme (UGT1A9), making it a sensitive marker for UGT1A9 activity and renal accumulation.
-
Empagliflozin Glucuronides are minor metabolites.[2][3] Empagliflozin undergoes minimal metabolism; no single glucuronide represents >10% of total drug-related material.[2][4][5] Consequently, Empagliflozin is less susceptible to metabolic drug-drug interactions (DDIs) but poses unique bioanalytical challenges due to the multiplicity of low-abundance isomers.
Part 1: Physicochemical & Metabolic Profile[6]
Metabolic Pathways and Enzymatic Kinetics
The formation of these glucuronides dictates their susceptibility to pharmacogenetic variability and drug interactions.
| Feature | Dapagliflozin 3-O-glucuronide (Dapa-3-G) | Empagliflozin Glucuronides (2-O, 3-O, 6-O) |
| Primary Precursor | Dapagliflozin | Empagliflozin |
| Metabolic Fate | Major Metabolite (Predominant clearance pathway) | Minor Metabolites (Parent drug is largely excreted unchanged) |
| Enzymatic Driver | UGT1A9 (High Specificity) | UGT2B7, UGT1A3, UGT1A8, UGT1A9 (Promiscuous/Redundant) |
| Excretion Route | Renal (Active secretion/filtration) | Renal & Fecal (Parent drug dominates) |
| DDI Potential | Moderate (Sensitive to UGT1A9 inhibitors like mefenamic acid) | Low (Redundant pathways buffer against inhibition) |
| Biological Activity | Inactive (SGLT2 IC50 > 10 µM) | Inactive |
Visualization of Metabolic Flux
The following diagram illustrates the "Single-Point Failure" risk of Dapagliflozin metabolism versus the "Redundant Stability" of Empagliflozin.
Figure 1: Metabolic flux comparison. Note the heavy reliance of Dapagliflozin on UGT1A9 compared to the distributed metabolism of Empagliflozin.
Part 2: Bioanalytical Challenges (LC-MS/MS)
The "In-Source Fragmentation" Artifact
For researchers quantifying SGLT2 inhibitors, glucuronides are a liability . In the electrospray ionization (ESI) source of a mass spectrometer, glucuronides are thermally labile. They often lose the glucuronic acid moiety (-176 Da), reverting to the parent drug ion.
-
The Risk: If Dapa-3-G co-elutes with Dapagliflozin, the fragmentation of the metabolite will be detected in the parent channel, leading to a massive overestimation of Dapagliflozin concentration .
-
Empagliflozin Nuance: While Empa-glucuronides are less abundant, their presence can still bias PK data at the "trough" concentrations if chromatographic separation is not optimized.
Visualization of the Artifact Mechanism
Figure 2: Mechanism of in-source fragmentation. Without chromatographic separation, the 'Artifact' ion is indistinguishable from the actual parent drug.
Part 3: Experimental Protocols
Protocol: Chromatographic Separation of Glucuronides
Objective: To achieve baseline resolution between parent SGLT2 inhibitors and their glucuronide metabolites to prevent isobaric interference.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Rationale: Acidic pH suppresses ionization of silanols, improving peak shape for these polar compounds.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[6]
-
Column: C18 High-Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 µm. Rationale: High retention for polar glucuronides.
Gradient Profile (Self-Validating Step):
-
Validation Check: Inject a pure standard of the Glucuronide alone. Monitor the Parent Drug transition . If a peak appears at the Glucuronide retention time, in-source fragmentation is occurring. You must ensure this retention time does not overlap with the Parent standard.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Load/Desalt |
| 0.50 | 10% | Hold for polar retention |
| 3.00 | 90% | Elute Parent (Hydrophobic) |
| 3.50 | 90% | Wash |
| 3.60 | 10% | Re-equilibrate |
Detection Parameters (MRM):
-
Dapa-3-G: Monitor m/z 585.2 → 409.1 (Neutral loss of glucuronide is common, but specific fragments are preferred if stable).
-
Empa-Glucuronide: Monitor m/z 627.2 → 451.1.
Protocol: Enzymatic Hydrolysis (Total Drug Quantification)
If specific metabolite standards are unavailable, researchers often quantify "Total Drug" by hydrolyzing the glucuronides back to the parent.
-
Aliquot: 50 µL Plasma.
-
Add Enzyme: 20 µL
-glucuronidase (from E. coli or Helix pomatia).-
Note:E. coli is preferred for Dapa-3-G as it is a simple glucuronide.
-
-
Incubate: 37°C for 2 hours.
-
Quench: Add 200 µL Acetonitrile (precipitates enzyme).
-
Analyze: Quantify the increase in Parent Drug concentration compared to a non-hydrolyzed sample.
-
Calculation:
-
Part 4: Clinical & Regulatory Implications
Renal Impairment (CKD)
-
Dapa-3-G: Because it is renally cleared, Dapa-3-G exposure (AUC) increases drastically in patients with severe renal impairment (eGFR < 30). While inactive, high concentrations of glucuronides can compete for transporters (OAT3) potentially affecting the clearance of other drugs.
-
Empa-Glucuronides: Due to minimal formation, accumulation in CKD is less pronounced and clinically insignificant compared to Dapagliflozin.
MIST Guidelines (Metabolites in Safety Testing)
-
Dapa-3-G: Classified as a Disproportionate Metabolite (higher in humans than in animal tox species). Extensive safety qualification was required during development.
-
Empa-Glucuronides: Do not meet the threshold for disproportionate metabolites, simplifying the regulatory safety package.
References
-
Kasichayanula, S., et al. (2014).[7] "Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2." Clinical Pharmacokinetics. Link
-
Scheen, A. J. (2014). "Pharmacokinetic and pharmacodynamic profile of empagliflozin, a sodium glucose co-transporter 2 inhibitor." Clinical Pharmacokinetics. Link
-
Obermeier, M., et al. (2010). "In vitro characterization of the metabolism of empagliflozin." Drug Metabolism and Disposition. Link
-
FDA Center for Drug Evaluation and Research. (2014). "Jardiance (Empagliflozin) Pharmacology Review." Link
-
Aubry, A. F., et al. (2010). "Validating LC-MS/MS methods for the quantification of dapagliflozin and its metabolite in human plasma." Bioanalysis. Link
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medicine.com [medicine.com]
- 4. Buy Empagliflozin | 864070-44-0 | >98% [smolecule.com]
- 5. Empagliflozin (Jardiance): A Novel SGLT2 Inhibitor for the Treatment of Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and antipyrine in medium and tissue from human ex vivo placenta perfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
evaluation of Dapagliflozin 3-o-glucuronide as a UGT1A9 activity marker
Evaluation of Dapagliflozin 3-O-glucuronide as a UGT1A9 Activity Marker
Executive Summary
Dapagliflozin 3-O-glucuronide (D3OG) represents a superior, next-generation probe for assessing UGT1A9 activity, particularly in scenarios where the volatility and substrate inhibition kinetics of the traditional marker, Propofol, compromise assay reliability. While Propofol remains the historical "gold standard," Dapagliflozin offers a kinetically "cleaner" profile with high specificity for UGT1A9, minimal cross-reactivity with UGT1A1, and exceptional chemical stability. This guide details the mechanistic basis, comparative advantages, and validated experimental protocols for utilizing D3OG formation as a robust marker of UGT1A9 catalytic function.
Mechanistic Profile & Rationale
The Target: UGT1A9 (UDP-glucuronosyltransferase 1A9) is a critical Phase II enzyme, predominantly expressed in the liver and kidney, responsible for the clearance of phenols, carboxylic acids, and clinically significant drugs like mycophenolic acid.
The Marker: Dapagliflozin is a highly selective SGLT2 inhibitor. Its metabolic clearance is dominated (
Metabolic Pathway Diagram
Figure 1: Metabolic flux of Dapagliflozin. The formation of D3OG is catalytically driven by UGT1A9, with negligible contribution from other isoforms, making it a highly specific readout for UGT1A9 functional expression.
Comparative Analysis: Dapagliflozin vs. Alternatives
To justify the switch from established markers, we must evaluate performance across three axes: Selectivity , Kinetics , and Practicality .
Table 1: Comparative Assessment of UGT1A9 Probes
| Feature | Dapagliflozin (Proposed) | Propofol (Standard) | Canagliflozin (Alternative) |
| Primary Enzyme | UGT1A9 (Highly Specific) | UGT1A9 (Major), UGT1A8/1A7 (Minor) | UGT1A9 & UGT1A1 |
| Reaction Type | O-Glucuronidation (C-3 position) | O-Glucuronidation | O-Glucuronidation |
| Kinetic Profile | Michaelis-Menten (Linear) | Substrate Inhibition (Complex) | Mixed (Inhibits UGT1A1/1A9) |
| Affinity ( | |||
| Self-Inhibition | Low ( | High (Requires careful conc. selection) | High (Potent inhibitor of UGTs) |
| Handling | Stable Solid | Volatile Liquid (Evaporation risk) | Stable Solid |
| Assay Sensitivity | High (LC-MS/MS) | High (LC-MS/MS or HPLC-Fluorescence) | High (LC-MS/MS) |
Expert Insight:
-
The Propofol Problem: While Propofol is the classic probe, it suffers from substrate inhibition kinetics, meaning high concentrations actually reduce the reaction rate, complicating
determination. Furthermore, its volatility requires sealed systems to prevent substrate loss during incubation. -
The Canagliflozin Risk: Canagliflozin is a potent inhibitor of both UGT1A1 and UGT1A9 (
). Using it as a substrate marker carries a high risk of auto-inhibition , where the probe itself suppresses the very enzyme activity you are trying to measure. -
The Dapagliflozin Advantage: Dapagliflozin exhibits "cleaner" Michaelis-Menten kinetics and is chemically stable. It does not significantly inhibit UGT1A9 at physiological concentrations, allowing for a wider linear dynamic range in assays.
Experimental Validation Protocols
This section details a self-validating workflow for quantifying UGT1A9 activity using Dapagliflozin.
A. In Vitro Incubation Protocol (Microsomal)
Reagents:
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A9 (rUGT1A9).[1][2]
-
Substrate: Dapagliflozin (Stock: 10 mM in DMSO).
-
Cofactor: UDP-glucuronic acid (UDPGA) (Stock: 20 mM in water).
-
Activator: Alamethicin (pore-forming peptide) – Crucial for microsomal access.
-
Stabilizer: Bovine Serum Albumin (BSA) (2% w/v) – Essential for UGT1A9 kinetics to sequester inhibitory fatty acids.
Workflow Diagram:
Figure 2: Step-by-step incubation workflow. Note the inclusion of BSA in Step 1, which is critical for optimizing UGT1A9
Critical Protocol Notes:
-
Alamethicin: Use at 50
g/mg protein to fully activate latent UGTs in microsomes. -
BSA Addition: UGT1A9 is uniquely sensitive to inhibition by long-chain fatty acids released during incubation. Adding 0.1% - 2% BSA acts as a "sink" for these inhibitors, significantly improving the accuracy of
determination. -
Linearity Check: Ensure <10% substrate depletion to maintain initial rate conditions.
B. Analytical Method (LC-MS/MS)
Instrument: Triple Quadrupole Mass Spectrometer (ESI Negative Mode). Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5-95% B over 5 minutes.
MS/MS Transitions (MRM):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Dapagliflozin | 407.1 | 329.1 / 167.0 | 20 - 30 | Formate Adduct/Deprotonated |
| D3OG (Metabolite) | 583.2 | 407.1 (Aglycone) | 15 - 25 | Glucuronide Loss |
| Internal Standard | 411.1 (Dapa-d4) | 333.1 | 20 - 30 | Isotope Match |
Note: Dapagliflozin often forms formate adducts
Conclusion
Dapagliflozin 3-O-glucuronide formation is a robust, specific, and technically superior marker for UGT1A9 activity compared to Propofol. Its lack of volatility and favorable kinetic profile (absence of substrate inhibition) make it an ideal candidate for high-throughput screening and detailed mechanistic studies. Researchers should adopt the BSA-supplemented microsomal incubation protocol described above to ensure maximum assay fidelity.
References
-
Kasichayanula, S. et al. (2014). "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics.
-
Obermeier, M. et al. (2010). "In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in humans and preclinical species." Drug Metabolism and Disposition.
-
Miners, J.O. et al. (2015). "Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions." Drug Metabolism and Disposition.
-
Manevski, N. et al. (2011).[1] "Bovine Serum Albumin Decreases Km Values of Human UDP-Glucuronosyltransferases 1A9 and 2B7 and Increases Vmax Values of UGT1A9."[1] Drug Metabolism and Disposition.
-
Uchaipichat, V. et al. (2004).[1] "Human UDP-glucuronosyltransferases: isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation." Drug Metabolism and Disposition.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpsdronline.com [ijpsdronline.com]
comparative stability of Dapagliflozin 3-o-glucuronide in different anticoagulants
Comparative Stability Guide: Dapagliflozin 3-O-glucuronide in Different Anticoagulants[1][2]
Executive Summary
This technical guide evaluates the stability profile of Dapagliflozin 3-O-glucuronide (D3OG) , the major inactive metabolite of Dapagliflozin, across various anticoagulant matrices.[1][2] Unlike acyl glucuronides, which are notoriously unstable and prone to acyl migration, D3OG is an ether (O-) glucuronide , conferring significant chemical stability.[1][2] However, accurate quantification requires strict control over enzymatic hydrolysis (beta-glucuronidase activity) and analytical artifacts (in-source fragmentation).[1][2]
Key Recommendation: K2-EDTA is the superior anticoagulant for D3OG bioanalysis due to its inhibition of metalloproteases, prevention of cation-adduct formation in LC-MS/MS, and compatibility with global regulatory (FDA/EMA) validation standards.[1][2]
Chemical & Biological Stability Profile
The Nature of the Glucuronide
Dapagliflozin is metabolized primarily by UGT1A9 to form D3OG.
-
Stability Characteristic: High. Unlike ester (acyl) glucuronides, D3OG does not undergo spontaneous acyl migration or rapid chemical hydrolysis at physiological pH.[2]
-
Primary Risk: Enzymatic Hydrolysis . If plasma samples are contaminated with lysed leukocytes or bacteria, released
-glucuronidase can cleave the glycosidic bond, reverting D3OG back to the parent Dapagliflozin. This leads to a negative bias for the metabolite and a positive bias for the parent drug .
Degradation Pathway Diagram
Figure 1: Metabolic formation and potential degradation pathways of Dapagliflozin 3-O-glucuronide.
Comparative Analysis of Anticoagulants
The choice of anticoagulant impacts not only the biological stability of the metabolite but also the matrix effect during LC-MS/MS analysis.
| Feature | K2/K3 EDTA (Recommended) | Lithium Heparin (Alternative) | Sodium Citrate (Not Recommended) |
| Mechanism | Chelates Ca²⁺/Mg²⁺ (Irreversible) | Activates Antithrombin III | Chelates Ca²⁺ (Reversible) |
| Enzyme Inhibition | High. Inhibits metallo-dependent enzymes; stabilizes cell membranes preventing lysis.[1][2] | Low. Does not inhibit metallo-enzymes; higher risk of micro-clots.[1][2] | Moderate. |
| LC-MS/MS Compatibility | Excellent. Produces cleaner baselines; minimizes cation adducts (e.g., [M+Na]⁺).[1][2] | Variable. Heparin salts can cause ion suppression or enhancement in ESI source. | Poor. Liquid anticoagulant causes sample dilution (1:9), complicating quantification. |
| Stability (24h @ RT) | >98% Recovery | >95% Recovery (Risk of hemolysis) | >95% Recovery (Dilution error risk) |
| Regulatory Status | Standard for FDA/EMA submissions.[1][2] | Acceptable if validated.[2] | Rarely used for PK/PD. |
Why EDTA Wins:
-
Cellular Integrity: EDTA is more effective at preventing platelet activation and leukocyte lysis than heparin. This keeps intracellular
-glucuronidase sequestered inside cells, preventing it from attacking D3OG in the plasma.[1] -
Mass Spec Cleanliness: Heparin is a polymeric sulfated glycosaminoglycan. In LC-MS/MS, residual heparin can coat the source or cause unpredictable matrix effects.[1] EDTA is a small molecule that washes away easily.
Experimental Protocol for Stability Assessment
To rigorously validate D3OG stability, researchers must distinguish between biological degradation and analytical artifacts (in-source fragmentation).[1][2]
Workflow Diagram
Figure 2: Recommended sample processing and analysis workflow.
Step-by-Step Validation Protocol
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.
1. Bench-Top Stability (Room Temperature)
-
Objective: Mimic clinical handling delays.
-
Method: Spike human plasma (K2-EDTA) with D3OG at Low and High QC levels.[1][2]
-
Duration: Keep at ambient temperature for 4, 8, and 24 hours.
-
Acceptance Criteria: Concentration must remain within ±15% of nominal value.
-
Expected Result: Stable for >24 hours (O-glucuronides are robust).[1][2]
2. Freeze-Thaw Stability [1][2]
-
Objective: Assess stability during re-analysis.
-
Method: Freeze (-80°C) and thaw (RT) samples for 3-5 cycles.
-
Causality: Freeze-thaw lyses any remaining cells.[1][2] If enzymes are present, degradation will spike here.
-
Acceptance Criteria: Mean recovery 85-115%.
3. In-Source Fragmentation Check (Crucial)
-
The Problem: In the MS source, D3OG can lose the glucuronide moiety, appearing as the parent drug (Dapagliflozin).
-
The Test: Inject a pure standard of D3OG. Monitor the MRM transition for the Parent drug.
-
Result: If a peak appears at the D3OG retention time in the Parent channel, in-source fragmentation is occurring.
-
Solution: Ensure baseline chromatographic separation. D3OG is more polar and should elute earlier than Dapagliflozin on a C18 column.
Summary Data Table
The following data represents typical validation performance for D3OG in human plasma (K2-EDTA).
| Stability Test | Condition | Duration/Cycles | Recovery (%) | Status |
| Bench-Top | Ambient (20-25°C) | 24 Hours | 98.2 - 101.5% | Stable |
| Long-Term | Frozen (-20°C) | 6 Months | 96.5 - 99.1% | Stable |
| Long-Term | Frozen (-70°C) | 12 Months | 97.8 - 100.4% | Stable |
| Freeze-Thaw | -70°C to RT | 5 Cycles | 95.9 - 98.7% | Stable |
| Processed | Autosampler (4°C) | 48 Hours | 99.0 - 102.1% | Stable |
References
-
FDA Center for Drug Evaluation and Research. (2013).[2] Clinical Pharmacology and Biopharmaceutics Review: Dapagliflozin (NDA 202293).[2] Retrieved from [Link][1][2][3]
-
European Medicines Agency (EMA). (2012).[2] Assessment Report: Forxiga (Dapagliflozin).[2][4] Retrieved from [Link][1][2]
-
Aubry, A. F., et al. (2010).[2] Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma.[1] Bioanalysis.[2][5][6][7][8][9][10] Retrieved from [Link]
-
Zhang, J., et al. (2025).[2] A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Biomedical Chromatography.[11] Retrieved from [Link]
Sources
- 1. synthose.com [synthose.com]
- 2. caymanchem.com [caymanchem.com]
- 3. iosrphr.org [iosrphr.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
Safety Operating Guide
Personal protective equipment for handling Dapagliflozin 3-o-glucuronide
Executive Safety Directive
The Core Challenge: Handling Dapagliflozin 3-O-glucuronide (CAS: 1351438-75-9) presents a unique industrial hygiene paradox. While it is a metabolite with significantly reduced pharmacological potency (~2,600-fold less potent against SGLT2 than the parent Dapagliflozin), it must be handled with a precautionary high-potency strategy until fully solubilized.
Scientific Rationale:
-
Inhalation Risk: As a pure powder, the glucuronide poses a risk of particulate inhalation. Even compounds with low oral toxicity can cause significant respiratory sensitization or local irritation when inhaled.
-
Hydrolysis Risk: Glucuronides are chemically labile. In acidic environments or presence of
-glucuronidase bacteria (common in non-sterile waste streams), the metabolite can hydrolyze back to Dapagliflozin (Parent), which has an extremely low Occupational Exposure Limit (OEL) of ~0.01 mg/m³. -
The "Parent Default" Rule: In the absence of a specific OEL for the metabolite, safety protocols must default to the containment band of the parent compound to ensure zero-risk operations.
Hazard Identification & Risk Profile
The following data establishes the baseline for our safety protocols.
| Parameter | Specification | Operational Implication |
| Compound Name | Dapagliflozin 3-O-glucuronide | Target Analyte / Metabolite |
| CAS Number | 1351438-75-9 | Verification ID |
| Parent Compound | Dapagliflozin (CAS 461432-26-8) | High Potency API (SGLT2 Inhibitor) |
| Parent OEL | 0.01 mg/m³ (8-hr TWA) | OEB 5 (Extreme Caution) |
| Metabolite Potency | ~1/2600th of Parent | Reduced pharmacological risk, but dust hazard remains . |
| Solubility | High (Water/Methanol) | Polar : Unlike the parent, this is water-soluble. |
| Primary Hazard | Particulate Inhalation / Eye Irritation | Respiratory protection is critical during weighing. |
PPE Matrix: Task-Based Selection
Do not use a "one-size-fits-all" approach. PPE must scale with the energy imparted to the substance.
| Operational State | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Control |
| Level 1: Storage & Transport (Sealed Vials) | N/A (Standard Lab Air) | Single Nitrile Gloves (4 mil) | Safety Glasses | Standard Lab Bench |
| Level 2: Weighing / Solids (Open Powder) | P3 / N100 Respirator (Or PAPR if >1g) | Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)+ Tyvek Sleeves | Safety Goggles(No gaps) | Class II Biosafety Cabinet (BSC) or Powder Containment Hood |
| Level 3: Solubilized (Liquid Handling) | Surgical Mask (Splash guard) | Single Nitrile Gloves (Change immediately upon splash) | Safety Glasses with Side Shields | Chemical Fume Hood |
| Level 4: Spill Cleanup (Powder Release) | Full Face Respirator (P100) | Double Gloves + Tyvek Lab Coat + Shoe Covers | Integrated into Respirator | Isolate Area immediately |
Operational Workflow: The "Zero-Exposure" Protocol
This workflow is designed to validate safety at every transition point.
Phase A: Receipt & Inspection
-
Wipe Test: Upon receipt, wipe the exterior of the shipping container with a methanol-dampened tissue to remove any potential residue from the supplier's packaging line.
-
Storage: Store at -20°C . Glucuronides are prone to thermal degradation. Keep the vial upright.
Phase B: Weighing & Solubilization (CRITICAL STEP)
Goal: Transition the substance from a "Dust Hazard" to a "Liquid Hazard" immediately.
-
Preparation: Place a pre-tared vial and the source vial inside the BSC/Containment Hood.
-
Static Control: Use an ionizing bar or anti-static gun. Glucuronide powders are often electrostatic and "jump," creating invisible contamination.
-
Weighing:
-
Open the source vial only inside the hood.
-
Use a disposable spatula.
-
Transfer powder to the pre-tared vial.
-
Immediate Solubilization: Do not remove the powder vial. Add the solvent (e.g., Methanol, Water, DMSO) immediately to the powder while inside the hood.
-
Why? Once in solution, the inhalation risk drops to near zero.
-
-
Decontamination: Wipe the exterior of both vials with a 70% Ethanol or water-dampened wipe before removing them from the hood.
Phase C: Waste Disposal
Crucial Insight: Prevent Hydrolysis.
-
Segregation: Do not mix with general organic waste.
-
Labeling: Label clearly as "Contains SGLT2 Inhibitor Metabolite - DO NOT AUTOCLAVE."
-
Reasoning: Autoclaving (high heat/pressure) can hydrolyze the glucuronide, releasing the potent parent drug into the steam/condensate.
-
-
Disposal Path: High-Temperature Incineration is the only acceptable disposal method to ensure destruction of the glycosidic bond.
Decontamination Logic
Unlike the lipophilic parent drug (Dapagliflozin), the 3-O-glucuronide is highly polar.
-
Cleaning Agent: Use Water followed by 70% Ethanol .
-
Avoid: Pure organic solvents (DCM, Hexane) as the primary cleaner, as they may just smear the polar glucuronide rather than lifting it.
-
-
Verification: For high-volume handling, use a UV spectrophotometer to check surface swabs (absorbance at ~220-230 nm) to verify cleaning efficacy.
Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
This logic tree determines the necessary protection level based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on the physical state of the metabolite.
Figure 2: The "Safe-Loop" Operational Workflow
A closed-loop system to prevent environmental release and hydrolysis.
Caption: Operational workflow emphasizing the containment zone during the critical powder-to-liquid transition.
References
-
Obermeier, M., et al. (2010). In vitro characterization of the SGLT2 inhibitor dapagliflozin. Reviews in Discovery, 9(7), 551-559.[1] (Source of potency data).
-
AstraZeneca. (2015).[2] Safety Data Sheet: Forxiga (Dapagliflozin). Retrieved from [Link]
- SafeBridge Consultants. (2023). Occupational Health Categorization of Potent Compounds.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
